3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Description
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Properties
IUPAC Name |
3,3-dimethyl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2)4-3-6-7(5-8)9-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXICLKYYGYQIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(C1)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane synthesis from carene
An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane from (+)-3-Carene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, commonly known as 3-carene oxide, from the renewable feedstock (+)-3-carene. The document delves into the mechanistic principles of alkene epoxidation, with a specific focus on the high stereoselectivity observed in the carene system. Detailed experimental protocols, leveraging modern, sustainable catalytic methods, are presented for researchers and professionals in drug development and chemical synthesis. This guide aims to bridge theoretical understanding with practical application, offering insights into reaction optimization, product purification, and structural characterization.
Introduction: The Strategic Value of Carene-Derived Epoxides
(+)-3-Carene is a bicyclic monoterpene readily available as a major constituent of turpentine, a byproduct of the pulp and paper industry.[1] Its unique chiral scaffold and inherent reactivity make it an attractive and sustainable starting material for the synthesis of high-value chemicals. The transformation of (+)-3-carene into its corresponding epoxide, 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, is a pivotal first step in the synthesis of a diverse array of complex molecules, including pharmaceuticals, fragrances, and advanced polymers.[2][3] Notably, 3-carene oxide serves as a key intermediate in the total synthesis of complex natural products like (+)-ingenol, a compound with significant anticancer activity.[3] This guide focuses on the efficient and selective conversion of carene to its epoxide, a foundational reaction for leveraging this bio-renewable resource.
Mechanistic Insights: The Epoxidation of (+)-3-Carene
The conversion of an alkene to an epoxide is a cornerstone of organic synthesis.[4] In the case of (+)-3-carene, this transformation involves the addition of a single oxygen atom across the C3-C4 double bond.
The Concerted Epoxidation Mechanism
The most common methods for epoxidation utilize either pre-formed peroxy acids (like m-CPBA) in what is known as the Prilezhaev reaction or in situ generated catalytic oxidants.[4][5] The generally accepted mechanism for peroxy acid epoxidation is a concerted process where all bonds are formed and broken simultaneously.[6][7] This is often visualized as the "butterfly" transition state, where the peroxy acid delivers the electrophilic oxygen atom to the nucleophilic alkene.[5][8]
This concerted nature is critical as it dictates the reaction's stereochemistry. The addition of the oxygen atom is a syn-addition, meaning both C-O bonds form on the same face of the alkene plane.[7][9]
Caption: Generalized Epoxidation Workflow.
The Origin of Stereoselectivity
The epoxidation of (+)-3-carene is highly stereoselective. The bicyclic structure of carene is not planar; the gem-dimethyl bridge (C7) creates significant steric bulk on one face of the molecule. Consequently, the epoxidizing agent preferentially approaches the double bond from the less sterically hindered anti-face (relative to the gem-dimethyl group).[10] This results in the predominant formation of the trans-isomer, (1S,3R,4R,6R)-3,4-Epoxycarane.[2][10]
Computational studies have confirmed this observation, demonstrating that the transition state energy for the pathway leading to the trans-epoxide is substantially lower than that for the cis-epoxide.[10]
Caption: Rationale for Stereoselective Epoxidation of 3-Carene.
Modern Synthetic Protocols
While classic peroxy acids like m-CPBA are effective, modern protocols increasingly favor catalytic systems using aqueous hydrogen peroxide (H₂O₂) as the terminal oxidant. These methods are more environmentally benign, safer, and often more cost-effective.[2][11]
Catalytic Epoxidation with H₂O₂ and a Manganese System
A highly efficient method employs a catalytic system of manganese sulfate, salicylic acid, and sodium bicarbonate in an acetonitrile solvent.[2][11] This system generates the active oxidizing species in situ and proceeds under mild conditions.
Table 1: Reagent and Parameter Overview
| Parameter | Value/Compound | Purpose |
| Substrate | (+)-3-Carene (95%) | Starting alkene |
| Oxidant | 36% Aqueous H₂O₂ | Source of oxygen atom |
| Catalyst | Manganese Sulfate (MnSO₄) | Activates H₂O₂ |
| Co-catalyst/Ligand | Salicylic Acid | Accelerates the reaction |
| Base | Sodium Bicarbonate (NaHCO₃) | Buffer, maintains optimal pH |
| Solvent | Acetonitrile (CH₃CN) | Polar organic solvent |
| Temperature | 18–22 °C | Mild reaction conditions |
| Reaction Time | ~4 hours | For complete conversion |
Detailed Experimental Workflow
The following protocol is adapted from established literature procedures.[2][11]
-
Reactor Setup: To a glass reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, add (+)-3-carene (1.0 eq), acetonitrile, anhydrous manganese sulfate (0.02 eq), and salicylic acid (0.04 eq).
-
Reagent Preparation: In a separate beaker, prepare a cooled mixture of 0.4 M sodium bicarbonate solution and 36% aqueous hydrogen peroxide.
-
Reaction Execution: Vigorously stir the reactor contents. Slowly add the H₂O₂/bicarbonate mixture via the addition funnel over 2 hours, ensuring the internal temperature is maintained between 18–22 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for an additional 2 hours. The reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up and Extraction: Upon completion, quench the reaction and extract the mixture three times with a suitable organic solvent (e.g., methylene chloride or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product, which may contain unreacted carene and allylic oxidation byproducts like 3-carene-5-one, is then purified.[2][11] High-purity 3-carene oxide is obtained by vacuum distillation.[2]
Table 2: Typical Results for the Manganese-Catalyzed Epoxidation
| Metric | Result | Reference |
| Substrate Conversion | >95% | [2][11] |
| Yield of Isolated Epoxide | 47% (after distillation) | [2][11] |
| Major Byproducts | 3-carene-5-one (13%), 3-carene-2,5-dione (7%) | [2][11] |
| Purity of Distilled Product | >90% | [2][11] |
Product Characterization
Confirmation of the successful synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is typically achieved through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a definitive fingerprint of the epoxide product. The key diagnostic signal is the proton on the epoxide ring (C4-H), which appears as a singlet.
Key ¹H NMR Signals for trans-3-Carene Oxide (in CDCl₃) [12]:
-
δ 2.82 (s, 1H): This singlet corresponds to the proton on the epoxide ring (C4-H).
-
δ 2.26-2.12 (m, 2H): Methylene protons adjacent to the epoxide.
-
δ 1.25 (s, 3H), 1.00 (s, 3H), 0.72 (s, 3H): Singlets for the three methyl groups.
-
δ 0.52-0.44 (m, 2H): Protons on the cyclopropane ring.
The absence of signals in the vinyl region (δ ~5.5-6.0 ppm), where the starting alkene proton of 3-carene appears, indicates complete conversion.
Conclusion and Outlook
The stereoselective epoxidation of (+)-3-carene is a robust and scalable reaction that provides access to the valuable chiral building block, 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane. Modern catalytic methods utilizing hydrogen peroxide offer a sustainable and efficient alternative to traditional stoichiometric reagents. The protocols and mechanistic understanding detailed in this guide provide a solid foundation for researchers to utilize this chemistry in the development of novel pharmaceuticals and advanced materials, transforming a renewable resource from the forestry industry into high-value chemical entities.
References
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Black, S. K., et al. (2016). Sustainable catalytic epoxidation of biorenewable terpene feedstocks using H₂O₂ as an oxidant in flow microreactors. Green Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2020). 9.12: Oxidation of Alkenes - Epoxidation. Available at: [Link]
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Pure. (n.d.). Sustainable catalytic epoxidation of biorenewable terpene feedstocks using H2O2 as an oxidant in flow microreactors. Available at: [Link]
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Singleton, D. A., et al. (2003). Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids. The Journal of Organic Chemistry. Available at: [Link]
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Koskowich, S. M., et al. (n.d.). Computational Modeling of a Stereoselective Epoxidation: Reaction of Carene with Peroxyformic Acid. American Chemical Society. Available at: [Link]
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Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Available at: [Link]
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University of Helsinki - Helda. (2022). Pathways to Highly Oxidized Products in the Delta 3-Carene + OH System. Available at: [Link]
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ResearchGate. (2021). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Introduction
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is a saturated bicyclic ether. Its structure is characterized by a cyclohexane ring fused to a cyclopropane ring containing an oxygen atom, forming an epoxide. The cyclohexane ring is further substituted with a gem-dimethyl group at the C3 position. This molecule, while a specific entity, belongs to the broader class of 7-oxabicyclo[4.1.0]heptanes, which are significant structural motifs in organic synthesis and medicinal chemistry.
The inherent ring strain of the epoxide, coupled with the conformational rigidity of the bicyclic system, imparts unique reactivity to this class of compounds. They are valuable intermediates for introducing specific stereochemistry and functionality into larger molecules. Notably, the related 7-oxabicyclo[4.1.0]heptane core has been explored as a non-nitrogen containing bioisostere for morpholine in the development of novel inhibitors for the PI3K-AKT-mTOR pathway, a critical signaling cascade in cancer research.[1][2] Furthermore, derivatives of this bicyclic system serve as key intermediates in the synthesis of pharmaceuticals, such as the anticoagulant Edoxaban.[3]
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, offering insights into its molecular structure, characterization, synthesis, reactivity, and safe handling. The content is tailored for researchers, scientists, and drug development professionals who may utilize this compound or its derivatives in their work.
Molecular Identity and Structure
Correctly identifying a chemical compound is the foundation of all scientific investigation. The key identifiers and structural details for 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane | [4] |
| CAS Number | 1342710-27-3 | [5][6] |
| Molecular Formula | C₈H₁₄O | [7][8] |
| Molecular Weight | 126.20 g/mol | [8][9] |
| Canonical SMILES | CC1(CCC2C(C1)O2)C | [7] |
| InChI Key | WXICLKYYGYQIGX-UHFFFAOYSA-N | [7][9] |
The structure consists of a cyclohexane ring fused with an epoxide. The gem-dimethyl groups at the C3 position introduce significant steric bulk, which can influence the molecule's conformational preferences and the regioselectivity of its chemical reactions, particularly the ring-opening of the epoxide.
Physicochemical Properties
Quantitative physicochemical data is crucial for designing experiments, predicting behavior in various media, and for computational modeling. While extensive experimental data for this specific molecule is not widely published, we can compile available information and predictions.
| Property | Value | Notes | Source(s) |
| Physical State | Not Available | Likely a liquid at standard temperature and pressure based on its molecular weight. | |
| Boiling Point | Not Available | Experimental data is not readily found in scientific literature.[4] | [4] |
| Melting Point | Not Available | [4] | [4] |
| Density | Not Available | [4] | [4] |
| Solubility | Not Available | The predicted XlogP suggests low solubility in water but good solubility in common organic solvents like ethanol, acetone, and ethyl acetate.[4] | [4] |
| Predicted XlogP | 2.0 | This value indicates moderate lipophilicity, suggesting the compound may have good membrane permeability. | [7] |
Insight for the Researcher: The scarcity of experimentally determined data for basic properties like boiling point and density highlights that this is a specialized chemical intermediate.[4] Researchers working with this compound should consider performing their own characterizations. The predicted XlogP of 2.0 is a valuable piece of information, suggesting that in a drug development context, this fragment would contribute favorably to a molecule's overall lipophilicity without being excessively greasy.[7]
Spectroscopic Characterization (Expected Features)
Spectroscopic analysis is essential for structure verification and purity assessment. Below are the expected features in key spectroscopic methods for 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane.
-
¹H NMR Spectroscopy:
-
Gem-dimethyl Protons: Two sharp singlets in the upfield region (approx. 0.9-1.2 ppm), each integrating to 3H.
-
Cyclohexane Ring Protons (CH₂): A series of complex multiplets between approximately 1.2-2.2 ppm.
-
Epoxide Protons (CH-O): Two distinct signals in the range of 2.8-3.5 ppm, likely appearing as doublets or multiplets due to coupling with adjacent protons. These are the most downfield aliphatic protons due to the deshielding effect of the oxygen atom.
-
-
¹³C NMR Spectroscopy:
-
Gem-dimethyl Carbons: Two signals around 25-35 ppm.
-
Quaternary Carbon (C3): A signal in the 30-40 ppm range.
-
Cyclohexane Ring Carbons (CH₂): Multiple signals in the aliphatic region (20-40 ppm).
-
Epoxide Carbons (CH-O): Two distinct signals in the downfield aliphatic region, typically 50-65 ppm, which are characteristic of epoxide carbons.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A clear peak at m/z = 126 corresponding to the molecular formula C₈H₁₄O.
-
Fragmentation: Expect fragmentation patterns involving the loss of a methyl group ([M-15]⁺ at m/z = 111) and rearrangements involving the epoxide ring.
-
-
Infrared (IR) Spectroscopy:
-
C-H Stretching: Strong bands just below 3000 cm⁻¹ for aliphatic C-H bonds.
-
C-O-C Asymmetric Stretching: A characteristic band for the epoxide ring around 1250 cm⁻¹.
-
C-O Symmetric Stretching (Ring Breathing): A band in the 800-950 cm⁻¹ region, also characteristic of epoxides.
-
Synthesis and Reactivity
Conceptual Synthesis Workflow
The most direct and common method for synthesizing such a compound is the epoxidation of the corresponding alkene, 3,3-dimethylcyclohexene. This reaction is a cornerstone of organic synthesis.
Protocol: Epoxidation of 3,3-Dimethylcyclohexene
-
Dissolution: Dissolve 1.0 equivalent of 3,3-dimethylcyclohexene in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Buffering (Optional but Recommended): Add a mild base, such as sodium bicarbonate (NaHCO₃), to the solution. Causality: The epoxidizing agent, m-CPBA, produces meta-chlorobenzoic acid as a byproduct. This acid can catalyze the unwanted ring-opening of the newly formed epoxide. The bicarbonate buffer neutralizes this acid as it forms, protecting the product.[10]
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. Causality: Epoxidation is an exothermic reaction. Cooling helps to control the reaction rate and minimize side reactions.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) in DCM to the stirred mixture over 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkene is consumed.
-
Workup: Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate) to destroy excess peroxide. Separate the organic layer, wash with aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield pure 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane.
Caption: Conceptual synthesis of the target epoxide.
Reactivity Profile: Epoxide Ring-Opening
The defining feature of this molecule's reactivity is the strained three-membered epoxide ring. It is susceptible to nucleophilic attack, which relieves the ring strain. This reaction can be catalyzed by either acid or base, often with different regiochemical outcomes.
-
Acid-Catalyzed Ring-Opening: The reaction proceeds via protonation of the epoxide oxygen, making the electrophilic carbons more susceptible to attack by a weak nucleophile (e.g., water, alcohol). The attack generally occurs at the more substituted carbon, leading to a trans-diaxial opening of the ring.
-
Base-Catalyzed Ring-Opening: A strong nucleophile (e.g., hydroxide, alkoxide) attacks one of the epoxide carbons directly in an Sₙ2-type reaction. This attack typically occurs at the less sterically hindered carbon atom.
Caption: General reactivity of the epoxide ring.
Applications in Research and Drug Development
While specific applications for 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane are not widely documented, the core scaffold is of considerable interest.
-
Bioisosterism: Saturated heterocyclic rings are fundamental components of many approved drugs. The 7-oxabicyclo[4.1.0]heptane scaffold can be considered a rigid, non-basic isostere of piperidine or morpholine. This is particularly valuable in drug design where replacing a basic nitrogen might mitigate off-target effects (e.g., hERG channel binding) or improve metabolic stability. The discovery of a related oxabicyclo[4.1.0]heptane as a morpholine replacement in PI3K inhibitors is a prime example of this strategy's power.[1][11]
-
Synthetic Building Block: As demonstrated by its reactivity, the epoxide can be opened by a wide range of nucleophiles to install two new functional groups with defined trans-stereochemistry. This makes it a versatile starting point for the synthesis of complex target molecules, including natural products and active pharmaceutical ingredients.
Safety and Handling
No specific safety data sheet for 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane was found in the public domain. However, based on the known hazards of related epoxides and cyclic ethers, the following precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]
-
Ventilation: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of potential vapors.[12]
-
Contact Avoidance: Avoid all contact with skin, eyes, and clothing.[4] Epoxides as a class can be skin sensitizers and irritants.[13]
-
In case of Exposure:
-
Skin: Immediately wash the affected area with plenty of soap and water.[12]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Crucial Directive: Always consult a current, compound-specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical. The information here is for guidance and is based on related chemical classes.[4]
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Hobbs, H., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 6972-6984. Retrieved from [Link]
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Simmie, J. M., & Metcalfe, W. (2007). Thermochemistry of Oxabicyclo-Heptanes, Oxabicyclo-Heptene: Enthalpy of Formation, Entropy, Heat Capacity, and Group Additivity. Journal of Physical and Chemical Reference Data, 36(2), 529-544. Retrieved from [Link]
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Aleksandrova, A. M., et al. (2023). The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes. Chemistry, 5(4), 2906-2917. Retrieved from [Link]
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ResearchGate. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Retrieved from [Link]
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- 6. 1342710-27-3 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane AKSci 7223DL [aksci.com]
- 7. PubChemLite - 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane (C8H14O) [pubchemlite.lcsb.uni.lu]
- 8. 162239-52-3 CAS MSDS (7-Oxabicyclo[4.1.0]heptane, 1,5-dimethyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Ningún resultado para la búsqueda "10-F645669" [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. tcichemicals.com [tcichemicals.com]
- 13. stratasysstorage01.file.core.windows.net [stratasysstorage01.file.core.windows.net]
An In-Depth Technical Guide to 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (CAS 1342710-27-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document synthesizes information on its chemical identity, a plausible synthetic route, and its potential biological significance by drawing parallels with structurally related compounds. The guide also delves into the strategic importance of the gem-dimethyl group, a common motif in pharmacologically active molecules.
Introduction: Unveiling a Scaffold of Potential
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane belongs to the family of oxabicycloalkanes, a class of compounds that has garnered significant interest in the pharmaceutical industry. The strained oxirane (epoxide) ring fused to a cyclohexane backbone imparts a unique three-dimensional structure and chemical reactivity, making it an attractive scaffold for the synthesis of novel therapeutic agents. The presence of the gem-dimethyl group at the C3 position is a key structural feature that can significantly influence the molecule's conformational rigidity and metabolic stability, and by extension, its biological activity.
Chemical Identity and Physicochemical Properties
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is a bicyclic ether with a molecular weight of 126.20 g/mol . Its core structure consists of a cyclohexane ring fused to an epoxide ring.
| Property | Value | Source |
| CAS Number | 1342710-27-3 | |
| Molecular Formula | C₈H₁₄O | |
| Molecular Weight | 126.20 g/mol | |
| SMILES | CC1(C)CC2OC2CC1 | |
| InChI | InChI=1S/C8H14O/c1-8(2)4-3-6-7(5-8)9-6/h6-7H,3-5H2,1-2H3 |
Note: Experimental physicochemical data such as boiling point, melting point, and solubility are not publicly available and would require experimental determination.
Proposed Synthesis: The Epoxidation of 4,4-Dimethylcyclohexene
The most logical and established method for the synthesis of 7-oxabicyclo[4.1.0]heptane derivatives is the epoxidation of the corresponding cyclohexene precursor. In the case of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, the starting material would be 4,4-dimethylcyclohexene.
Caption: Proposed synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane.
Experimental Protocol: A General Approach
The following is a generalized protocol for the epoxidation of an alkene using meta-Chloroperoxybenzoic acid (m-CPBA), a widely used and reliable reagent for this transformation.
Materials:
-
4,4-Dimethylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-dimethylcyclohexene (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to reduce the excess peroxy acid. Stir for 20-30 minutes.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid), and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography to yield pure 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: DCM is a common solvent for epoxidations as it is relatively inert. Using an anhydrous grade prevents the opening of the newly formed epoxide ring by water.
-
Controlled Addition at Low Temperature: The portion-wise addition of m-CPBA at 0 °C helps to control the exothermicity of the reaction and improves selectivity.
-
Use of Excess m-CPBA: A slight excess of the oxidizing agent ensures the complete conversion of the starting alkene.
-
Quenching and Washing: The sodium sulfite quench is essential for safely neutralizing the unreacted and potentially explosive peroxy acid. The bicarbonate wash removes the carboxylic acid byproduct.
Potential Applications in Drug Discovery and Medicinal Chemistry
The 7-oxabicyclo[4.1.0]heptane scaffold is a valuable building block in the synthesis of complex molecules with diverse biological activities.
Caption: Potential applications of the 7-oxabicyclo[4.1.0]heptane scaffold.
-
Anticoagulant Therapy: Derivatives of 7-oxabicyclo[4.1.0]heptane are key intermediates in the synthesis of the anticoagulant drug Edoxaban.[1] This highlights the scaffold's utility in constructing molecules that modulate coagulation pathways.
-
Antimicrobial and Anti-inflammatory Properties: Studies on other bicyclo[4.1.0]heptane derivatives have indicated potential antimicrobial and anti-inflammatory activities.[2] The strained epoxide ring can react with nucleophilic residues in biological targets, leading to covalent modification and modulation of protein function.
The Strategic Role of the gem-Dimethyl Group
The presence of the gem-dimethyl group at the C3 position is not a trivial substitution. This structural motif is frequently found in natural products and clinically successful drugs.[3] Its inclusion can confer several advantageous properties:
-
Conformational Rigidity: The gem-dimethyl group can restrict the conformational flexibility of the cyclohexane ring. This pre-organization of the molecule into a specific conformation can lead to a more favorable binding entropy upon interaction with a biological target, thus enhancing potency.
-
Metabolic Stability: The quaternary carbon center created by the gem-dimethyl substitution is resistant to metabolic oxidation by cytochrome P450 enzymes. This can block a potential site of metabolism, leading to an improved pharmacokinetic profile, including a longer half-life.
-
Increased Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cell membranes.
Conclusion and Future Directions
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (CAS 1342710-27-3) represents a promising, yet underexplored, chemical entity. Based on the established chemistry of related compounds, a straightforward synthetic route via the epoxidation of 4,4-dimethylcyclohexene is proposed. The known biological activities of other 7-oxabicyclo[4.1.0]heptane derivatives, coupled with the strategic advantages conferred by the gem-dimethyl group, suggest that this compound could be a valuable building block for the development of new therapeutic agents.
Future research should focus on the experimental validation of the proposed synthesis and the purification and characterization of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane. Subsequently, screening this compound in a variety of biological assays would be crucial to elucidate its pharmacological profile and identify potential therapeutic applications. The exploration of its reactivity, particularly the ring-opening of the epoxide with various nucleophiles, would open avenues for creating a diverse library of novel compounds for drug discovery.
References
- CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester - Google Patents.
-
Medicinal Chemistry & Analysis - IJMCA. Available at: [Link]
-
Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed. Available at: [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
This technical guide provides a comprehensive analysis of the spectroscopic data for 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide offers not only the spectral data but also the underlying principles for their interpretation and the experimental protocols for their acquisition, ensuring a thorough understanding of the molecule's structural features.
Introduction
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is a bicyclic epoxide derived from the epoxidation of 4,4-dimethylcyclohexene. The presence of the strained epoxide ring and the gem-dimethyl group on the cyclohexane framework imparts distinct chemical properties, making its unambiguous structural elucidation crucial for its application in synthetic chemistry and materials science. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will explore the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering a predictive yet robust characterization based on established spectroscopic principles and data from analogous structures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful technique for determining the hydrogen framework of a molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide detailed information about the electronic environment and connectivity of the protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1, H6 | ~ 2.9 - 3.1 | Doublet | ~ 4.0 | 2H |
| H2, H5 (axial) | ~ 1.2 - 1.4 | Doublet of Doublets | Jgem ≈ 14.0, Jax-eq ≈ 12.0 | 2H |
| H2, H5 (equatorial) | ~ 1.8 - 2.0 | Doublet of Multiplets | Jgem ≈ 14.0 | 2H |
| H4 (axial) | ~ 1.0 - 1.2 | Triplet | ~ 12.0 | 1H |
| H4 (equatorial) | ~ 1.5 - 1.7 | Doublet of Multiplets | ~ 12.0 | 1H |
| CH₃ (axial) | ~ 0.9 | Singlet | - | 3H |
| CH₃ (equatorial) | ~ 1.1 | Singlet | - | 3H |
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
NMR Instrument: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral width of 12-15 ppm centered around 5-6 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹H NMR Spectrum Interpretation
The predicted ¹H NMR spectrum of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The two protons on the epoxide ring (H1 and H6) are expected to appear as a doublet in the downfield region (δ 2.9-3.1 ppm) due to the deshielding effect of the oxygen atom. Their coupling to each other is anticipated to be around 4.0 Hz, characteristic of protons on a cis-fused epoxide.
The gem-dimethyl groups at the C3 position will give rise to two sharp singlets, with the axial methyl group typically resonating at a slightly higher field (upfield) than the equatorial methyl group due to anisotropic effects. The methylene protons at C2, C4, and C5 will exhibit complex splitting patterns due to both geminal and vicinal couplings. The axial and equatorial protons will have significantly different chemical shifts and coupling constants, a hallmark of conformationally rigid cyclohexane rings.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon signal is indicative of its hybridization and electronic environment.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1, C6 | ~ 51 - 53 |
| C2, C5 | ~ 25 - 28 |
| C3 | ~ 30 - 33 |
| C4 | ~ 20 - 23 |
| CH₃ (axial) | ~ 26 - 29 |
| CH₃ (equatorial) | ~ 30 - 33 |
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
NMR Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 512 to 2048 scans, as the natural abundance of ¹³C is low.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of 200-220 ppm centered around 100 ppm.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
¹³C NMR Spectrum Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals. The carbons of the epoxide ring (C1 and C6) are predicted to be the most downfield of the sp³ carbons (excluding the quaternary carbon), appearing around δ 51-53 ppm due to the electronegativity of the oxygen atom. The quaternary carbon C3, bearing the two methyl groups, will likely appear in the range of δ 30-33 ppm. The two methyl carbons are expected to have slightly different chemical shifts due to their different spatial orientations (axial vs. equatorial). The remaining methylene carbons of the cyclohexane ring (C2, C4, and C5) will resonate in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| C-O-C stretch (epoxide, symmetric) | 1250 | Strong |
| C-O-C stretch (epoxide, asymmetric) | 810 - 950 | Medium |
| C-C stretch (ring) | 890 - 910 | Medium |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
IR Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans.
-
-
Data Processing: A background spectrum of the clean KBr/NaCl plates should be acquired and automatically subtracted from the sample spectrum.
IR Spectrum Interpretation
The IR spectrum of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane will be dominated by the characteristic absorptions of the alkane C-H bonds and the epoxide ring. Strong bands in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups. The most diagnostic peaks for the epoxide functionality are the C-O-C stretching vibrations. A strong band around 1250 cm⁻¹ is expected for the symmetric C-O-C stretch, and a medium intensity band in the 810-950 cm⁻¹ region is characteristic of the asymmetric C-O-C stretch. The presence of a band around 890-910 cm⁻¹ can be attributed to the epoxide ring C-C stretching (ring breathing) mode.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data
| m/z | Predicted Relative Intensity (%) | Assignment |
| 126 | 20 | [M]⁺ (Molecular Ion) |
| 111 | 80 | [M - CH₃]⁺ |
| 97 | 40 | [M - C₂H₅]⁺ or [M - CHO]⁺ |
| 83 | 100 | [M - C₃H₇]⁺ |
| 69 | 60 | [C₅H₉]⁺ |
| 55 | 70 | [C₄H₇]⁺ |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Mass Spectrometer: An electron ionization (EI) mass spectrometer.
-
Data Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40 - 200.
-
Scan Speed: 1-2 scans per second.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Mass Spectrum Interpretation
The EI mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 126, corresponding to the molecular formula C₈H₁₄O. The fragmentation pattern will be characteristic of a cyclic alkane with an epoxide ring. The loss of a methyl group (CH₃) from the molecular ion would result in a prominent peak at m/z 111. Subsequent fragmentations involving the loss of other alkyl fragments or ring opening of the epoxide followed by rearrangement would lead to other significant peaks at lower m/z values, such as 97, 83, 69, and 55. The base peak is predicted to be at m/z 83, corresponding to the loss of a propyl fragment.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic analyses described above.
An In-depth Technical Guide to the ¹H and ¹³C NMR of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Introduction
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, a derivative of carene oxide, is a bicyclic epoxide of significant interest in synthetic organic chemistry. Its rigid, strained ring system and chiral nature make it a valuable building block for the synthesis of complex natural products and pharmaceutical agents. A thorough understanding of its three-dimensional structure is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating its detailed structural features in solution.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane. Moving beyond a simple cataloging of spectral data, this document offers insights into the causal relationships between the molecule's unique stereochemistry and its NMR spectral characteristics. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's structure and conformation.
Molecular Structure and Stereochemical Considerations
The structure of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, featuring a cyclohexane ring fused to a cyclopropane ring containing an oxygen atom (an epoxide), imposes significant conformational rigidity. This rigidity is key to interpreting the NMR spectra, as it locks the protons and carbons into distinct chemical environments.
Diagram 1: Molecular Structure and Numbering
Caption: Structure of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane with IUPAC numbering.
The presence of the gem-dimethyl group at the C3 position and the epoxide ring significantly influences the magnetic environments of the neighboring protons and carbons. The diastereotopic nature of the methylene protons on the cyclohexane ring is a key feature that will be evident in the ¹H NMR spectrum.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is predicted to exhibit a set of complex multiplets due to the rigid bicyclic structure and the resultant fixed dihedral angles between adjacent protons. The chemical shifts are influenced by the electronegativity of the epoxide oxygen and anisotropic effects from the strained rings.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1, H6 | 2.8 - 3.1 | m | - |
| H2, H5 (axial & equatorial) | 1.2 - 2.2 | m | - |
| H4 (axial & equatorial) | 0.9 - 1.8 | m | - |
| CH₃ (gem-dimethyl) | 0.8 - 1.2 | s | - |
The protons on the epoxide ring (H1 and H6) are expected to be the most deshielded due to the proximity of the electronegative oxygen atom and the ring strain, appearing in the 2.8-3.1 ppm region.[1] The methylene protons of the cyclohexane ring will appear as complex multiplets due to both geminal and vicinal coupling. The gem-dimethyl groups will likely appear as two distinct singlets, reflecting their different spatial environments.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, eight distinct carbon signals are anticipated.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1, C6 | 50 - 60 |
| C2, C5 | 20 - 35 |
| C3 | 30 - 45 |
| C4 | 20 - 30 |
| CH₃ (gem-dimethyl) | 25 - 35 |
The carbons of the epoxide ring (C1 and C6) are expected to resonate in the 50-60 ppm range, a characteristic chemical shift for carbons in a three-membered ring containing an oxygen atom.[1] The quaternary carbon (C3) bearing the gem-dimethyl groups will have a distinct chemical shift, and the two methyl carbons are expected to be non-equivalent due to the overall asymmetry of the molecule.
Advanced NMR Experiments: 2D Correlation Spectroscopy
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, COSY would be crucial for tracing the connectivity of the protons around the cyclohexane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is the primary method for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary carbon (C3) by observing correlations from the gem-dimethyl protons and the H2/H4 protons.
Diagram 2: NMR Analysis Workflow
Caption: A typical workflow for the complete NMR structural elucidation.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
1. Sample Preparation: a. Weigh approximately 5-10 mg of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired. d. Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. d. Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time. e. Set up and run standard 2D experiments (COSY, HSQC, HMBC) using the spectrometer's default parameter sets, adjusting as necessary for the specific sample.
Conclusion
The ¹H and ¹³C NMR spectra of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane are rich with structural information. The rigid bicyclic framework gives rise to complex but interpretable spectra. A combination of 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecule's three-dimensional structure in solution. This guide provides the foundational knowledge for researchers to confidently interpret the NMR data of this important synthetic intermediate and its derivatives.
References
-
General NMR of Epoxides: Oregon State University. (2020). Epoxide Spectroscopy. Retrieved from [Link]
-
NMR of Bicyclic Systems: ResearchGate. (n.d.). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. Retrieved from [Link]
-
Chemical Shift Predictions: Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0039382). Retrieved from [Link]
-
Analogous Compound Data: MDPI. (n.d.). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. Retrieved from [Link]
-
Long-Range Coupling: University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]
-
2D NMR Techniques: YouTube. (2021). NMR Problem Solving for an Ethers, Alkenes, and Epoxides. Retrieved from [Link]
-
Epoxide Ring Opening Chemistry: Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Spectroscopy of Ethers and Epoxides: Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]
-
¹H-NMR of Epoxidized Fatty Acids: The Marine Lipids Lab. (2016). ¹H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]
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stereochemistry of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane synthesis
An In-Depth Technical Guide to the Stereoselective Synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Introduction
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, commonly known as 3-carene oxide, is a bicyclic epoxide derived from the naturally abundant monoterpene, (+)-3-carene. This chiral epoxide is a valuable synthetic intermediate in the production of various fine chemicals, including fragrances, pharmaceuticals, and agrochemicals. The stereochemistry of the epoxide ring relative to the dimethylcyclopropane moiety is a critical determinant of its reactivity and the stereochemical outcome of subsequent transformations. This guide provides an in-depth technical overview of the stereoselective synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, focusing on the mechanistic principles that govern its stereochemistry, detailed experimental protocols, and comparative analysis of different synthetic methodologies.
Stereoselective Synthesis via Epoxidation of (+)-3-Carene
The primary and most direct route to 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is the epoxidation of the endocyclic double bond of (+)-3-carene. This reaction can be accomplished using various epoxidizing agents, with the stereochemical outcome being a key consideration.
Mechanistic Insights into Stereoselectivity
The epoxidation of (+)-3-carene predominantly yields the trans-isomer, where the epoxide ring is formed on the opposite face of the six-membered ring relative to the dimethylcyclopropane bridge. This high degree of diastereoselectivity is a direct consequence of steric hindrance. The bulky gem-dimethyl group on the cyclopropane ring effectively blocks the approach of the epoxidizing agent to the syn-face of the double bond. Consequently, the electrophilic oxygen atom is delivered to the less sterically encumbered anti-face, leading to the formation of the trans-epoxide.
The transition state for the anti-attack is significantly lower in energy than the transition state for the syn-attack, as the latter would involve significant steric repulsion between the approaching reagent and the gem-dimethyl group.
Figure 1: Stereochemical pathways in the epoxidation of (+)-3-carene.
Synthetic Methodologies
1. Peroxy Acid Epoxidation (Prilezhaev Reaction)
The reaction of alkenes with peroxy acids to form epoxides, known as the Prilezhaev reaction, is a widely used and reliable method. Common peroxy acids for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid.
Detailed Experimental Protocol for Epoxidation with m-CPBA:
-
Dissolution: Dissolve (+)-3-carene (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Slowly add a solution of m-CPBA (1.1-1.5 eq) in the same solvent to the cooled solution of 3-carene over a period of 30-60 minutes. The reaction is exothermic, and slow addition helps to control the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction is typically complete within a few hours at 0 °C to room temperature.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts. Separate the organic layer.
-
Extraction: Extract the aqueous layer with additional DCM or chloroform.
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium sulfite (to reduce excess peroxy acid), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane.
2. Catalytic Epoxidation with Aqueous Hydrogen Peroxide
A greener and more atom-economical approach to epoxidation involves the use of aqueous hydrogen peroxide as the oxidant in the presence of a catalyst. A variety of transition metal complexes can catalyze this reaction.
Detailed Experimental Protocol for Catalytic Epoxidation: [1]
-
Reactor Setup: In a glass reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, charge (+)-3-carene (1.0 eq), acetonitrile, manganese sulfate (0.02 eq), and salicylic acid (0.04 eq).
-
Reagent Preparation: Prepare a cooled mixture of 0.4 M aqueous sodium bicarbonate solution and 36% aqueous hydrogen peroxide.
-
Addition: Add the cooled bicarbonate/hydrogen peroxide mixture to the reactor over a period of 2 hours, maintaining the internal temperature between 18-22 °C.
-
Reaction: Stir the mixture at this temperature for an additional 2 hours after the addition is complete.
-
Extraction: Extract the reaction mixture three times with methylene chloride.
-
Washing and Drying: Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure at a temperature below 25 °C to obtain the crude product.
-
Purification: Isolate the pure trans-3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane by vacuum distillation.
Comparative Analysis of Epoxidation Methods
| Epoxidizing Agent/System | Typical Yield (%) | Diastereomeric Ratio (trans:cis) | Notes | Reference |
| m-CPBA | ~75-90% | Highly selective for trans | A reliable and general method. | General Knowledge |
| Peracetic Acid | Variable | Predominantly trans | Can be prepared in situ. | [1][2] |
| H₂O₂ / MnSO₄ / Salicylic Acid | ~47% (isolated) | Predominantly trans | A greener alternative; byproducts are water and oxygen. | [1] |
| H₂O₂ / Rhenium catalyst | ~75% | Predominantly trans | High yield but the catalyst is expensive. | [1] |
Synthesis of cis-3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
The synthesis of the cis-isomer of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is challenging due to the inherent steric bias of the 3-carene structure. Most epoxidation methods yield the trans-isomer as the major product. The cis-isomer is typically obtained as a minor component of the reaction mixture.
Spectroscopic Characterization of Isomers
Accurate characterization of the cis and trans isomers is crucial. The following spectroscopic data can be used for their identification and differentiation.
trans-3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
-
¹H NMR (CDCl₃, δ, ppm): 0.42 (ddd, 1H), 0.49 (ddd, 1H), 0.70 (s, 3H), 0.98 (s, 3H), 1.25 (s, 3H), 1.47 (dd, 1H), 1.61 (dt, 1H), 2.11 (dd, 1H), 2.26 (ddd, 1H), 2.80 (t, 1H).[1]
cis-3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Spectroscopic data for the pure cis-isomer is less commonly reported due to its lower abundance. However, its signals can often be identified in the spectra of isomeric mixtures. The chemical shifts of the protons and carbons in the cis-isomer will differ from those of the trans-isomer due to the different magnetic environments.
Experimental Workflow
Figure 2: General experimental workflow for the synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane.
Conclusion
The synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is a classic example of a diastereoselective reaction governed by steric control. The epoxidation of (+)-3-carene consistently yields the trans-isomer as the major product, a feature that can be exploited for the stereocontrolled synthesis of downstream products. While several effective methods exist for this transformation, the choice of reagent and protocol can be tailored based on considerations of yield, cost, and environmental impact. This guide provides the foundational knowledge and practical protocols for researchers and professionals to successfully synthesize and characterize this important bicyclic epoxide.
References
-
Kuznetsov, D. N., et al. (2021). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. Catalysts, 11(4), 436. [Link]
-
RSC Publishing. (n.d.). Oxygen-containing bicyclic monoterpenes. 1H, 13C and 17O NMR Spectroscopic and X-ray diffraction studies of seven oxidation products of (+)-3-carene. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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reactivity of the epoxide ring in 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
An In-Depth Technical Guide to the Reactivity of the Epoxide Ring in 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Authored by: A Senior Application Scientist
Abstract
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, commonly known as 3-carene oxide, is a pivotal bicyclic monoterpene epoxide derived from the abundant natural product (+)-3-carene. Its unique molecular architecture, characterized by a strained oxirane ring fused to a conformationally rigid bicyclo[4.1.0]heptane framework containing a gem-dimethylcyclopropane moiety, imparts a rich and complex reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of the epoxide ring in 3-carene oxide, focusing on the mechanistic underpinnings of its ring-opening and rearrangement reactions under various conditions. We delve into the critical interplay of steric and electronic factors that govern the regioselectivity and stereoselectivity of these transformations, offering valuable insights for researchers in synthetic chemistry, drug development, and materials science.
Structural Framework and Inherent Reactivity
The reactivity of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is fundamentally dictated by its strained three-membered epoxide ring. This strain, a combination of bond angle distortion and torsional strain, provides a strong thermodynamic driving force for ring-opening reactions, even with relatively weak nucleophiles.[1] The fusion of this epoxide to the bicyclic carene framework introduces significant steric and electronic constraints that influence the trajectory of chemical transformations.
The key structural features influencing reactivity are:
-
High Ring Strain: The oxirane ring's inherent strain makes it susceptible to nucleophilic attack.[1]
-
Fused Bicyclic System: The rigid structure limits conformational flexibility and creates distinct steric environments at the two epoxide carbons (C-4 and C-5).
-
Gem-Dimethylcyclopropane Ring: This group exerts significant steric hindrance on one face of the molecule and can electronically influence the stability of adjacent carbocationic intermediates that may form during certain reactions.
The synthesis of 3-carene oxide is typically achieved through the epoxidation of 3-carene, a major constituent of turpentine.[2] Common epoxidizing agents include peracids like peracetic acid or aqueous hydrogen peroxide in the presence of a catalyst.[2][3][4]
Acid-Catalyzed Ring-Opening and Rearrangement
Under acidic conditions, the epoxide oxygen is first protonated, enhancing its leaving group ability and activating the ring for nucleophilic attack. These reactions are often complex, yielding a mixture of direct ring-opening products and skeletal rearrangement products, a hallmark of terpene chemistry.[5][6][7]
Mechanism and Regioselectivity
The acid-catalyzed mechanism can exhibit characteristics of both SN1 and SN2 pathways.[8] The protonated epoxide can be attacked by a nucleophile (SN2) or proceed through a carbocation-like transition state (SN1). In the case of 3-carene oxide, attack at the more substituted tertiary carbon is often favored due to the stabilization of the incipient positive charge.
Key Transformations
-
Hydrolysis: Treatment with aqueous acid leads to the formation of the corresponding trans-diol, 3,4-caranediol.[2]
-
Rearrangements: The presence of solid acid catalysts or strong acids like boron trifluoride etherate can induce profound skeletal rearrangements.[6][9] These reactions proceed through carbocationic intermediates, leading to a variety of products, including unsaturated alcohols and aldehydes. For instance, the isomerization of 3-carene oxide can yield p-cymene derivatives and other rearranged monoterpenoids.[5][6] The Wagner-Meerwein rearrangement is a common pathway observed in these transformations.[7]
Base-Catalyzed Ring-Opening
In the presence of strong, non-hindered nucleophiles, the ring-opening of 3-carene oxide proceeds via a direct SN2 mechanism.[1][8][10] This pathway offers more predictable regiochemical outcomes compared to its acid-catalyzed counterpart.
Mechanism and Regioselectivity
The SN2 mechanism dictates that the nucleophile will attack the less sterically hindered carbon atom of the epoxide.[10] This is followed by a protonation step (usually an acidic workup) to yield the final product. The attack occurs from the backside, resulting in an inversion of stereochemistry and the formation of a trans product.
Reactions with Various Nucleophiles
The SN2 ring-opening of epoxides can be achieved with a wide array of strong nucleophiles. For 3-carene oxide, this provides a reliable method for introducing functional groups with predictable regiochemistry.
-
Aminolysis: The reaction with amines, often catalyzed by Lewis acids or solid acids like graphite oxide, yields β-amino alcohols.[11][12] These products are valuable building blocks in medicinal chemistry.
-
Thiolysis: Thiols react similarly to amines to produce β-hydroxy sulfides.
-
Organometallic Reagents: Grignard and organolithium reagents attack the less hindered carbon to form new carbon-carbon bonds, providing a route to more complex molecular skeletons.[8]
Summary of Reaction Outcomes and Experimental Protocols
The choice of reaction conditions—acidic versus basic—is the primary determinant of the product distribution in the reactions of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane.
| Reaction Type | Catalyst/Reagent | Mechanism | Regioselectivity | Primary Product(s) | Reference(s) |
| Acid-Catalyzed Hydrolysis | H₂O / H₃O⁺ | SN1-like | Attack at more substituted C | trans-3,4-Caranediol | [2] |
| Acid-Catalyzed Rearrangement | Solid Acids (e.g., ZrO₂) | Carbocationic | Complex | Isomeric aldehydes, alcohols | [5][6] |
| Base-Catalyzed Ring Opening | Strong Nucleophiles (e.g., RO⁻, RNH₂) | SN2 | Attack at less substituted C | trans-β-substituted alcohols | [1][8][11] |
Representative Experimental Protocol: Acid-Catalyzed Isomerization of 3-Carene Oxide
This protocol is a synthesis of methodologies described in the literature for educational purposes.[5][6]
-
Catalyst Preparation: A solid acid catalyst, such as sulfated zirconia, is prepared and activated by calcination at a high temperature (e.g., 500-600 °C) for several hours to ensure high acidity and surface area.
-
Reaction Setup: A solution of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane in a dry, inert solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Execution: The activated solid acid catalyst is added to the solution. The mixture is then heated to a specific temperature (e.g., 80-110 °C) and stirred vigorously for a predetermined time (e.g., 2-8 hours).
-
Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of products.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.
-
Purification and Analysis: The resulting crude product mixture is purified by column chromatography on silica gel or by fractional distillation to isolate the desired rearranged products. The structure of the purified compounds is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Conclusion
The is a fascinating case study in the interplay of ring strain, steric hindrance, and electronic effects in a complex bicyclic system. Its transformations are highly dependent on the reaction conditions, with acidic media promoting carbocation-mediated pathways that often lead to skeletal rearrangements, while basic conditions favor predictable SN2 ring-opening at the less hindered carbon. This dichotomous reactivity makes 3-carene oxide a versatile and valuable chiral building block for the synthesis of a wide range of fine chemicals, including fragrances, agrochemicals, and pharmaceutical intermediates. A thorough understanding of its reactivity is therefore essential for harnessing its full synthetic potential.
References
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Arata, K., Bledsoe Jr., J. O., & Tanabe, K. (Year). Epoxide rearrangement. 11. Isomerization of 2- and 3-carene oxides over solid acids and bases. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). 3-Carene. [Link]
- Gollnick, K., & Schade, G. (1968). Rearrangement of 3-carene oxide. Tetrahedron Letters, 9(20), 2335-2338.
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McKnight, J. et al. (2019). Preparation of cis-3-carene oxide and attempted nitration. ResearchGate. [Link]
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Iyer, S. et al. (2021). Structures of Δ3-carene and its oxidation product caronaldehyde, as... ResearchGate. [Link]
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Zefirov, N. S. et al. (1987). Structure and reactivity. 2. 2-tert-Butyl-3-cyano-7-oxabicyclo[4.1.0]heptane stereoisomers. The Journal of Organic Chemistry. [Link]
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Marco-Contelles, J. et al. (2006). Gold(I)-Catalyzed Intermolecular Addition of Carbon Nucleophiles to 1,5- and 1,6-Enynes. The Journal of Organic Chemistry. [Link]
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University of Milan. (n.d.). One-pot synthesis of thio-glycomimetics through ring opening reactions. AIR Unimi. [Link]
- Google Patents. (n.d.). CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
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Bates, J. T. et al. (2021). Pathways to Highly Oxidized Products in the Δ3-Carene + OH System. ACS Earth and Space Chemistry. [Link]
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D'Accolti, L. et al. (2007). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ResearchGate. [Link]
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Bates, J. T. et al. (2019). Formation of Highly Oxidized Molecules from NO3 Radical Initiated Oxidation of Δ-3-Carene: A Mechanistic Study. ResearchGate. [Link]
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Moodle@Units. (n.d.). Alcohols, Ethers and Epoxides. [Link]
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Fuel. (2024). Temperature- and pressure-dependent branching ratios for 1,4 dimethylcyclohexyl (cy-C>8>H>15>) + O>2> reaction. [Link]
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
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ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines... [Link]
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ProQuest. (n.d.). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide... [Link]
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Gollnick, K., & Schade, G. (1968). Rearrangement of 3-carene oxide. The Journal of Organic Chemistry. [Link]
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PubChemLite. (n.d.). 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane. [Link]
- Google Patents. (n.d.).
-
UCL Discovery. (n.d.). UNIVERSITY OF LONDON THESIS. [Link]
-
PubChem. (n.d.). (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide. [Link]
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Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
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MDPI. (n.d.). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. [Link]
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Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. [Link]
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TÜBİTAK Academic Journals. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. [Link]
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NIST WebBook. (n.d.). 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo-[4.1.0]heptyl methyl ester. [Link]
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University of Regensburg. (2021). Synthesis of tricyclic bioactive compounds Reactivity of cyclopropanated 2-pyrones and 2-pyridinones. [Link]
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US EPA. (n.d.). 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester - Substance Details. [Link]
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The Journal of Organic Chemistry. (1988). Enzymes in organic synthesis. 39. Preparations of chiral cyclic acid-esters and bicyclic lactones via stereoselective pig liver esterase catalyzed hydrolyses of cyclic meso diesters. [Link]
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An In-depth Technical Guide to the Molecular Structure of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, a substituted cyclohexene oxide, represents a fascinating molecular scaffold with significant implications for organic synthesis and medicinal chemistry. The strategic placement of a gem-dimethyl group adjacent to the epoxide ring on a cyclohexane framework imparts unique stereochemical and electronic properties, influencing its reactivity and conformational behavior. This guide provides a comprehensive technical overview of the molecular structure of this compound, delving into its stereochemistry, conformational landscape, spectroscopic signature, and synthetic access. Furthermore, it explores the reactivity of the strained epoxide ring and the strategic importance of the gem-dimethyl moiety in the context of drug design and development.
Molecular Identity:
| Identifier | Value |
| IUPAC Name | 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane |
| CAS Number | 1342710-27-3[1] |
| Molecular Formula | C₈H₁₄O[2] |
| Molecular Weight | 126.20 g/mol |
| SMILES | CC1(C)CCC2C(C1)O2[2] |
Elucidation of the Three-Dimensional Architecture
The 7-oxabicyclo[4.1.0]heptane ring system, commonly known as cyclohexene oxide, is a foundational structural motif in numerous natural products. The introduction of a gem-dimethyl group at the C3 position significantly influences the molecule's three-dimensional structure and, consequently, its chemical behavior.
Stereochemistry and Conformational Analysis
The fusion of the epoxide ring to the cyclohexane chair introduces considerable ring strain. The cyclohexane ring in 7-oxabicyclo[4.1.0]heptane derivatives is forced into a half-chair or twist-boat conformation to accommodate the planar three-membered epoxide ring.
The presence of the gem-dimethyl group at the C3 position introduces further conformational constraints. In disubstituted cyclohexanes, substituents generally prefer an equatorial orientation to minimize steric hindrance from 1,3-diaxial interactions. For 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, the two methyl groups are fixed at the same carbon. This "gem-dimethyl effect" can lock the cyclohexane ring into a more rigid conformation than its unsubstituted counterpart. This conformational rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.
The stereochemistry of the epoxide ring relative to the cyclohexane ring is a critical feature. The oxygen atom can be either syn or anti to the gem-dimethyl group, leading to diastereomers. The relative stereochemistry will significantly impact the accessibility of the epoxide carbons to nucleophilic attack.
Caption: Synthetic pathway to 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane.
Experimental Protocol: Epoxidation of 3,3-Dimethylcyclohexene with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a general procedure that can be adapted for the synthesis of the title compound.
Materials:
-
3,3-Dimethylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethylcyclohexene (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidizing Agent: Dissolve m-CPBA (1.1 to 1.5 equivalents) in dichloromethane and add it dropwise to the stirred solution of the alkene over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.
-
Work-up:
-
Upon completion, cool the reaction mixture again to 0 °C and quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane.
-
Reactivity and Synthetic Utility
The high ring strain of the epoxide in 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane makes it susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis. The regioselectivity of the ring-opening is dictated by the reaction conditions (acidic or basic).
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack generally occurs at the more substituted carbon atom (C1) due to the development of a partial positive charge at this position in the transition state (an Sₙ1-like mechanism). This results in the formation of a trans-diaxial product.
Base-Catalyzed Ring-Opening
In the presence of a strong, non-hindered nucleophile under basic or neutral conditions, the ring-opening proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C6). This also leads to a trans-diaxial opening of the epoxide. The presence of the gem-dimethyl group at C3 can further influence the steric hindrance around the C1 and C6 positions, potentially enhancing the regioselectivity of the nucleophilic attack.
Caption: Regioselectivity of epoxide ring-opening under acidic and basic conditions.
Applications in Drug Development and Medicinal Chemistry
The 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane scaffold and related structures are of significant interest to medicinal chemists. The gem-dimethyl group, in particular, is a privileged structural motif in drug design for several reasons.
-
Metabolic Stability: The gem-dimethyl group can act as a "metabolic shield," preventing the enzymatic oxidation of adjacent positions. This can lead to an improved pharmacokinetic profile of a drug candidate by increasing its half-life.
-
Conformational Rigidity: As previously mentioned, the gem-dimethyl effect can pre-organize a molecule into a bioactive conformation, which can enhance its binding affinity to a target protein or enzyme. [3]* Increased Lipophilicity: The addition of two methyl groups increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Improved Potency and Selectivity: The steric bulk of the gem-dimethyl group can lead to more specific interactions within a binding pocket, enhancing both potency and selectivity. [3] The epoxide functionality serves as a versatile handle for the introduction of various functional groups through nucleophilic ring-opening, allowing for the rapid generation of diverse chemical libraries for biological screening. The stereochemically well-defined products of these reactions are particularly valuable in the synthesis of chiral drugs.
Conclusion
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is a molecule of considerable interest due to the interplay of its strained epoxide ring and the conformationally restricting gem-dimethyl group. This guide has provided a detailed examination of its molecular structure, including its stereochemical nuances and conformational preferences. The predictable reactivity of the epoxide ring, coupled with the beneficial properties imparted by the gem-dimethyl moiety, makes this and related structures valuable building blocks in the synthesis of complex molecules and in the design of novel therapeutic agents. A thorough understanding of the principles outlined herein is essential for researchers and scientists seeking to harness the full potential of this versatile chemical entity.
References
-
PubChemLite. 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane (C8H14O). Available at: [Link].
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. Available at: [Link].
-
Supporting Information for: Stereoselective Synthesis of Cyclic Carbonates from CO2 and Epoxides Catalyzed by Bifunctional Calcium-Based Catalysts. (n.d.). Available at: [Link].
-
ResearchGate. Application of gem-dimethyl groups. Available at: [Link].
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Navigating the Synthesis and Handling of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane: A Technical Guide to Potential Hazards and Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
The bicyclic epoxide, 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, presents a unique structural motif of interest in medicinal chemistry and materials science. Its strained oxirane ring fused to a dimethyl-substituted cyclohexane backbone offers a versatile scaffold for the synthesis of complex molecular architectures. However, as with all epoxides, this reactivity profile necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This technical guide provides a comprehensive overview of the known and potential hazards associated with 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane and outlines detailed safety precautions for its handling, storage, and disposal.
Chemical and Physical Properties
Hazard Identification and GHS Classification
Based on available data for 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, the following GHS classifications have been identified[4]:
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) |
It is crucial to note that due to the limited specific toxicological data for this compound, a cautious approach is warranted. Structurally related epoxides exhibit a range of additional hazards, including the potential for skin sensitization, mutagenicity, and carcinogenicity.[5][6] Therefore, it is prudent to handle 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane as a substance with these potential chronic health effects until more specific data becomes available.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential when working with 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane.
Engineering Controls
-
Fume Hood: All handling of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Double-gloving is a prudent practice, especially for extended operations. Gloves should be inspected for any signs of degradation or perforation before and during use and changed immediately if contaminated.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger-scale operations, a chemical-resistant apron is recommended.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Safe Handling and Storage Procedures
Handling
-
Avoid Inhalation, Ingestion, and Skin/Eye Contact: As with all chemicals, direct contact should be avoided.
-
Use in a Well-Ventilated Area: All work must be performed in a chemical fume hood.
-
Grounding and Bonding: If handling large quantities, take precautionary measures against static discharge.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze vigorous and potentially exothermic ring-opening reactions.[8]
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Temperature: Avoid exposure to heat, sparks, and open flames.
Emergency Procedures
Spills
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact emergency personnel. Do not attempt to clean up a large spill without appropriate training and equipment.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All waste containing 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane should be considered hazardous. Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the environment.
Risk Mitigation Workflow
The following diagram illustrates a logical workflow for mitigating the risks associated with the handling of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane in a research and development setting.
Sources
- 1. 1342710-27-3|3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane|BLD Pharm [bldpharm.com]
- 2. 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane | 1342710-27-3 [sigmaaldrich.com]
- 3. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 4. aksci.com [aksci.com]
- 5. api.henkeldx.com [api.henkeldx.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mouser.com [mouser.com]
- 8. waeco.com [waeco.com]
Methodological & Application
Application Notes and Protocols: Regioselective Ring-Opening Reactions of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Introduction
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, commonly known as 3-carene oxide, is a bicyclic monoterpene epoxide derived from the natural product (+)-3-carene.[1] Sourced from turpentine, 3-carene is a renewable and chiral building block, making its derivatives, like the corresponding epoxide, highly valuable in synthetic chemistry. The inherent strain of the three-membered oxirane ring, fused to a six-membered ring with a gem-dimethyl-substituted cyclopropane, renders 3-carene oxide susceptible to nucleophilic attack. This reactivity allows for the regio- and stereoselective introduction of a wide array of functional groups, leading to the synthesis of complex molecular architectures, including fragrances, pharmaceuticals, and agrochemicals.
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It details the fundamental principles governing the ring-opening of 3-carene oxide and provides validated, step-by-step protocols for reactions with various classes of nucleophiles.
Pillar 1: Mechanistic Overview of Epoxide Ring-Opening
The regiochemical outcome of the nucleophilic attack on the asymmetric 3-carene oxide is dictated primarily by the reaction conditions—specifically, whether the reaction is catalyzed by acid or base.
Acid-Catalyzed Ring-Opening (SN1-like Pathway)
Under acidic conditions, the epoxide oxygen is first protonated, enhancing its leaving group ability.[2][3] This is followed by the nucleophilic attack. The transition state has significant carbocationic character. Consequently, the nucleophile preferentially attacks the more substituted carbon atom (C-4), which can better stabilize the developing positive charge. This pathway is considered SN1-like. However, attack at the less substituted carbon (C-3) can also occur, sometimes leading to a mixture of regioisomers. The stereochemistry of the resulting products is typically trans due to the backside attack of the nucleophile relative to the epoxide oxygen.
Base-Catalyzed Ring-Opening (SN2 Pathway)
In the presence of a strong, basic nucleophile, the reaction proceeds via a direct SN2 mechanism.[3][4][5] Steric hindrance is the dominant factor controlling regioselectivity. The nucleophile attacks the less sterically hindered carbon atom of the epoxide (C-3).[5] This reaction also results in a trans configuration of the nucleophile and the newly formed hydroxyl group.
Figure 1: General mechanisms for acid- and base-catalyzed ring-opening of epoxides.
Pillar 2: Protocols for Ring-Opening with Various Nucleophiles
The following sections provide detailed protocols for the ring-opening of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane with oxygen-, nitrogen-, and sulfur-based nucleophiles.
Section 2.1: Reactions with Oxygen Nucleophiles
Oxygen nucleophiles, such as water and alcohols, readily open the epoxide ring, typically under acidic catalysis, to yield diols and hydroxy ethers, respectively.
Protocol 2.1.1: Acid-Catalyzed Hydrolysis to a Diol
This protocol describes the conversion of 3-carene oxide to the corresponding trans-diol.
Materials:
-
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (3-carene oxide)
-
Acetone
-
Deionized Water
-
0.1 M Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
-
Dissolve 3-carene oxide (1.0 g, 6.57 mmol) in a 1:1 mixture of acetone and water (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Add 0.1 M sulfuric acid (2.0 mL) dropwise to the stirring solution.
-
Attach a condenser and heat the mixture to reflux (approximately 60-70 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude diol.
-
Purify the product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 3,4-caranediol.[1]
Section 2.2: Reactions with Nitrogen Nucleophiles
The reaction with amines yields β-amino alcohols, which are crucial scaffolds in medicinal chemistry. These reactions can be catalyzed by various agents, including heterogeneous catalysts like graphite oxide.[6]
Protocol 2.2.1: Graphite Oxide Catalyzed Ring-Opening with Aniline
This protocol details a solvent-free, environmentally benign method for synthesizing a β-amino alcohol.
Materials:
-
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (3-carene oxide)
-
Aniline
-
Graphite Oxide (GO) catalyst
-
Glass vial with a screw cap, magnetic stirrer
-
Dichloromethane (for workup)
Procedure:
-
To a clean, dry glass vial, add 3-carene oxide (152 mg, 1.0 mmol) and aniline (93 mg, 1.0 mmol).
-
Add graphite oxide (10 mg, ~5-10 wt%) to the mixture.
-
Seal the vial and stir the heterogeneous mixture vigorously at room temperature for 30 minutes. The reaction is typically fast and can be monitored by TLC.[6]
-
Upon completion, add dichloromethane (10 mL) to the vial to dissolve the product and suspend the catalyst.
-
Filter the mixture to remove the graphite oxide catalyst.
-
Wash the catalyst with additional dichloromethane (2 x 5 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude β-amino alcohol.
-
Purify the product by column chromatography if necessary. The nucleophilic attack is expected to occur at the less hindered carbon (C-3).[6]
Section 2.3: Reactions with Sulfur Nucleophiles
Thiols are potent nucleophiles that react with epoxides, typically under basic conditions, to form β-hydroxy thioethers.[7]
Protocol 2.3.1: Base-Catalyzed Ring-Opening with Thiophenol
This protocol outlines the synthesis of a β-hydroxy thioether from 3-carene oxide.
Materials:
-
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (3-carene oxide)
-
Thiophenol
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
In a 50 mL round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium hydroxide (40 mg, 1.0 mmol) in ethanol (15 mL).
-
Add thiophenol (0.72 g, 6.57 mmol) to the ethanolic base solution and stir for 10 minutes to form the sodium thiophenolate salt.
-
Add 3-carene oxide (1.0 g, 6.57 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 6 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Add water (20 mL) to the residue and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude product.
-
Purify by flash chromatography to isolate the β-hydroxy thioether. The SN2 attack occurs at the less substituted C-3 position.[7][8]
Figure 2: A generalized experimental workflow for the ring-opening of 3-carene oxide.
Pillar 3: Data Summary and Analysis
The regioselectivity of the ring-opening reaction is the most critical parameter for synthetic planning. The following table summarizes the expected outcomes based on the mechanistic principles discussed.
| Nucleophile Class | Catalyst/Conditions | Mechanism | Site of Attack | Product Type | Reference |
| Water (H₂O) | H₂SO₄ (Acidic) | SN1-like | C-4 (major) | trans-Diol | [1] |
| Alcohols (ROH) | Lewis Acid (Acidic) | SN1-like | C-4 (major) | trans-Hydroxy Ether | [9][10] |
| Alcohols (ROH) | NaOR (Basic) | SN2 | C-3 | trans-Hydroxy Ether | [3][5] |
| Amines (RNH₂) | Graphite Oxide | SN2 | C-3 | trans-Amino Alcohol | [6] |
| Amines (RNH₂) | Lewis Acid (e.g., YCl₃) | SN1-like/SN2 | Mixture | trans-Amino Alcohol | [2] |
| Thiols (RSH) | NaOH (Basic) | SN2 | C-3 | trans-Hydroxy Thioether | [7] |
| Azide (N₃⁻) | NH₄Cl | SN2 | C-3 | trans-Azido Alcohol | [11] |
Conclusion
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is a versatile and valuable chiral intermediate. Its ring-opening reactions provide access to a diverse range of functionalized carene derivatives. A thorough understanding of the underlying reaction mechanisms—SN1-like for acid-catalyzed processes and SN2 for base-catalyzed reactions—is paramount for controlling the regioselectivity of the transformation. The protocols and data provided in this guide offer a robust starting point for researchers to exploit the synthetic potential of this readily available bicyclic epoxide.
References
-
UCL Discovery. (n.d.). UNIVERSITY OF LONDON THESIS. Retrieved from [Link]
-
D'Ambro, E. L., et al. (n.d.). Pathways to Highly Oxidized Products in the Δ3-Carene + OH System. NIH. Retrieved from [Link]
-
Feelisch, M., et al. (1999). Thiol-induced nitric oxide release from 3-halogeno-3,4-dihydrodiazete 1,2-dioxides. PubMed. Retrieved from [Link]
-
Croteau, R., et al. (1990). Biosynthesis of monoterpenes: regio- and stereochemistry of (+)-3-carene biosynthesis. PubMed. Retrieved from [Link]
-
Thieme Connect. (n.d.). Product Class 4: Seven-Membered Hetarenes.... Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective oxidation of the 3-carene diol in the presence of the 3-carene oxide. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Carene. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of new aliphatic and aromatic phytotoxic derivatives of 2α,4α‐dimethyl‐8‐oxabicyclo[3.2.1]oct‐6‐en‐3‐one. Retrieved from [Link]
-
SciSpace. (n.d.). stress relief: exercising lewis acid catalysis for donor-acceptor cyclopropane ring. Retrieved from [Link]
- Google Patents. (n.d.). CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
-
MDPI. (2018). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Retrieved from [Link]
-
YouTube. (2019). Reactions of thiols. Retrieved from [Link]
-
YouTube. (2020). Base Catalyzed Epoxide Opening. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]
-
NIH. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Retrieved from [Link]
Sources
- 1. 3-Carene - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. m.youtube.com [m.youtube.com]
- 8. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(-)-Quinic Acid [mdpi.com]
Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Introduction
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, a substituted cyclohexene oxide, is a versatile building block in organic synthesis. The presence of a strained oxirane ring fused to a cyclohexane core, along with the gem-dimethyl substitution, imparts unique reactivity to this molecule. Lewis acid catalysis provides a powerful tool to unlock the synthetic potential of this epoxide, enabling a variety of transformations including rearrangements and nucleophilic ring-openings. The gem-dimethyl group at the C3 position sterically and electronically influences the reaction pathways, often directing the regioselectivity of these transformations.
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the Lewis acid-catalyzed reactions of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane. We will explore the mechanistic underpinnings of these reactions, present detailed experimental protocols, and discuss the factors that control product outcomes.
Core Concepts: The Role of Lewis Acids in Epoxide Activation
The high ring strain of the epoxide ring in 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane makes it susceptible to nucleophilic attack. However, for many transformations, activation of the epoxide is necessary. Lewis acids play a crucial role in this activation by coordinating to the epoxide oxygen atom.[1] This coordination polarizes the C-O bonds, rendering the adjacent carbon atoms more electrophilic and facilitating ring-opening. The nature of the Lewis acid, from strong (e.g., BF₃·OEt₂) to milder (e.g., ZnCl₂), can significantly influence the reaction rate and selectivity.[2]
The reaction can proceed through mechanisms with varying degrees of Sₙ1 and Sₙ2 character.[1] In the presence of a strong Lewis acid, a more Sₙ1-like pathway may be favored, involving the formation of a carbocationic intermediate. The stability of this intermediate is a key factor in determining the reaction's regioselectivity. For 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, the gem-dimethyl group can influence the stability of adjacent carbocations, thereby directing the outcome of rearrangements and nucleophilic attacks.
Reaction Type 1: Lewis Acid-Catalyzed Rearrangement to Unsaturated Alcohols and Ketones
One of the most common transformations of epoxides under Lewis acid catalysis is rearrangement to allylic alcohols or ketones.[2] For 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, this can lead to the formation of valuable cyclohexenol and cyclohexenone derivatives.
Mechanistic Insight
The reaction is initiated by the coordination of the Lewis acid to the epoxide oxygen. This is followed by the cleavage of a C-O bond to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom yields the allylic alcohol. The regioselectivity of deprotonation is influenced by both steric and electronic factors. In some cases, the initially formed allylic alcohol can undergo further oxidation or rearrangement to yield a ketone.
A notable potential rearrangement product is a substituted cycloheptenone, analogous to Karahanaenone, which can be synthesized from related epoxides.[3] This transformation involves a more complex rearrangement pathway.
Caption: Mechanism of Lewis Acid-Catalyzed Rearrangement.
Protocol: Rearrangement using Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol describes a general procedure for the rearrangement of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane to a mixture of allylic alcohols and a rearranged ketone, inspired by similar transformations of related epoxides.[2]
Materials:
-
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (1.0 eq) in anhydrous diethyl ether (or dichloromethane) to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: Slowly add boron trifluoride etherate (0.1 - 1.2 eq) dropwise to the stirred solution via syringe. The amount of Lewis acid can be varied to optimize the reaction; starting with a catalytic amount (0.1 eq) is recommended.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired rearranged products.
Rationale for Experimental Choices:
-
Anhydrous Conditions: Lewis acids like BF₃·OEt₂ are highly moisture-sensitive. The use of flame-dried glassware and anhydrous solvents is crucial to prevent the deactivation of the catalyst and the formation of byproducts from the reaction with water.
-
Low Temperature: The reaction is initiated at 0 °C to control the exothermic nature of the Lewis acid-base complex formation and to improve the selectivity of the reaction.
-
Slow Addition: Dropwise addition of the Lewis acid prevents a rapid, uncontrolled reaction and minimizes the formation of polymeric byproducts.
-
Quenching with Bicarbonate: The use of a mild base like sodium bicarbonate neutralizes the strong Lewis acid, stopping the reaction and preventing further product degradation during workup.
Reaction Type 2: Nucleophilic Ring-Opening with Alcohols
The reaction of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane with alcohols in the presence of a Lewis acid catalyst leads to the formation of β-alkoxy alcohols. The regioselectivity of this reaction is of particular interest due to the influence of the gem-dimethyl group.
Mechanistic Considerations
The Lewis acid activates the epoxide as previously described. The alcohol, acting as a nucleophile, can then attack either of the two electrophilic carbon atoms of the epoxide ring. The attack at the less sterically hindered carbon is generally favored in an Sₙ2-type mechanism. However, if a significant partial positive charge develops on the more substituted carbon (Sₙ1-like character), attack at the tertiary carbon may occur. The presence of the gem-dimethyl group at C3 increases the steric hindrance at the adjacent C2 and C4 positions, which will strongly influence the site of nucleophilic attack.
Caption: Regiochemical Outcomes of Nucleophilic Ring-Opening.
Protocol: Tin(IV) Chloride Catalyzed Methanolysis
This protocol provides a method for the ring-opening of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane with methanol using tin(IV) chloride as the Lewis acid catalyst.
Materials:
-
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous methanol (MeOH)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask containing a solution of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (1.0 eq) in anhydrous dichloromethane (0.2 M), add anhydrous methanol (2.0 eq).
-
Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add a solution of SnCl₄ (0.1 eq) in anhydrous dichloromethane to the cooled reaction mixture.
-
Reaction Progression: Allow the reaction to stir at -78 °C and monitor its progress by TLC. Let the reaction warm to room temperature slowly if no change is observed at low temperature.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil by flash column chromatography to yield the desired β-methoxy alcohol.
Rationale for Experimental Choices:
-
Choice of Lewis Acid: SnCl₄ is a strong Lewis acid that can effectively activate the epoxide for nucleophilic attack by a relatively weak nucleophile like methanol.
-
Low Temperature: The reaction is performed at a very low temperature (-78 °C) to enhance the regioselectivity and minimize potential side reactions such as elimination or polymerization.
-
Stoichiometry of Alcohol: An excess of the alcohol is used to ensure it acts as the primary nucleophile.
Summary of Reaction Conditions and Expected Products
| Reaction Type | Lewis Acid | Nucleophile/Reagent | Typical Conditions | Expected Major Product(s) |
| Rearrangement | BF₃·OEt₂ | None | 0 °C to rt, Et₂O or CH₂Cl₂ | 4,4-Dimethylcyclohex-2-en-1-ol, 3,3-Dimethylcyclohex-1-en-1-carbaldehyde |
| Nucleophilic Ring-Opening | SnCl₄ | Methanol | -78 °C to rt, CH₂Cl₂ | trans-2-Methoxy-4,4-dimethylcyclohexan-1-ol |
| Nucleophilic Ring-Opening | TiCl₄ | Thiophenol | 0 °C, CH₂Cl₂ | trans-4,4-Dimethyl-2-(phenylthio)cyclohexan-1-ol |
Note: The product distribution can be highly dependent on the specific reaction conditions and the nature of the Lewis acid used. The expected major products are based on established principles of epoxide ring-opening reactions and may require experimental verification.
Conclusion
The Lewis acid-catalyzed reactions of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane offer a rich field for synthetic exploration. By carefully selecting the Lewis acid, nucleophile, and reaction conditions, chemists can control the reaction pathway to achieve desired rearrangements or ring-opening products. The protocols and mechanistic insights provided in this application note serve as a valuable starting point for researchers aiming to utilize this versatile building block in their synthetic endeavors. Further optimization of the presented protocols may be necessary to achieve the desired outcomes for specific applications.
References
-
An improved synthesis of Karahanaenone. Request PDF. Available at: [Link]
-
UNIVERSITY OF LONDON THESIS. UCL Discovery. Available at: [Link]
Sources
Application Notes & Protocols: 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane as a Chiral Synthon in Natural Product Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Terpene-Derived Epoxide
Derived from the abundant and naturally occurring monoterpene (+)-3-carene, 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (commonly known as 3-carene oxide ) represents a cornerstone chiral building block in modern organic synthesis. Its rigid bicyclo[4.1.0]heptane framework, endowed with a strained epoxide ring and multiple stereocenters, offers a unique combination of structural pre-organization and chemical reactivity. This makes it an invaluable starting point for the stereocontrolled synthesis of complex molecular architectures, particularly within the realm of natural products and their pharmacologically active analogues.
The synthetic utility of 3-carene oxide stems from two primary features:
-
Stereodefined Reactivity: The epoxide ring serves as a versatile electrophilic handle, susceptible to a variety of regio- and stereoselective ring-opening reactions. This allows for the precise installation of diverse functional groups.
-
Structural Rearrangements: Under acidic or thermal conditions, the strained bicyclic system can undergo elegant and often predictable rearrangements to yield a host of valuable p-menthane and m-menthane derivatives, which are themselves key intermediates in synthesis.
This guide provides an in-depth exploration of the synthesis and application of 3-carene oxide, detailing core reaction mechanisms, providing field-tested experimental protocols, and culminating in a case study of its strategic application in the landmark total synthesis of (+)-ingenol.
Synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (3-Carene Oxide)
The most common and direct route to 3-carene oxide is the epoxidation of its parent olefin, (+)-3-carene. The stereochemical outcome is typically a trans-epoxide due to the steric hindrance imposed by the gem-dimethyl cyclopropane ring, which directs the oxidizing agent to the opposite face of the double bond. While classic reagents like peroxy acids are effective, modern catalytic systems using aqueous hydrogen peroxide are often preferred for their improved safety profile and atom economy.
A robust method involves a manganese sulfate-based catalytic system, which provides good yields and selectivity.[1]
Experimental Workflow: Catalytic Epoxidation of (+)-3-Carene
Caption: Workflow for the synthesis of 3-carene oxide.
Protocol 1: Catalytic Epoxidation of (+)-3-Carene
Materials:
-
(+)-3-Carene
-
Acetonitrile (MeCN)
-
Manganese (II) sulfate monohydrate (MnSO₄·H₂O)
-
Salicylic acid
-
Sodium bicarbonate (NaHCO₃)
-
35% Aqueous hydrogen peroxide (H₂O₂)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether (Et₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve (+)-3-carene (1.0 eq) in acetonitrile (approx. 5 mL per 1 g of carene).
-
Catalyst Addition: To the stirred solution, add MnSO₄·H₂O (0.02 eq), salicylic acid (0.04 eq), and NaHCO₃ (0.1 eq).
-
Oxidant Addition: Cool the flask in a water bath to maintain a temperature of 20-25°C. Add 35% aqueous H₂O₂ (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 30°C.
-
Reaction: After the addition is complete, allow the mixture to stir vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a 10% aqueous solution of Na₂SO₃ until a starch-iodide paper test indicates the absence of peroxides.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of MeCN).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane as a clear oil.
Causality Insight: The combination of MnSO₄ and salicylic acid forms an in situ catalytic species that activates hydrogen peroxide for efficient epoxidation. Sodium bicarbonate acts as a buffer to maintain a slightly basic pH, which is crucial for catalyst stability and preventing acid-catalyzed opening of the newly formed epoxide ring.[1]
Core Synthetic Applications: Unlocking Molecular Complexity
The true synthetic power of 3-carene oxide is revealed in its subsequent transformations. The inherent strain of its fused ring system dictates its reactivity, leading to a variety of valuable molecular scaffolds.
Acid-Catalyzed Rearrangements
Treatment of 3-carene oxide with protic or Lewis acids initiates a cascade of rearrangements, providing access to a diverse array of p-menthane and m-menthane derivatives. The reaction proceeds through a tertiary carbocation intermediate, the fate of which is determined by the reaction conditions and the nature of the acid catalyst.[2][3]
Caption: Key pathways in the acid-catalyzed rearrangement of 3-carene oxide.
Protocol 2: Acid-Catalyzed Isomerization to a Menthane Diol
Materials:
-
3-Carene oxide
-
Tetrahydrofuran (THF), anhydrous
-
Sulfuric acid (H₂SO₄), 1 M aqueous solution
-
Sodium bicarbonate, saturated aqueous solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 3-carene oxide (1.0 eq) in THF.
-
Add 1 M H₂SO₄ (0.5 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).
Nucleophilic Ring-Opening
The epoxide ring is an excellent electrophile for S_N2-type reactions. This allows for the stereospecific introduction of a wide range of nucleophiles, including hydrides, organometallics, amines, and azides, leading to trans-disubstituted cyclohexane derivatives.
| Nucleophile Reagent | Functional Group Introduced | Typical Product Class |
| Lithium aluminum hydride (LiAlH₄) | Hydride (H⁻) | Tertiary Alcohol |
| Grignard Reagents (R-MgBr) | Alkyl/Aryl (R⁻) | Quaternary Alcohol |
| Sodium Azide (NaN₃) | Azide (N₃⁻) | Azido Alcohol |
| Amines (R₂NH) | Amino (R₂N-) | Amino Alcohol |
Trustworthiness Insight: The stereochemical outcome of these reactions is highly reliable. The nucleophile attacks the less hindered carbon atom from the face opposite the C-O bond, resulting in a predictable and self-validating stereochemical arrangement in the product.
Case Study: A Blueprint for the Total Synthesis of (+)-Ingenol
The power of using the carene framework is exemplified in the landmark total synthesis of the complex diterpenoid (+)-ingenol by the Baran group.[4] Ingenol and its derivatives are potent anticancer agents, but their supply from natural sources is limited. This synthesis provides a blueprint for producing these valuable molecules on a larger scale.
While the synthesis starts with (+)-3-carene itself, the strategic logic is deeply rooted in the inherent stereochemistry and reactivity of the bicyclo[4.1.0]heptane system, which 3-carene oxide is the prime exemplar of. The synthesis masterfully manipulates this chiral scaffold through a series of elegant transformations.
Caption: High-level retrosynthetic logic for (+)-Ingenol from the (+)-3-carene framework.
The synthesis validates the "two-phase terpene total synthesis" strategy:
-
Chiral Pool Phase: (+)-3-carene is rapidly functionalized to build a key intermediate, embedding the correct stereochemistry from the start.
-
Complexity-Building Phase: This intermediate undergoes a series of powerful transformations, including radical cyclizations and rearrangements, to construct the intricate "inside-out" bridged structure of the ingenane core.[4]
This approach demonstrates that leveraging the inherent chemical information within a simple, abundant natural product like 3-carene can dramatically shorten the path to molecules at the highest levels of chemical complexity.
Conclusion
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is more than just a simple epoxide; it is a versatile and powerful chiral synthon. Its ready availability from inexpensive (+)-3-carene, combined with its predictable and stereocontrolled reactivity, ensures its continued prominence in the synthesis of high-value molecules. From straightforward rearrangements to its strategic role in the synthesis of blockbuster natural products like ingenol, 3-carene oxide provides researchers and drug development professionals with a reliable tool to navigate the challenges of complex molecule synthesis.
References
-
Arata, K., Bledsoe, J. O., Jr., & Tanabe, K. (1978). Epoxide rearrangement. 11. Isomerization of 2- and 3-carene oxides over solid acids and bases. The Journal of Organic Chemistry, 43(9), 1660–1664. [Link]
-
Gollnick, K., Schade, G. (1973). Rearrangement of 3-carene oxide. The Journal of Organic Chemistry, 38(1), 199-200. [Link]
-
Jørgensen, L., McKerrall, S. J., Kuttruff, C. A., Ungeheuer, F., Felding, J., & Baran, P. S. (2013). 14-step synthesis of (+)-ingenol from (+)-3-carene. Science, 341(6148), 878-882. [Link]
-
Shitole, H. R., & Nayak, U. R. (2004). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. Catalysts, 11(4), 436. [Link]
Sources
polymerization of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
An In-Depth Guide to the Cationic Ring-Opening Polymerization of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Authored by: A Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals engaged in polymer chemistry and drug development. It provides a detailed exploration of the , a substituted cyclohexene oxide derivative. The inherent ring strain of the epoxide combined with the conformational strain of the cyclohexane ring makes this monomer a prime candidate for ring-opening polymerization, yielding polyethers with unique thermal and mechanical properties.[1][2]
The primary focus of this guide is on cationic ring-opening polymerization (CROP), a robust method for polymerizing heterocyclic monomers like epoxides.[3][4] We will delve into the underlying mechanisms, provide detailed, field-tested protocols for both thermal and photoinitiation, and discuss the critical characterization techniques required to validate the synthesis of the target polymer, poly(3,3-dimethyl-1,2-cyclohexene oxide).
The Mechanism: Cationic Ring-Opening Polymerization (CROP)
The proceeds via a cationic mechanism, which can be dissected into three fundamental stages: initiation, propagation, and termination. The driving force for this reaction is the significant release of enthalpy upon opening the strained epoxide ring.[1]
Initiation: The process begins with the activation of the monomer. A strong protic acid or a Lewis acid in the presence of a proton source (a co-initiator like water or alcohol) protonates the oxygen atom of the epoxide ring.[5] This protonation creates a highly reactive tertiary oxonium ion, rendering the adjacent carbon atoms susceptible to nucleophilic attack.[6][7] In photoinitiated systems, a photoacid generator (PAG) produces a strong acid upon UV irradiation to achieve the same activation.[8][9]
Propagation: A neutral monomer molecule acts as a nucleophile, attacking one of the electrophilic carbon atoms of the protonated epoxide on the growing chain. This attack typically occurs via an S(_N)2 mechanism, resulting in the opening of the epoxide ring and the formation of a new oxonium ion at the chain end.[3][10] This process repeats, extending the polyether chain.
Termination and Chain Transfer: Ideally, the propagation continues until all monomer is consumed. However, termination can occur if the cationic chain end reacts with a nucleophilic counter-ion or impurity. Chain transfer reactions, where the active center is transferred to another molecule (like the solvent or another monomer), can also terminate the growth of a specific chain while initiating a new one.[3] In "living" polymerization, these side reactions are minimized, allowing for precise control over the polymer's molecular weight and structure.[3][11]
Caption: General mechanism of Cationic Ring-Opening Polymerization.
Experimental Protocols
Rigorous purification of monomers and solvents is paramount, especially when targeting well-defined polymers with low polydispersity, as trace impurities (particularly water) can act as unintended initiators or chain transfer agents.[3]
Protocol 1: Thermally Initiated Cationic Polymerization
This protocol describes a classic approach using a Lewis acid co-initiator. The reaction is conducted at low temperatures to suppress side reactions and achieve a controlled, or "living," polymerization.[11]
Materials and Reagents:
-
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (monomer, purified by distillation over CaH₂)
-
Dichloromethane (DCM, solvent, dried over CaH₂ and distilled)
-
Tin(IV) chloride (SnCl₄, co-initiator)
-
2,6-Di-tert-butylpyridine (DTBP, proton scavenger, optional)
-
Methanol (quenching agent)
-
Hexane (non-solvent for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
Step-by-Step Methodology:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-vacuum line and backfilled with inert gas (Argon or Nitrogen) three times.
-
Reagent Preparation: In the inert atmosphere of a glovebox, add the desired amount of purified monomer to the flask. Dilute with anhydrous DCM to achieve the target concentration (e.g., 1 M).
-
Temperature Equilibration: Cool the reaction flask to the desired temperature (e.g., -20 °C) using a cryostat or an appropriate cooling bath.
-
Initiation: Prepare a stock solution of SnCl₄ in anhydrous DCM. Using a gas-tight syringe, rapidly inject the calculated amount of the SnCl₄ solution into the stirring monomer solution to initiate the polymerization. The reaction is often initiated by trace amounts of water present in the system.
-
Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 1-24 hours), maintaining the temperature and inert atmosphere. Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or FTIR to observe monomer consumption.
-
Termination (Quenching): Terminate the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.
-
Polymer Isolation: Warm the solution to room temperature and precipitate the polymer by slowly pouring the viscous solution into a beaker of vigorously stirring cold hexane (a 10:1 volume ratio of hexane to reaction solution is typical).
-
Purification and Drying: Collect the white polymer precipitate by filtration, wash it with fresh hexane, and dry it under vacuum at 40-50 °C to a constant weight.
Caption: Step-by-step workflow for the thermal polymerization method.
Protocol 2: Photoinitiated Cationic Polymerization
Photoinitiation offers rapid, solvent-free curing at ambient temperature, making it highly attractive for coatings, adhesives, and 3D printing applications.[9][12] The reaction is triggered by UV light, which cleaves a photo-acid generator (PAG) to produce a strong acid in situ.[8]
Materials and Reagents:
-
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (monomer)
-
Diaryliodonium or Triarylsulfonium salt (e.g., Cyracure UVI-6974, a mixture of triarylsulfonium hexafluoroantimonate salts)
-
UV Curing System (e.g., a mercury lamp with a filter for 250-400 nm)
Step-by-Step Methodology:
-
Formulation: In a vial protected from light, add the photoinitiator to the liquid monomer. The typical loading is 0.5-3 wt%. Stir the mixture gently until the initiator is completely dissolved.
-
Sample Preparation: Apply a thin film of the formulation onto a substrate (e.g., a glass slide for FTIR analysis or a silicone mold for mechanical testing).
-
UV Curing: Place the sample under the UV lamp. Irradiate for a specific duration (e.g., 5-60 seconds). The required energy dose will depend on the lamp intensity, initiator concentration, and sample thickness.
-
Monitoring: The curing process can be monitored in real-time using techniques like real-time FTIR by observing the disappearance of the characteristic epoxide band (around 790 cm⁻¹).[9]
-
Post-Cure: After irradiation, the polymerization will continue in the dark due to the stability of the propagating cationic species (a "dark cure" or "living" characteristic).[4][9] To achieve maximum conversion, allow the sample to stand at room temperature for several hours or perform a mild thermal post-cure (e.g., 80 °C for 30 minutes).
-
Characterization: The resulting solid polymer can be directly used or characterized.
Caption: Step-by-step workflow for the photoinitiation method.
Polymer Characterization and Expected Results
Proper characterization is essential to confirm the polymer structure, determine its molecular weight, and evaluate its thermal properties.
| Parameter | Technique | Expected Outcome / Insight |
| Structure Confirmation | ¹H & ¹³C NMR | Disappearance of epoxide proton signals and appearance of broad peaks corresponding to the polyether backbone. |
| Monomer Conversion | FTIR Spectroscopy | Quantitative analysis based on the disappearance of the epoxide ring vibration band (approx. 790 cm⁻¹).[9] |
| Molecular Weight (M(_n)) & Polydispersity (Đ) | Gel Permeation Chromatography (GPC) | For controlled reactions, M(_n) should be predictable from the monomer-to-initiator ratio. A narrow distribution (Đ < 1.2) indicates a living polymerization.[3][11] |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determination of the Glass Transition Temperature (T(_g)). The gem-dimethyl group is expected to increase T(_g) compared to unsubstituted poly(cyclohexene oxide) due to restricted chain mobility.[1] |
Troubleshooting and Field-Proven Insights
-
Problem: Broad molecular weight distribution (High Đ).
-
Problem: Low or no polymerization.
-
Cause & Solution: The initiator may be inactive or used at too low a concentration. For thermal systems, ensure the Lewis acid is fresh. For photo-systems, check that the UV lamp's emission spectrum matches the initiator's absorption spectrum.[8]
-
-
Problem: Inconsistent results in photopolymerization.
References
- Wikipedia. (n.d.). Living cationic polymerization.
- Mishra, A., & Gupta, A. (2021). Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. MDPI.
- Sawamoto, M., & Higashimura, T. (2002). A Renaissance in Living Cationic Polymerization. Chemical Reviews, ACS Publications.
- Crivello, J. V. (2001). Photoinitiated cationic polymerization of epoxides. Polymer International, Wiley Online Library.
- Sangermano, M. (2021). Photoinitiated cationic polymerization of epoxides. ResearchGate.
- Liska, R., & Knaack, P. (2017). Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. EU-Japan Centre for Industrial Cooperation.
- LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
- Zhang, Y., et al. (2022). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. MDPI.
- Kamijo, K., et al. (2019). Living Cationic Ring-Opening Homo-and Copolymerization of Cyclohexene Oxide by "dormant" Species Generation Using Cyclic Ether. The University of Osaka Institutional Knowledge Archive: OUKA.
- Byers, J. T., et al. (2023). Cascade Ring Strain Release Polymerization of Cyclohexene Oxide and Derivatives Using a Mono(μ-Alkoxo)bis(alkylaluminum) Initiator. Macromolecules, ACS Publications.
- Master Organic Chemistry. (2015). Opening of Epoxides With Acid.
- Parker, R. E., & Isaacs, N. S. (1959). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA.
- Wikipedia. (n.d.). Cationic polymerization.
- Noè, C., Hakkarainen, M., & Sangermano, M. (2020). Mechanism of the cationic ring opening polymerization of epoxide. ResearchGate.
- Lebedev, B. V., & Lityagov, V. Y. (1978). Enthalpy of polymerisation of 7‐oxabicyclo[4.1.0]heptane. ResearchGate.
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- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. chimia.ch [chimia.ch]
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- 12. eu-japan.eu [eu-japan.eu]
Application Notes and Protocols for the Quantification of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Abstract
This comprehensive technical guide provides detailed analytical methodologies for the accurate quantification of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, a bicyclic monoterpene epoxide also known as 3-carene oxide. This compound is a significant process intermediate and potential impurity in various pharmaceutical and fine chemical syntheses. Ensuring its precise quantification is critical for process control, impurity profiling, and ensuring the safety and efficacy of final drug products. This document outlines two robust, validated analytical approaches: a high-sensitivity Gas Chromatography-Mass Spectrometry (GC-MS) method for volatile analysis and a versatile High-Performance Liquid Chromatography (HPLC) method with UV detection following pre-column derivatization for non-volatile or matrix-heavy samples. The protocols are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the methodological choices, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Analytical Challenge
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is a chiral molecule whose strained epoxide ring makes it a valuable synthetic intermediate but also a reactive species that may persist as an impurity. Its quantification presents two primary analytical challenges:
-
Volatility: As a terpene derivative, it is amenable to Gas Chromatography (GC), but its presence in complex matrices requires high selectivity.
-
Lack of Chromophore: The molecule does not possess a native chromophore, rendering direct UV detection by High-Performance Liquid Chromatography (HPLC) insensitive and impractical for trace-level quantification.
This guide addresses these challenges by presenting two distinct, fit-for-purpose analytical strategies. The choice between GC-MS and HPLC-UV is dictated by the sample matrix, required sensitivity, and the specific analytical objective (e.g., residual impurity testing vs. process monitoring).
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the preferred approach for its high sensitivity and selectivity, making it ideal for identifying and quantifying trace levels of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane in drug substances and intermediates. The mass spectrometer provides definitive identification and allows for quantification using Selected Ion Monitoring (SIM) mode to exclude matrix interferences.[4]
Rationale for Method Design
-
Stationary Phase Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is chosen. This provides excellent resolving power for a wide range of semi-volatile compounds, including terpene epoxides, and is robust for routine use.
-
Detector: Mass Spectrometry (MS) is selected over Flame Ionization Detection (FID) for its superior selectivity and ability to provide structural confirmation. For quantification, operating in SIM mode significantly enhances the signal-to-noise ratio by monitoring only characteristic ions of the analyte.[5][6]
-
Internal Standard (IS): An internal standard, such as durene (1,2,4,5-tetramethylbenzene) or another stable compound with similar chromatographic behavior but a distinct mass spectrum, is crucial for correcting variations in injection volume and potential matrix effects.
Experimental Protocol: GC-MS
-
Stock Solution: Accurately weigh approximately 25 mg of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate. This yields a 1000 µg/mL stock solution.
-
Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of durene in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 25 µg/mL). Fortify each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation:
-
Accurately weigh a sample containing the analyte (e.g., 100 mg of drug substance).
-
Dissolve the sample in a suitable volume of ethyl acetate (e.g., 10 mL).
-
If the matrix is complex or non-volatile, a Solid-Phase Extraction (SPE) cleanup may be necessary (see Section 4).
-
Add the internal standard to a final concentration of 10 µg/mL.
-
Vortex for 30 seconds and filter through a 0.45 µm PTFE syringe filter into a GC vial.
-
| Parameter | Value | Rationale |
| GC System | Agilent 7890 GC with 5977 MS or equivalent | Standard, robust instrumentation for this application. |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film | Provides excellent separation for semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas, provides good efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injection Mode | Splitless (for trace analysis) or Split 20:1 | Splitless for maximum sensitivity; Split for higher concentrations. |
| Oven Program | 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | General purpose ramp to separate volatiles from semi-volatiles. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; SIM for quantification | Full scan to confirm identity; SIM for sensitivity and selectivity. |
| SIM Ions | To be determined from the mass spectrum of a pure standard. Likely ions: m/z 126 (M+), 111, 95, 83. | Select characteristic, abundant ions for quantification and qualification. |
Data Analysis and Validation
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of the analyte in samples from this curve.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines.[1][2]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte and IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Accuracy | 90.0% - 110.0% recovery in spiked matrix samples. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5.0% for six replicate injections. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10; RSD ≤ 10%. |
| Robustness | Method performance is unaffected by small, deliberate changes in parameters (e.g., flow rate, temperature ramp). |
Method 2: HPLC with Pre-Column Derivatization
For samples where GC is not suitable (e.g., non-volatile matrices, thermal instability concerns), an HPLC method with UV detection can be employed. Since the analyte lacks a chromophore, a pre-column derivatization step is mandatory to attach a UV-active moiety to the molecule. This protocol utilizes N,N-diethyldithiocarbamate (DTC), which undergoes a nucleophilic ring-opening reaction with the epoxide to form a stable derivative with a strong UV absorbance.[7][8]
Rationale for Method Design
-
Derivatization Agent: N,N-diethyldithiocarbamate (DTC) is an effective nucleophile that reacts with the epoxide under mild conditions to form a dithiocarbamate ester.[7][8] This derivative possesses a strong chromophore, allowing for sensitive UV detection around 278 nm.[7][8]
-
Stationary Phase: A standard reversed-phase C18 column is used, which is ideal for separating the relatively non-polar derivative from the polar reaction byproducts and sample matrix components.
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile and water provides adequate separation and is easy to prepare and use.
Experimental Protocol: HPLC-UV
-
Analyte Stock Solution: Prepare a 1000 µg/mL stock solution of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane in acetonitrile.
-
Derivatization Reagent (DTC Solution): Prepare a 20 mM solution of sodium N,N-diethyldithiocarbamate in 0.1 M phosphate buffer (pH 7.0). Prepare this solution fresh daily.
-
Calibration Standards:
-
In separate reaction vials, add appropriate aliquots of the analyte stock solution to achieve final concentrations from 0.5 µg/mL to 50 µg/mL.
-
To each vial, add 0.4 mL of the 20 mM DTC solution.
-
Incubate the vials at 60 °C for 20 minutes.[8]
-
After cooling, acidify the reaction mixture to approximately pH 2 with 20 µL of 1 M orthophosphoric acid to decompose excess DTC.[7][8]
-
Dilute with the mobile phase to a final volume of 1.0 mL.
-
-
Sample Preparation:
-
Extract a known quantity of the sample with a suitable solvent (e.g., methanol or acetonitrile) to solubilize the analyte.
-
Perform an SPE cleanup if necessary (see Section 4).
-
Evaporate the solvent and reconstitute the residue in a small volume of acetonitrile.
-
Follow the derivatization procedure described for the calibration standards (steps 3b-3e).
-
Filter the final solution through a 0.45 µm nylon syringe filter into an HPLC vial.
-
| Parameter | Value | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector | Standard, reliable HPLC instrumentation. |
| Column | C18, 150 mm x 4.6 mm, 5 µm (e.g., Supelcosil LC-18-S) | Excellent retention and separation for the derivatized analyte.[7][8] |
| Mobile Phase | 40% Acetonitrile / 60% Water (Isocratic) | Simple, effective mobile phase for separation.[7][8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 20 µL | Standard injection volume. |
| Detection | UV at 278 nm | Wavelength of maximum absorbance for the DTC derivative.[7][8] |
Data Analysis and Validation
-
Quantification: Construct a calibration curve by plotting the peak area of the derivatized analyte against the initial concentration of the standards.
-
Method Validation: The validation parameters and acceptance criteria are similar to those outlined for the GC-MS method (Section 2.3), ensuring the method is fit for its intended purpose in a regulated environment.
Advanced Sample Preparation: Solid-Phase Extraction (SPE)
For complex matrices, such as a final drug product formulation, a cleanup step is essential to remove excipients and interfering substances. As 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is a non-polar compound, a normal-phase or reversed-phase SPE protocol can be employed.
Reversed-Phase SPE Protocol (for aqueous sample digests)
-
Condition: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Load: Load the aqueous sample digest onto the cartridge.
-
Wash: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10) to remove polar interferences.
-
Elute: Elute the analyte with 3 mL of ethyl acetate or dichloromethane.
-
Analyze: The eluate can be directly injected for GC-MS analysis or evaporated and reconstituted for HPLC derivatization.
Visualized Workflows
GC-MS Analysis Workflow
Caption: Workflow for GC-MS quantification.
HPLC-UV Derivatization and Analysis Workflow
Caption: Workflow for HPLC-UV quantification.
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane in diverse sample matrices. The GC-MS method offers unparalleled sensitivity and selectivity, making it the primary choice for trace impurity analysis. The HPLC-UV method, incorporating a validated pre-column derivatization step, serves as a powerful alternative for challenging samples not amenable to GC analysis. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, defensible data essential for drug development and quality control.
References
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
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Kandlakunta, B., & Maddipati, K. R. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1891–1898.
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Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards.
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Hubert, P., Nguyen-Huu, J. J., Boulanger, B., Chapuzet, E., Chiap, P., Cohen, N., ... & Crommen, J. (2007). A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 82-93.
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Kandlakunta, B., & Maddipati, K. R. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate.
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Agarwal, S. C., Van Duuren, B. L., Solomon, J. J., & Kline, S. A. (1980). Reaction of epoxides with 4-nitrothiophenol. Its possible application for trapping and characterization of epoxides. Environmental Science & Technology, 14(10), 1249-1253.
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Hakulinen, N., & Rouvinen, J. (2015). GC Method Validation For Impurities Analysis. Pharma Education.
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Stolarczyk, E. U., Apola, A., Kaczmarczyk-Sedlak, I., & Zmudzki, P. (2012). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE (NMP) IN QUETIAPINE. Acta Poloniae Pharmaceutica, 69(2), 161-166.
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Horká, M., Salplachta, J., & Růžička, F. (2014). GC-MS chromatograms SIM mode. ResearchGate.
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HTA S.r.l. (n.d.). Derivatization in HPLC.
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Hille, F., & Daschner, R. (2021). GC-MS analysis of Δ3-carene and its transformation product. ResearchGate.
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Waller, M. A., & Slade, D. (2006). Multiresidue pesticides analysis using synchronous Scan/SIM mode GC-MS. ResearchGate.
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Application Note & Experimental Protocol: High-Yield Epoxidation of (+)-3-Carene
Abstract: This document provides a comprehensive guide for the epoxidation of (+)-3-carene, a bicyclic monoterpene derived from turpentine.[1] The protocol herein details a robust and scalable method utilizing aqueous hydrogen peroxide as a green oxidant in a manganese-based catalytic system.[2][3][4] This application note is intended for researchers in synthetic organic chemistry, natural product modification, and drug development, offering in-depth procedural details, mechanistic insights, and safety protocols. The resulting product, 3-carene oxide, is a valuable chiral intermediate for the synthesis of fragrances, pharmaceuticals, and other fine chemicals.[3][4]
Introduction and Scientific Background
The epoxidation of terpenes, such as 3-carene, is a cornerstone reaction for the functionalization of these naturally abundant and renewable starting materials.[3] The resulting epoxides are versatile synthons, amenable to a variety of nucleophilic ring-opening reactions to produce diols, amino alcohols, and other valuable derivatives.[3][5] 3-Carene is a particularly interesting substrate due to its unique bicyclic structure, and it is known to be highly reactive towards epoxidation.[3][6]
Historically, peracids like peracetic acid have been employed for this transformation, following the Prilezhaev reaction mechanism.[6] However, the use of aqueous hydrogen peroxide is increasingly favored due to its environmental benefits, as its primary byproduct is water, and its improved safety profile.[3][4] The challenge with hydrogen peroxide lies in its activation, which necessitates the use of a catalyst. This protocol employs a manganese sulfate-based system, which has been demonstrated to be effective for the epoxidation of various monoterpenes.[2][3][4]
Mechanism and Rationale for Reagent Selection
The epoxidation of 3-carene with hydrogen peroxide in the presence of a manganese catalyst is believed to proceed through a catalytic cycle involving a high-valent manganese-oxo species. The key components of the catalytic system and their roles are as follows:
-
(+)-3-Carene: The alkene substrate. Its electron-rich double bond is susceptible to electrophilic attack by the activated oxygen species.
-
Aqueous Hydrogen Peroxide (H₂O₂): The terminal oxidant. It is an environmentally benign and readily available reagent.[3]
-
Manganese Sulfate (MnSO₄): The catalyst precursor. In the reaction medium, the Mn(II) salt is oxidized to a higher oxidation state, which is the active catalytic species.
-
Salicylic Acid: Acts as a ligand that coordinates to the manganese center, modulating its reactivity and stability, thereby enhancing the efficiency of the oxygen transfer.[2][3][4]
-
Sodium Bicarbonate (NaHCO₃): Serves as a buffer to maintain a slightly alkaline pH. This is crucial as it prevents the acid-catalyzed decomposition of the formed epoxide and minimizes the formation of byproducts.[2][3][4]
-
Acetonitrile (CH₃CN): A polar aprotic solvent that facilitates the solubility of all reactants and promotes the catalytic reaction.[2][3][4]
The reaction typically yields trans-3,4-epoxycarane as the major product due to the steric hindrance of the gem-dimethyl group on the cyclopropane ring, which directs the electrophilic attack of the oxidant to the opposite face of the double bond.[2][3]
Experimental Workflow
The overall experimental process is depicted in the following workflow diagram:
Figure 1: A schematic overview of the experimental workflow for the epoxidation of 3-carene.
Detailed Experimental Protocol
This protocol is adapted from a method described by Fomenko et al.[3][4]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (+)-3-Carene (95%) | C₁₀H₁₆ | 136.24 | 2.30 g | 16.0 |
| Acetonitrile | CH₃CN | 41.05 | 26.5 mL | - |
| Manganese Sulfate (anhydrous) | MnSO₄ | 151.00 | 0.048 g | 0.32 |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 0.088 g | 0.64 |
| Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 23.0 mL (0.4 M) | 9.2 |
| Hydrogen Peroxide (35%) | H₂O₂ | 34.01 | 15.0 mL | ~160 |
| Methylene Chloride | CH₂Cl₂ | 84.93 | 3 x 10 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Equipment
-
100 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Reaction Procedure
-
Reactor Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice bath to maintain temperature control.
-
Charging the Reactor: To the flask, add (+)-3-carene (2.30 g, 16.0 mmol), acetonitrile (26.5 mL), anhydrous manganese sulfate (0.048 g, 0.32 mmol), and salicylic acid (0.088 g, 0.64 mmol).[3]
-
Initiating the Reaction: Begin vigorous stirring to ensure a homogenous suspension. In the dropping funnel, combine the 0.4 M sodium bicarbonate solution (23.0 mL) and 35% hydrogen peroxide (15.0 mL).
-
Controlled Addition: Add the hydrogen peroxide/bicarbonate mixture dropwise to the reaction flask over a period of 1.5 hours.[3] It is critical to maintain the internal reaction temperature between 20-25°C using the ice bath.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by comparing the spot/peak of the starting material (3-carene) to the product.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase with methylene chloride (3 x 10 mL).[3]
-
Washing and Drying: Combine the organic extracts and wash with water (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at a temperature below 25°C to avoid product degradation.[3]
Purification and Characterization
The resulting crude product, a yellowish oil, can be purified by vacuum distillation or column chromatography on silica gel.
-
Yield: The crude product yield is typically around 85%.[3]
-
Characterization: The structure and purity of the 3-carene oxide should be confirmed by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the formation of the epoxide ring and the overall structure. The ¹H NMR spectrum should be consistent with previously published data.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts. Common byproducts include unreacted 3-carene and allylic oxidation products such as 3-carene-5-one and 3-carene-2,5-dione.[2][3]
-
FTIR Spectroscopy: To observe the disappearance of the C=C stretching vibration of the starting material and the appearance of characteristic C-O stretching bands of the epoxide.
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling the reagents.[7][8][9]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[7][10]
-
3-Carene: This compound is flammable and can cause skin irritation.[1][11] Keep away from ignition sources.[11]
-
Hydrogen Peroxide: A strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns.[7]
-
Methylene Chloride: A volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Unreacted hydrogen peroxide should be quenched before disposal. Small amounts of waste resin and hardener can be mixed to cure into a non-hazardous solid.[8]
Troubleshooting and Key Considerations
-
Low Yield: Insufficient stirring, poor temperature control, or impure reagents can lead to lower yields. Ensure the manganese sulfate is anhydrous and the hydrogen peroxide is of the correct concentration.
-
Byproduct Formation: The formation of allylic oxidation products can be minimized by maintaining the reaction temperature below 25°C.[2][3] Over-oxidation can also occur if the reaction is left for too long.
-
Epoxide Instability: Epoxides can be sensitive to acidic conditions. The use of sodium bicarbonate is crucial to prevent ring-opening. During workup and purification, avoid exposure to acids.
References
-
Bakhvalov, O. V., et al. (2008). Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Carene and Limonene. Chemistry for Sustainable Development, 16, 633-663. [Link]
-
Fomenko, V. V., et al. (2021). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. ProQuest. [Link]
-
Fomenko, V. V., et al. (2021). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. Catalysts, 11(4), 436. [Link]
-
McKnight, S. B., et al. (2020). Preparation of cis-3-carene oxide and attempted nitration. ResearchGate. [Link]
-
Fomenko, V. V., et al. (2021). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. ResearchGate. [Link]
-
Cai, T., et al. (2021). Pathways to Highly Oxidized Products in the Δ3-Carene + OH System. ACS Earth and Space Chemistry, 6(2), 346-356. [Link]
- Mechoulam, R., et al. (2004). Uncatalysed addition reactions.
-
Yale Environmental Health & Safety. (2021). Standard Operating Procedure - Oxidizing Chemicals. [Link]
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Cai, T., et al. (2022). Pathways to Highly Oxidized Products in the Δ3-Carene + OH System. ACS Earth and Space Chemistry, 6(2), 346-356. [Link]
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Wang, M., et al. (2022). Structures of Δ3-carene and its oxidation product caronaldehyde, as... ResearchGate. [Link]
-
Wikipedia. (n.d.). 3-Carene. Retrieved from [Link]
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Fomenko, V. V., et al. (n.d.). Catalytic epoxidation of 3-carene and limonene with aqueous hydrogen peroxide, and selective synthesis of α-pinene epoxide from turpentine. Sciact. [Link]
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Káňová, P., et al. (2021). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Molecules, 26(23), 7328. [Link]
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Arata, K., et al. (1976). Epoxide rearrangement. 11. Isomerization of 2- and 3-carene oxides over solid acids and bases. The Journal of Organic Chemistry, 41(10), 1766-1771. [Link]
-
Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. [Link]
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Gougeon Brothers, Inc. (n.d.). Epoxy Safety. [Link]
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Entropy Resins. (n.d.). Epoxy Resin Safety Precautions. [Link]
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The Strategic Application of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane in Medicinal Chemistry: A Guide to a Versatile Synthetic Building Block
Introduction: Unlocking Molecular Complexity with a Strained Bicyclic Epoxide
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that provide access to unique chemical space is paramount. The 7-oxabicyclo[4.1.0]heptane framework, a fused cyclohexane and oxirane ring system, represents a class of conformationally constrained building blocks with significant potential in medicinal chemistry. This application note focuses on a specific, yet highly versatile derivative: 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane . The gem-dimethyl group at the C3 position introduces a conformational bias and provides a distinct substitution pattern that can be strategically exploited in the synthesis of complex bioactive molecules.
This guide will delve into the synthetic utility of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, with a primary focus on its application as a precursor to valuable intermediates through nucleophilic ring-opening reactions. We will explore the underlying principles of its reactivity and provide detailed protocols for its use, empowering researchers to leverage this building block in their drug discovery programs. The bicyclo[4.1.0]heptane scaffold and its derivatives are recognized as important structural motifs in a variety of biologically active compounds and natural products[1].
Core Concept: The Epoxide as a Gateway to Diverse Functionality
The synthetic power of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane lies in the inherent reactivity of its strained epoxide ring. This electrophilic three-membered ring is susceptible to attack by a wide range of nucleophiles, leading to a variety of substituted cyclohexanol derivatives. The regioselectivity and stereoselectivity of this ring-opening are key considerations that allow for precise control over the resulting molecular architecture.
The presence of the gem-dimethyl group can influence the preferred site of nucleophilic attack, often directing it to the less sterically hindered carbon of the epoxide. This inherent reactivity makes 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane a valuable precursor for generating libraries of compounds for structure-activity relationship (SAR) studies. For instance, the ring-opening of the parent 7-oxabicyclo[4.1.0]heptane scaffold with amines has been shown to be an effective method for the synthesis of β-amino alcohols, which are crucial components in many pharmaceuticals[2].
Application Highlight: Synthesis of Chiral Aminocyclohexanols as Pharmacophoric Scaffolds
One of the most powerful applications of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is in the synthesis of chiral aminocyclohexanol derivatives. These motifs are present in numerous bioactive molecules and can serve as key pharmacophores that interact with biological targets. The reaction of the epoxide with various nitrogen-based nucleophiles, such as primary and secondary amines or azide ions, provides a direct route to these valuable intermediates.
For example, the use of a related 7-oxabicyclo[4.1.0]heptane derivative has been documented in the synthesis of an optically active diamine, highlighting the utility of this scaffold in preparing chiral building blocks for drug candidates[3]. The resulting aminocyclohexanol products can be further elaborated to access a wide range of molecular frameworks.
Experimental Protocol: General Procedure for the Nucleophilic Ring-Opening of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane with an Amine
This protocol provides a generalized method for the reaction of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane with a generic primary or secondary amine. The reaction conditions can be optimized for specific substrates.
Materials:
-
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
-
Amine (primary or secondary)
-
Solvent (e.g., isopropanol, acetonitrile, or THF)
-
Lewis acid catalyst (optional, e.g., LiClO₄, Yb(OTf)₃)[2]
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (1.0 eq) in the chosen solvent (e.g., isopropanol, 5-10 mL per mmol of epoxide).
-
Addition of Amine: Add the amine (1.0-1.5 eq) to the stirred solution. If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (1.1 eq) may be added to liberate the free amine.
-
Catalyst Addition (Optional): For less reactive amines, a catalytic amount of a Lewis acid (e.g., LiClO₄, 0.1 eq) can be added to activate the epoxide ring[2].
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting epoxide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired aminocyclohexanol.
Causality Behind Experimental Choices:
-
Solvent: Protic solvents like isopropanol can participate in the reaction by protonating the epoxide oxygen, thereby activating it towards nucleophilic attack. Aprotic solvents like THF or acetonitrile are also suitable and may be preferred to avoid potential side reactions.
-
Stoichiometry: A slight excess of the amine can be used to ensure complete consumption of the epoxide.
-
Catalyst: The use of a Lewis acid can significantly accelerate the reaction rate by coordinating to the epoxide oxygen, making it more electrophilic[2].
-
Work-up: The aqueous work-up is designed to remove any remaining catalyst, salts, and water-soluble impurities. The bicarbonate wash neutralizes any acidic species.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane.
Caption: Synthesis of the target epoxide.
Caption: General workflow for medicinal applications.
Expanding the Synthetic Toolbox: Other Nucleophiles and Transformations
Beyond amines, 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane can react with a variety of other nucleophiles to generate a diverse array of substituted cyclohexanol intermediates.
| Nucleophile | Product Class | Potential Medicinal Relevance |
| Alcohols/Phenols | Hydroxy ethers | Building blocks for various scaffolds |
| Thiols | Hydroxy thioethers | Introduction of sulfur-containing functionalities |
| Azide Ion (N₃⁻) | Azido alcohols | Precursors to amino alcohols via reduction |
| Hydride Reagents | Diols | Versatile di-functionalized intermediates |
| Organometallic Reagents | Alkylated/Arylated Alcohols | Carbon-carbon bond formation |
The resulting di-functionalized cyclohexane core is a privileged scaffold in medicinal chemistry. For instance, the general 7-oxabicyclo[4.1.0]heptane framework has been explored as a non-nitrogen containing isostere for morpholine in the development of novel inhibitors of the PI3K-AKT-mTOR pathway, a critical signaling cascade in cancer[4][5]. This demonstrates the potential for this bicyclic system to mimic key pharmacophoric elements.
Conclusion and Future Outlook
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is a readily accessible and highly versatile building block for medicinal chemistry. Its true value is realized through strategic nucleophilic ring-opening reactions, which provide access to a wide array of substituted cyclohexanol derivatives. These products serve as valuable intermediates for the synthesis of complex and biologically active molecules. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to incorporate this powerful synthetic tool into their drug discovery endeavors. The continued exploration of the reactivity of this and related bicyclic epoxides will undoubtedly lead to the discovery of novel therapeutic agents.
References
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Thieme E-Books. Synthesis by Fragmentation and Rearrangement. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes. Available from: [Link]
-
ResearchGate. Synthesis of 2‐Azabicyclo[4.1.0]heptanes through Stereoselective Cyclopropanation Reactions | Request PDF. Available from: [Link]
-
ACS Publications. Structure and reactivity. 2. 2-tert-Butyl-3-cyano-7-oxabicyclo[4.1.0]heptane stereoisomers. Available from: [Link]
-
PubMed. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Available from: [Link]
- Google Patents. KR20210066404A - A novel synthetic route for the production of optically active diamine derivative and thiazole derivate.
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RSC Publishing. Intramolecular photochemical [2 + 1]-cycloadditions of nucleophilic siloxy carbenes. Available from: [Link]
-
NIH. Intramolecular photochemical [2 + 1]-cycloadditions of nucleophilic siloxy carbenes. Available from: [Link]
-
PubChem. 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane. Available from: [Link]
-
Publication Server of the University of Regensburg. Synthesis of tricyclic bioactive compounds Reactivity of cyclopropanated 2-pyrones and 2- pyridinones. Available from: [Link]
-
eScholarship, University of California. UNIVERSITY OF CALIFORNIA, SAN DIEGO Design and synthesis of... Available from: [Link]
- Google Patents. CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
-
ResearchGate. Using Ring-Opening Reactions of Oxabicyclic Compounds as a Strategy in Organic Synthesis | Request PDF. Available from: [Link]
-
ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]
-
SciSpace. Intramolecular photochemical [2 + 1]-cycloadditions of nucleophilic siloxy carbenes. Available from: [Link]
-
TÜBİTAK Academic Journals. Graphite oxide catalyzed synthesis of $\beta $-amino alcohols by ring-opening of epoxides. Available from: [Link]
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Strategic Chromatographic Purification of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (3-Carene Oxide)
An Application Guide:
Abstract and Core Principles
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, commonly known as 3-carene oxide, is a pivotal bicyclic epoxide intermediate in the synthesis of complex natural products, pharmaceuticals, and fragrance compounds. Its purification is a critical step that dictates the success of subsequent synthetic transformations. However, the inherent ring strain and the Lewis basic oxygen of the epoxide moiety present unique challenges, most notably a pronounced sensitivity to acidic conditions which can catalyze undesirable ring-opening reactions.[1][2][3]
This application note provides a comprehensive guide to the chromatographic purification of 3-carene oxide. Moving beyond a simple recitation of steps, we delve into the chemical rationale behind methodological choices, offering a decision-making framework for selecting the optimal stationary and mobile phases. We present detailed, field-tested protocols for standard silica gel chromatography, deactivated silica techniques, and the use of alternative sorbents like neutral alumina to ensure the isolation of high-purity material while preserving the integrity of the epoxide ring.
Physicochemical Properties & Purification Challenges
Understanding the target molecule's characteristics is fundamental to designing a robust purification strategy.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₀H₁₆O | --- |
| Molar Mass | 152.23 g/mol | Influences diffusion rates but is less critical for LSC. |
| Structure | Bicyclic epoxide derived from 3-carene.[4] | The strained three-membered ether ring is susceptible to nucleophilic and acid-catalyzed cleavage. |
| Polarity | Moderately polar | The epoxide oxygen provides a site for hydrogen bonding, making it more polar than its parent alkene (3-carene). It is readily soluble in common organic solvents like hexanes, ethyl acetate, and dichloromethane. |
| Key Reactivity | Acid Sensitivity: The epoxide ring can be opened by Brønsted or Lewis acids, including the acidic silanol groups on the surface of standard silica gel, to form diols or other rearranged products.[1][2][5] | This is the primary challenge in purification. The choice of stationary phase and any additives must be made to mitigate this degradation. |
| Stereochemistry | Chiral, exists as enantiomers and diastereomers (cis/trans). | For stereospecific applications, chiral chromatography may be necessary to resolve enantiomers. |
General Purification Workflow: From Crude to Pure Epoxide
The overall process involves a logical sequence of steps designed to systematically remove impurities. The following workflow illustrates the typical path from a post-reaction mixture to the final, validated product.
Caption: General workflow for the purification of 3-carene oxide.
Protocol 1: Flash Chromatography with Standard Silica Gel
This method is the most common starting point due to the ubiquity and resolving power of silica gel. However, it requires careful monitoring for product degradation.
4.1 Rationale & Experimental Causality Silica gel separates compounds based on their differential adsorption to the polar stationary phase and solubility in the mobile phase. The moderate polarity of 3-carene oxide allows it to be eluted with a low-to-medium polarity solvent system, such as a mixture of hexanes and ethyl acetate. The primary risk, acid-catalyzed hydrolysis, is often manageable if the chromatography is performed quickly (hence, "flash" chromatography) and the crude material is not left on the silica for extended periods.
4.2 Preliminary Stability Test (Self-Validation) Before committing the entire batch to the column, it is imperative to assess the stability of the epoxide on silica gel.[1]
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution onto a silica gel TLC plate.
-
Wait for 30-60 minutes, leaving the plate exposed to the atmosphere.
-
Develop the TLC plate in the chosen eluent system.
-
Analysis: If a new, more polar spot (lower Rf) appears that was not present in an immediately-developed spot, it indicates on-plate degradation. If significant degradation is observed, proceed to Protocol 2 or 3.
4.3 Step-by-Step Protocol
-
Select Mobile Phase: Using TLC, determine a solvent system that provides a retention factor (Rf) of 0.25 - 0.35 for 3-carene oxide. A common starting point is a mixture of Hexanes:Ethyl Acetate (95:5 to 90:10 v/v) .
-
Pack the Column: Prepare a flash column with 230-400 mesh silica gel. The amount of silica should be approximately 50-100 times the mass of the crude material. Pack the column as a slurry in the initial, least polar mobile phase.
-
Load the Sample: Pre-adsorb the crude material onto a small amount of silica gel (~2-3x the sample mass). After drying, carefully load this onto the top of the packed column. Alternatively, dissolve the sample in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane) and load it directly.
-
Elution: Begin elution with the non-polar mobile phase (e.g., 100% hexanes) to elute non-polar impurities like residual 3-carene. Gradually increase the polarity of the mobile phase according to the TLC optimization.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Post-Processing: Combine the pure fractions, and remove the solvent under reduced pressure at a moderate temperature (e.g., < 35°C) to prevent loss of the volatile product.
Protocol 2: Mitigating Degradation with Deactivated Silica Gel
If the preliminary stability test shows degradation, the acidic nature of the silica must be neutralized.
5.1 Rationale & Experimental Causality The acidity of silica gel is due to surface silanol (Si-OH) groups. By adding a small amount of a basic modifier, such as triethylamine (Et₃N), to the mobile phase, these acidic sites are neutralized, preventing them from catalyzing the epoxide ring-opening.[1] This simple modification can dramatically improve yields for sensitive compounds.
5.2 Step-by-Step Protocol
-
Prepare Mobile Phase: Add 0.5 - 1% triethylamine (v/v) to the optimized mobile phase (e.g., Hexanes:Ethyl Acetate).
-
Pack the Column: Equilibrate the silica gel with the triethylamine-containing mobile phase before and during packing. This ensures the entire stationary phase is neutralized.
-
Proceed with Purification: Follow steps 3-6 from Protocol 1, using the base-modified eluent throughout the entire process.
-
Post-Processing Note: Triethylamine is volatile but may require co-evaporation with a solvent like toluene to be fully removed from the final product if its presence is a concern for subsequent reactions.
Protocol 3: Purification Using Neutral Alumina
For exceptionally acid-sensitive substrates or when amine additives are undesirable, neutral alumina is an excellent alternative stationary phase.
6.1 Rationale & Experimental Causality Aluminum oxide (alumina) is another polar adsorbent, but it can be prepared with different surface pH values (acidic, neutral, or basic). Brockmann Grade II or III neutral alumina is often a suitable choice for epoxides, providing good separation without the acidic sites that cause degradation.[1][6][7]
6.2 Step-by-Step Protocol
-
Select Mobile Phase: The polarity of alumina differs from silica. Re-optimize the mobile phase using neutral alumina TLC plates. The same solvent systems (e.g., hexanes/ethyl acetate) are often effective, but the ratios may differ.
-
Pack the Column: Use activated, neutral alumina (Brockmann Grade II-III) to pack the column as a slurry.
-
Proceed with Purification: Follow steps 3-6 from Protocol 1, using the alumina-optimized mobile phase. Elution may be faster on alumina compared to silica.
Method Selection and Troubleshooting
The choice of protocol depends on the stability of the epoxide and the nature of the impurities.
Caption: Decision tree for selecting the appropriate purification protocol.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield / Product Decomposition | Acid-catalyzed ring-opening on silica gel. | Switch to deactivated silica (Protocol 2) or neutral alumina (Protocol 3).[1][2] |
| Poor Separation from Impurities | Inappropriate mobile phase polarity. | Re-optimize the solvent system using TLC. Test different solvent combinations (e.g., hexanes/dichloromethane, hexanes/diethyl ether). |
| Product Elutes at Solvent Front | Mobile phase is too polar. | Decrease the percentage of the polar solvent (e.g., ethyl acetate). |
| Product Does Not Elute | Mobile phase is too non-polar. | Gradually increase the percentage of the polar solvent. |
Purity Assessment and Characterization
After purification, the identity and purity of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: Confirms the chemical structure and absence of major impurities. The proton spectrum for 3-carene oxide has characteristic signals for the epoxide protons and the gem-dimethyl group.[8]
-
GC-MS: Provides an assessment of purity (as % area of the main peak) and confirms the molecular weight via the mass spectrum.
-
FT-IR: Shows the absence of hydroxyl (-OH) stretches, which would indicate ring-opening to the diol.
Conclusion
The successful chromatographic purification of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane hinges on a chemically-aware approach that prioritizes the stability of the epoxide ring. While standard silica gel chromatography is a viable starting point, the inherent acidity of this stationary phase necessitates a preliminary stability assessment. Should degradation prove to be a factor, the use of a deactivated stationary phase—either through the addition of a basic modifier like triethylamine or by switching to neutral alumina—provides a robust and reliable alternative. By following the decision-making framework and protocols outlined in this guide, researchers can confidently isolate this valuable synthetic intermediate with high purity and yield, ensuring the integrity of their material for downstream applications.
References
-
Chemistry Stack Exchange. (2012). What makes an epoxide stable? [Online]. Available at: [Link]
- Kropf, H., & Amir-Badres, M. (1981). Process for the purification of epoxides. U.S. Patent No. 4,369,096. Washington, DC: U.S. Patent and Trademark Office.
-
McKnight, J. et al. (2020). Technical note: Preparation and purification of atmospherically relevant α-hydroxynitrate esters of monoterpenes. ResearchGate. [Online]. Available at: [Link]
- Bain, J. P. (1968). Isomerization of 3-carene to 4-carene and further conversion of 4-carene. U.S. Patent No. 3,407,241. Washington, DC: U.S. Patent and Trademark Office.
-
Chavan, S. P., et al. (2009). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Molecules, 14(3), 1045-1054. Available at: [Link]
-
Hauenstein, O. et al. (2016). Supporting Information for: Catalytic Conversion of Unsaturated Fatty Acid Methyl Esters and Complex Lipid Mixtures to Acyclic and Cyclic Carbonates. DOI. Available at: [Link] (Note: Direct link to SI not available, linking to main article).
-
Nakamura, T., et al. (1991). Purification and Characterization of Two Epoxide Hydrolases from Corynebacterium sp. Strain N-1074. Applied and Environmental Microbiology, 57(9), 2647-2652. Available at: [Link]
-
Roiser, L. (2016). Supporting Information for: Asymmetric Amino- and Azidohydroxylation of Olefins using a Cinchona Alkaloid-based Catalyst System. ReposiTUm. Available at: [Link]
-
Supporting Information. (2020). Asymmetric Cyclopropanation of 1,n-Enynes. Available at: [Link] (Note: Direct link to SI not available, linking to main article).
-
Aksenov, N. A., et al. (2011). Silica Gel in Organic Synthesis. Russian Chemical Reviews, 80(8), 747-766. Available at: [Link]
-
Zbruyev, A. I., et al. (2003). Convenient synthesis of 1,3-dithiolane-2-thiones: cyclic trithiocarbonates as conformational locks. ARKIVOC, 2003(12), 145-163. Available at: [Link]
-
Zbruyev, A. I., et al. (2014). Convenient synthesis of 1,3-dithiolane-2-thiones: cyclic trithiocarbonates as conformational locks. Scholarly Commons. Available at: [Link]
-
Gabrielli, L., et al. (2013). Epoxide Opening versus Silica Condensation during Sol–Gel Hybrid Biomaterial Synthesis. Chemistry – A European Journal, 19(30), 9897-9903. Available at: [Link]
-
Gabrielli, L., et al. (2013). Epoxide Opening versus Silica Condensation during Sol–Gel Hybrid Biomaterial Synthesis. Sci-Hub. Available at: [Link]
-
Request PDF. (2013). Epoxide Opening versus Silica Condensation during Sol-Gel Hybrid Biomaterial Synthesis. ResearchGate. [Online]. Available at: [Link]
-
ProQuest. (2021). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. Available at: [Link]
-
List, B., et al. (2011). The Cinchona Primary Amine-Catalyzed Asymmetric Epoxidation and Hydroperoxidation of α,β-Unsaturated Carbonyl Compounds with H₂O₂. Max-Planck-Gesellschaft. Available at: [Link]
-
Wikipedia. (n.d.). 3-Carene. Retrieved January 20, 2026, from [Link]
-
Malkov, A. V., et al. (2021). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. Molecules, 26(11), 3148. Available at: [Link]
-
PubChem. (n.d.). 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
University of St Andrews. (n.d.). St Andrews Research Repository. Available at: [Link]
-
University College London. (n.d.). UCL Discovery - UNIVERSITY OF LONDON THESIS. Available at: [Link]
- Sato, K., et al. (2002). Process for the production of 5-oxy-7-oxabicyclo-[4.1.0]hept-3-ene-3-carboxylic acid esters. European Patent No. EP1245569A1. Munich, Germany: European Patent Office.
- Kim, S., et al. (2021). A novel synthetic route for the production of optically active diamine derivative and thiazole derivate. Korean Patent No. KR20210066404A. Daejeon, South Korea: Korean Intellectual Property Office.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epoxide opening versus silica condensation during sol-gel hybrid biomaterial synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Carene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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- 8. Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Compound of Interest: 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (Carene Oxide)
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, commonly known as carene oxide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis, minimize side reactions, and optimize the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, and what are the primary challenges?
The most prevalent method for synthesizing 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is the epoxidation of 3-carene.[1] The main difficulties in this synthesis are managing side reactions, such as allylic oxidation and epoxide ring-opening, and controlling the stereoselectivity of the reaction.[2] The selection of the oxidizing agent and reaction conditions is critical for achieving a high yield of the desired epoxide.
Q2: What are the major side reactions to be aware of during the synthesis?
The two most significant side reactions are:
-
Allylic Oxidation: This competing reaction oxidizes the carbon atom adjacent to the double bond, leading to the formation of byproducts like 3-caren-5-one and 3-carene-2,5-dione.[1][2]
-
Epoxide Ring-Opening: The strained epoxide ring is susceptible to nucleophilic attack, especially under acidic or basic conditions, which can result in the formation of diols or other ring-opened products.[3]
Q3: How can I control the stereoselectivity of the epoxidation of 3-carene?
The stereoselectivity of 3-carene epoxidation is mainly influenced by the steric hindrance from the gem-dimethyl group. Peroxy acids typically attack the double bond from the less sterically hindered side, leading to the preferential formation of the trans (α)-3,4-epoxycarane.[2] Computational models have indicated a lower energy barrier for the formation of the trans-epoxide compared to the cis-epoxide.[2][4] The choice of catalyst can also play a significant role in determining the stereochemical outcome.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane and offers targeted solutions.
Problem 1: Low Yield of the Desired Epoxide
Possible Causes:
-
Suboptimal Oxidizing Agent: The choice of oxidant can greatly impact the reaction's efficiency.
-
Allylic Oxidation as a Major Pathway: Certain catalysts and conditions can favor the formation of ketone byproducts.[1][2]
-
Epoxide Ring-Opening: The presence of acid or water can lead to the hydrolysis of the epoxide to a diol.[3][5][6]
-
Incomplete Reaction: Insufficient reaction time or temperature can result in unreacted starting material.
Solutions:
| Solution | Mechanism of Action | Key Considerations |
| Choice of Oxidant | Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are generally effective for the epoxidation of electron-rich alkenes such as 3-carene.[7][8] | The reactivity of the peroxy acid is influenced by the electron-withdrawing nature of the carboxylate group. |
| Catalyst Selection | Catalytic systems, such as those involving manganese sulfate, can be used with hydrogen peroxide to achieve epoxidation.[1] | The catalyst can influence the selectivity between epoxidation and allylic oxidation. |
| Control of pH | Buffering the reaction, for example with sodium bicarbonate when using m-CPBA, can neutralize the acidic byproduct and minimize acid-catalyzed ring-opening.[6] | Maintaining a neutral or slightly basic pH is crucial for the stability of the epoxide. |
| Aprotic Solvent | Using a non-aqueous, aprotic solvent can help prevent the hydrolysis of the epoxide.[3] | Ensure the solvent is dry and compatible with the chosen oxidizing agent. |
| Temperature Control | Running the reaction at lower temperatures can decrease the rates of side reactions. | The optimal temperature will depend on the specific oxidant and catalyst used. |
| Reaction Monitoring | Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product. | This allows for the determination of the optimal reaction time. |
Problem 2: Presence of Significant Impurities in the Product
Possible Causes:
-
Formation of Allylic Oxidation Products: As mentioned, ketones such as 3-caren-5-one and 3-carene-2,5-dione can be major impurities.[1][2]
-
Formation of Diols: Hydrolysis of the epoxide ring leads to the corresponding diol.[5]
-
Rearrangement Products: Under acidic conditions, the epoxide can undergo rearrangement to form various isomeric products.[9][10]
Solutions:
| Solution | Underlying Principle | Practical Steps |
| Minimizing Allylic Oxidation | The choice of oxidant and catalyst system is crucial. Some systems are more prone to allylic oxidation than others. | For instance, certain cobalt catalysts have been noted to produce allylic oxidation byproducts.[1] Careful selection and screening of catalysts can mitigate this. |
| Preventing Hydrolysis | The epoxide ring is susceptible to opening in the presence of nucleophiles like water, especially under acidic or basic catalysis. | Conduct the reaction under anhydrous conditions and use a buffered system if an acidic reagent is employed.[3][6] During workup, use mild washing agents and avoid prolonged contact with aqueous acidic or basic solutions.[6] |
| Avoiding Rearrangements | Acid-catalyzed rearrangements of the carene oxide skeleton can occur.[9][10] | Maintaining neutral reaction and workup conditions is essential to prevent the formation of these isomeric impurities. |
| Purification Strategy | The purification method must be chosen carefully to separate the desired epoxide from the byproducts. | Column chromatography on silica gel is a common method. However, the acidic nature of silica gel can sometimes cause ring-opening of sensitive epoxides.[6] Using deactivated or neutral silica gel, or alternative methods like distillation for volatile products, can be beneficial.[6] |
Experimental Workflow & Diagrams
General Epoxidation Protocol
A general step-by-step methodology for the epoxidation of 3-carene is provided below. This should be adapted based on the specific reagents and equipment available.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-carene in a suitable aprotic solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to the desired temperature (often 0 °C) using an ice bath.
-
Addition of Oxidant: Dissolve the chosen peroxy acid (e.g., m-CPBA) in the same solvent and add it dropwise to the stirred solution of 3-carene over a period of time to control the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate) to destroy any excess oxidant.
-
Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the carboxylic acid byproduct.[6]
-
Wash with brine to aid in phase separation.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Caption: Epoxidation Workflow Diagram
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree
References
- BenchChem. (n.d.). Overcoming side reactions in the functionalization of trans-Carane.
-
Zaytsev, J. D., et al. (2021). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. Catalysts, 11(4), 436. [Link]
- McKnight, J. (2019). Preparation of cis-3-carene oxide and attempted nitration. ResearchGate.
- Visualize Organic Chemistry. (n.d.). Alkene epoxidation.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3,3'-Bi-7-oxabicyclo[4.1.0]heptane.
-
Arata, K., Bledsoe Jr., J. O., & Tanabe, K. (1978). Epoxide rearrangement. 11. Isomerization of 2- and 3-carene oxides over solid acids and bases. The Journal of Organic Chemistry, 43(9), 1660-1664. [Link]
-
Wikipedia. (2023, October 2). 3-Carene. Retrieved from [Link]
- BenchChem. (n.d.). Overcoming low yields in the epoxidation of unfunctionalized alkenes.
-
Bates, D. K., & Jones, D. E. (1971). Rearrangement of 3-carene oxide. The Journal of Organic Chemistry, 36(10), 1412-1415. [Link]
-
Dougan, D. R. (2004). Computational Modeling of a Stereoselective Epoxidation: Reaction of Carene with Peroxyformic Acid. The Journal of Organic Chemistry, 69(1), 13-18. [Link]
-
Mayr, H., et al. (2022, April 11). Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26). [Video]. YouTube. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. figshare.com [figshare.com]
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- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Introduction
Welcome to the technical support guide for the synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, commonly known as 3-carene oxide. This valuable bicyclic epoxide is synthesized via the epoxidation of 3-carene, a renewable monoterpene derived from turpentine.[1][2] Its unique strained ring system makes it a versatile intermediate for pharmaceuticals and specialty chemicals.[2]
This guide is structured to provide direct, actionable solutions to common challenges encountered during synthesis, helping researchers improve yield, minimize side reactions, and streamline purification.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Yield of 3-Carene Oxide
Question: My reaction has resulted in a very low yield of the desired epoxide, or I've only recovered the starting 3-carene. What are the likely causes and how can I fix this?
Answer: Low conversion is a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is recommended.
dot
Caption: Troubleshooting Decision Tree for Low Yield.
Pillar 1: Oxidant Inactivity Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are the most common reagents for this transformation.[3][4] However, they can degrade over time, especially if not stored properly.
-
Causality: The weak O-O bond in peroxyacids, essential for oxygen transfer, is susceptible to decomposition.[4]
-
Solution: Use a fresh bottle of m-CPBA. The activity of older batches can be quantified via iodometric titration.
Pillar 2: Incorrect Stoichiometry While a 1:1 molar ratio is theoretically required, an excess of the oxidant is often necessary to drive the reaction to completion.
-
Causality: To account for any partial degradation of the oxidant and ensure full conversion of the alkene, a slight excess is beneficial.
-
Solution: Employ 1.1 to 1.5 molar equivalents of the peroxyacid relative to 3-carene.
Pillar 3: Suboptimal Temperature Epoxidation is an exothermic process. If the temperature rises uncontrollably, side reactions can occur, but if it is too low, the reaction rate may be impractically slow.
-
Causality: The reaction rate is temperature-dependent. Excessive heat can promote side reactions or oxidant decomposition.
-
Solution: Initiate the reaction by adding the oxidant portion-wise to a solution of 3-carene in a suitable solvent (e.g., dichloromethane) at 0°C using an ice bath. Once the initial exotherm subsides, allow the reaction to warm to room temperature (18-22°C) and stir until completion.[2]
Pillar 4: Impure Starting Material 3-Carene is susceptible to air oxidation, which can form hydroperoxides and other impurities that may interfere with the reaction.[5]
-
Causality: Oxidized impurities can consume the epoxidizing agent or catalyze unwanted side reactions.
-
Solution: Ensure the purity of the starting 3-carene. If necessary, purify it by distillation under reduced pressure before use.
Issue 2: Significant Formation of Side Products (e.g., Diols)
Question: My NMR spectrum shows the desired epoxide, but also significant impurities, particularly what appears to be a diol. How can I prevent this?
Answer: The formation of 1,2-diols is the most common side reaction, caused by the acid-catalyzed ring-opening of the newly formed epoxide.[1][6][7]
dot
Caption: Main Epoxidation vs. Acid-Catalyzed Side Reaction.
Causality: The epoxidation reaction produces one equivalent of a carboxylic acid byproduct (e.g., meta-chlorobenzoic acid from m-CPBA).[3] This acid protonates the epoxide's oxygen atom, activating the ring for nucleophilic attack by any available nucleophile, such as trace water or the carboxylic acid itself.[8][9][10]
Solution: Buffered Reaction Conditions The most effective way to suppress this side reaction is to neutralize the acidic byproduct as it forms.
-
Method: Add an inorganic base to the reaction mixture. A common and effective method is to perform the reaction in a biphasic system with an aqueous solution of sodium bicarbonate (NaHCO₃) or by adding a solid base like potassium carbonate (K₂CO₃) or sodium bicarbonate.[2][11]
-
Rationale: The base neutralizes the carboxylic acid, preventing the protonation of the epoxide and subsequent ring-opening. This significantly improves the selectivity for the desired epoxide.[12]
Issue 3: Difficulty with Product Purification
Question: I'm struggling to separate my 3-carene oxide from the carboxylic acid byproduct and unreacted starting material during column chromatography. What's a better approach?
Answer: Purifying epoxides can be challenging due to their potential sensitivity to silica gel (a mild acid) and the similar polarity of byproducts.
Pillar 1: Pre-Chromatography Workup A thorough aqueous workup is critical to remove the bulk of the acidic byproduct before attempting chromatography.
-
Step 1: Quench: After the reaction is complete (as determined by TLC/GC), cool the reaction mixture and quench any remaining peroxyacid by adding a reducing agent, such as a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃), until a starch-iodide paper test is negative.
-
Step 2: Base Wash: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove the carboxylic acid) and brine.
-
Step 3: Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Pillar 2: Purification Technique For this specific compound, vacuum distillation is often superior to chromatography.
-
Rationale: 3-Carene oxide has a significantly different boiling point from the high-boiling carboxylic acid byproduct and the more volatile 3-carene. Distillation allows for efficient separation on a larger scale.
-
Alternative (Chromatography): If chromatography is necessary, consider using silica gel that has been pre-treated (neutralized) with triethylamine to prevent on-column decomposition of the epoxide.
Recommended Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add (+)-3-carene (1.0 eq) and dichloromethane (DCM, ~0.2 M).
-
Buffering: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in a volume equal to the DCM.
-
Cooling: Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.
-
Oxidant Addition: Add m-CPBA (~75% purity, 1.2 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 4-8 hours.
-
Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[13][14]
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 10% aqueous Na₂SO₃, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane as a clear oil.
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for this synthesis? A: While various reagents like peracetic acid or hydrogen peroxide with a catalyst can be used, m-CPBA is widely favored in laboratory settings due to its stability, commercial availability, and high reactivity under mild conditions.[2][15] Hydrogen peroxide systems are "greener" but often require more complex catalytic systems and careful optimization.[2][11]
Q2: How does the stereochemistry of the reaction work? A: The epoxidation with a peroxyacid is a syn-addition, meaning the oxygen atom is delivered to one face of the double bond.[3][16] The bulky gem-dimethyl group on the cyclopropane ring of 3-carene sterically hinders the syn-face, directing the epoxidation to occur primarily from the less hindered anti-face, leading to the formation of the trans-epoxide as the major product.
Q3: How can I effectively monitor the reaction? A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a non-polar eluent system (e.g., 95:5 Hexanes:Ethyl Acetate). The epoxide product will have a slightly higher Rf than the diol byproduct but a lower Rf than the starting 3-carene. Staining with a permanganate (KMnO₄) solution is effective, as the alkene starting material will show up as a bright yellow spot, which will disappear upon conversion. Gas Chromatography (GC) provides more quantitative monitoring.[13][17]
Q4: What are the key safety precautions? A: Peroxyacids like m-CPBA are strong oxidizers and can be explosive, especially in high concentrations or when subjected to shock or heat.[18] Always handle them behind a safety shield, avoid metal spatulas, and store them in a refrigerated, vented container. The reaction is exothermic and should be cooled appropriately during oxidant addition.
Comparative Data Summary
| Oxidant System | Typical Conditions | Reported Yield | Key Advantages/Disadvantages | Reference |
| m-CPBA | DCM, 0°C to RT, buffered | ~70-85% | Reliable, high yield; byproduct removal needed. | [12] |
| Peracetic Acid | CH₂Cl₂, NaOAc, 25°C | ~70% | Cost-effective; can be more acidic, risk of ring-opening. | [15] |
| H₂O₂ / MnSO₄ | Acetonitrile, NaHCO₃, 18-22°C | ~47% (isolated) | "Green" oxidant; requires catalyst, potential for side oxidations. | [2] |
References
-
The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry. Available at: [Link]
-
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]
-
Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn. Available at: [Link]
-
Epoxide Reactions. BYJU'S. Available at: [Link]
-
Video: Acid-Catalyzed Ring-Opening of Epoxides. JoVE. Available at: [Link]
-
Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI. Available at: [Link]
-
Synthesis of epoxides. Organic Chemistry Portal. Available at: [Link]
-
1H NMR-based analytical method: A valid and rapid tool for the epoxidation processes. Industrial Crops and Products. Available at: [Link]
-
Separation and purification of plant terpenoids from biotransformation. PMC. Available at: [Link]
-
Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. PubMed. Available at: [Link]
-
Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega. Available at: [Link]
-
THE DETERMINATION OF EPOXIDE GROUPS. ResearchGate. Available at: [Link]
-
Epoxidation of Terpenes. MDPI. Available at: [Link]
-
Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass. RSC Publishing. Available at: [Link]
-
Chemoenzymatic Epoxidation of Terpenes by Lyophilized Mycelium of Psychrophilic Cladosporium cladosporioides 01. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Catalytic Conversion of Terpene Feedstocks into value-added Chemicals and Commodity Chemicals. University of Bath. Available at: [Link]
-
Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers. Royal Society Publishing. Available at: [Link]
-
2-14 Epoxidation of Alkenes. Scribd. Available at: [Link]
-
Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. MDPI. Available at: [Link]
-
m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. Chemistry Stack Exchange. Available at: [Link]
-
(PDF) Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. ResearchGate. Available at: [Link]
-
Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Carene and Limonene. Siberian Federal University. Available at: [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]
-
Unraveling The Epoxidation Mechanism With MCPBA: A Deep Dive. S.Univ-dschang. Available at: [Link]
-
Pathways to Highly Oxidized Products in the Δ3-Carene + OH System. ACS Publications. Available at: [Link]
-
Pathways to Highly Oxidized Products in the Δ3-Carene + OH System. PMC - NIH. Available at: [Link]
-
8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. Available at: [Link]
-
11.3.6 Epoxidation of Alkenes. Chemistry LibreTexts. Available at: [Link]
-
Epoxidation of Alkenes. Chemistry Steps. Available at: [Link]
- Isomerization of 3-carene to 4-carene and further conversion of 4-carene. Google Patents.
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preventing rearrangement reactions of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Welcome to the technical support center for 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (also known as 3-carene oxide). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling and reactivity of this compound. Our goal is to equip you with the knowledge to prevent undesired rearrangement reactions and ensure the success of your experiments.
Introduction to the Challenge: The Instability of the Bicyclic Epoxide System
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is a valuable chiral building block, but its strained bicyclic system, containing a fused cyclopropane and epoxide ring, makes it susceptible to rearrangement under various conditions. These rearrangements are primarily driven by the release of ring strain and can be initiated by acid catalysis or thermal stress. Understanding the mechanisms of these side reactions is the first step toward preventing them.
Frequently Asked Questions (FAQs)
Q1: What are the most common rearrangement reactions of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane?
A1: The two primary classes of rearrangement are acid-catalyzed and thermal rearrangements.
-
Acid-Catalyzed Rearrangements: In the presence of protic or Lewis acids, the epoxide ring is activated for nucleophilic attack. This can lead to a variety of rearranged products, including allylic alcohols and diols. The reaction proceeds through carbocation-like intermediates, which are prone to structural reorganization.
-
Thermal Rearrangements: At elevated temperatures, 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane can undergo isomerization. For instance, pyrolysis over ferric oxide has been shown to induce rearrangement to form p-cymene[1].
Q2: I'm observing the formation of an unexpected diol in my reaction. What is causing this?
A2: The formation of a 1,2-diol is a classic sign of acid-catalyzed epoxide ring opening where water is acting as a nucleophile[2]. This can happen if your reaction conditions are even mildly acidic and there are trace amounts of water present in your solvent or reagents. The epoxide oxygen is protonated, making it a good leaving group and facilitating the attack of water.
Q3: My reaction is supposed to be a nucleophilic attack on the epoxide, but I'm getting a mixture of regioisomers. Why?
A3: The regioselectivity of nucleophilic attack on an unsymmetrical epoxide like 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is highly dependent on the reaction conditions.
-
Under basic or neutral conditions (SN2-like): Strong, typically anionic, nucleophiles will attack the less sterically hindered carbon of the epoxide[3][4].
-
Under acidic conditions (SN1-like): The epoxide oxygen is protonated, and the C-O bond begins to break at the more substituted carbon, which can better stabilize the developing positive charge. Weaker, neutral nucleophiles will then attack this more substituted carbon[5][6]. If your conditions are not strictly controlled, you can get a mixture of both pathways.
Q4: Can the solvent I use influence the likelihood of rearrangement?
A4: Absolutely. The choice of solvent is critical.
-
Polar protic solvents (e.g., water, methanol, ethanol) can participate in hydrogen bonding and can also act as nucleophiles themselves, leading to undesired solvolysis products[7][8]. They can also stabilize ionic intermediates that may facilitate rearrangements.
-
Polar aprotic solvents (e.g., THF, DMF, acetonitrile) do not have O-H or N-H bonds and are generally preferred for reactions with this epoxide[9][10]. They can dissolve many reagents without participating directly in the reaction, thus minimizing side reactions.
Troubleshooting Guide: Preventing Unwanted Rearrangements
This guide provides actionable steps to minimize or eliminate rearrangement byproducts during your experiments with 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane.
Issue 1: Acid-Catalyzed Rearrangement and Ring-Opening
Symptoms:
-
Formation of allylic alcohols.
-
Presence of diols in the product mixture.
-
Loss of stereospecificity.
-
Low yield of the desired product.
Root Causes & Solutions:
| Cause | Explanation | Preventative Measure & Protocol |
| Trace Acid Contamination | Glassware, solvents, or starting materials may contain acidic residues. | Solution: Rigorously clean and dry all glassware. Use freshly distilled, anhydrous solvents. If an acidic reagent is necessary for a prior step, ensure it is completely removed before introducing the epoxide. |
| Inherent Acidity of Reagents | Some reagents, like m-CPBA used for epoxidation, are acidic. | Solution: Buffer the reaction mixture. For example, during epoxidation with m-CPBA, the addition of a mild base like sodium bicarbonate or a phosphate buffer can maintain a neutral pH and prevent premature ring-opening[3][11]. |
| Lewis Acid Catalysis | Lewis acids used as catalysts can strongly activate the epoxide towards rearrangement. | Solution: If a Lewis acid is required, use the mildest possible option and the lowest effective catalytic loading. Consider performing the reaction at a very low temperature to favor the desired reaction pathway over rearrangement. |
This protocol demonstrates the use of a phosphate buffer during the epoxidation of 3-carene to form 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, a method designed to prevent acid-catalyzed rearrangement of the product.
-
Dissolve 3-carene (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Prepare a biphasic buffer system by adding an aqueous solution of sodium phosphate, dibasic (Na₂HPO₄)[11].
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction vigorously at 0 °C to room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 2: Thermal Rearrangement
Symptoms:
-
Formation of aromatic byproducts (e.g., p-cymene).
-
General decomposition of the material.
Root Causes & Solutions:
| Cause | Explanation | Preventative Measure & Protocol |
| High Reaction Temperatures | The inherent strain in the molecule makes it susceptible to thermal decomposition and rearrangement at elevated temperatures. | Solution: Conduct all reactions at the lowest possible temperature that allows for a reasonable reaction rate. For nucleophilic additions, this often means starting at 0 °C or even -78 °C and slowly warming as needed. |
| Prolonged Heating | Extended reaction times at even moderate temperatures can lead to product degradation. | Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. |
This protocol provides a general framework for the nucleophilic addition to 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane under conditions that suppress thermal rearrangement.
-
Dissolve 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (1 equivalent) in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the nucleophile (e.g., an organolithium reagent or a Grignard reagent) (1.1 equivalents) dropwise.
-
Stir the reaction at -78 °C for a set period (e.g., 1-2 hours), monitoring by TLC.
-
If the reaction is sluggish, allow it to slowly warm to a slightly higher temperature (e.g., 0 °C or room temperature), but avoid heating.
-
Once the reaction is complete, quench it carefully at low temperature by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired nucleophilic addition versus the undesired acid-catalyzed rearrangement.
Caption: Competing nucleophilic addition pathways for 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane.
Summary of Preventative Measures
| Parameter | Recommended Condition | Rationale |
| pH | Neutral to basic | Prevents protonation and activation of the epoxide ring for rearrangement. |
| Temperature | Low (e.g., -78 °C to RT) | Minimizes the rate of thermal rearrangement and other side reactions. |
| Solvent | Aprotic (e.g., THF, DCM, Et₂O) | Avoids solvent participation as a nucleophile and unwanted solvolysis. |
| Additives | Buffers (e.g., Na₂HPO₄, NaHCO₃) | Neutralizes any adventitious or reagent-derived acid. |
| Reaction Time | Monitor closely; avoid excess | Reduces the potential for product degradation over time. |
By carefully controlling these parameters, researchers can significantly improve the yield and purity of their desired products when working with 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane.
References
- Shul'ts, E. E., & Tolstikov, G. A. (2009). 3-Carene in the Synthesis of Chiral Compounds. Russian Journal of Organic Chemistry, 45(1), 1–28.
-
Waller, D. L. (2008). Rearrangement and Cascade Reactions: New Synthetic Methods and the Total Synthesis of Diazonamide A. [Doctoral dissertation, University of Pittsburgh]. D-Scholarship@Pitt. [Link]
-
Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (2002). Development of a new lewis acid-catalyzed[12][12]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. Journal of the American Chemical Society, 124(46), 13646–13647. [Link]
-
Paquette, L. A., Ross, R. J., & Shi, Y. J. (1995). Regioselective routes to nucleophilic optically active 2- and 3-carene systems. The Journal of Organic Chemistry, 60(23), 7365–7371. [Link]
- Constantieux, T., & Rodriguez, J. (2005). Synthesis of Aliphatic and Alicyclic Ketones by Fragmentation and Rearrangement Reactions. Science of Synthesis, 26, 113–164.
- Griesbeck, A. G., & Abe, M. (2007). Synthesis by Fragmentation and Rearrangement. In Science of Synthesis (Vol. 26, pp. 113-164). Thieme.
-
LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
D'Ambro, E. L., Hyttinen, N., Møller, K. H., Iyer, S., & Thornton, J. A. (2022). Pathways to Highly Oxidized Products in the Δ3-Carene + OH System. ACS Earth and Space Chemistry, 6(2), 404–415. [Link]
-
Bates, I. R., et al. (2020). Technical note: Preparation and purification of atmospherically relevant α-hydroxynitrate esters of monoterpenes. Atmospheric Chemistry and Physics, 20(7), 4349-4361. [Link]
- Knochel, P., & Perea, J. J. A. (1998). Nucleophilic Tetrafluoroethylation Employing in Situ Formed Organomagnesium Reagents. Organic Letters, 1(1), 11-13.
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
University of Calgary. (n.d.). Ch16: SN1 type reactions of epoxides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
-
Demin, S., et al. (2021). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. Catalysts, 11(4), 436. [Link]
Sources
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- 2. Thermal isomerization of tricyclo[4.1.0.0(2,7)]heptane and bicyclo[3.2.0]hept-6-ene through the (E,Z)-1,3-cycloheptadiene intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo-[4.1.0]heptyl methyl ester [webbook.nist.gov]
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Technical Support Center: Optimizing Ring-Opening Reactions of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Welcome to the technical support center for the ring-opening of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for this versatile chemical transformation. The high reactivity of the strained epoxide ring, while advantageous, can also lead to challenges in controlling selectivity and minimizing side reactions.[1][2] This resource aims to equip you with the knowledge to navigate these complexities and achieve optimal results in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the ring-opening of 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane. Each problem is followed by potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low or No Conversion of the Starting Epoxide
Question: I am not observing significant consumption of my starting epoxide, 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane, even after extended reaction times. What could be the issue?
Answer: Low or no conversion is a common hurdle that can often be traced back to several key factors:
-
Insufficient Catalyst Activity or Loading: Under acidic conditions, the catalyst (e.g., a Brønsted or Lewis acid) is crucial for protonating the epoxide oxygen, thereby activating it for nucleophilic attack.[3] If the catalyst is old, impure, or used in insufficient quantity, the activation step will be inefficient.
-
Poor Nucleophile Strength: The choice of nucleophile is paramount. Weak nucleophiles will struggle to open the epoxide ring, even when activated.
-
Solution:
-
If the reaction conditions allow, consider switching to a stronger nucleophile.
-
For reactions with weak nucleophiles, ensure the reaction is sufficiently activated, for instance, by using a stronger acid catalyst.[6]
-
-
-
Inappropriate Solvent: The solvent plays a critical role in solvating the reactants and stabilizing transition states. A solvent that does not adequately dissolve the reactants or hinders the desired reaction pathway can stall the conversion.
-
Solution:
-
Ensure your epoxide and nucleophile are fully soluble in the chosen solvent at the reaction temperature.
-
Consider screening a range of solvents with varying polarities. For some ring-opening reactions, polar aprotic solvents like DMF or DMSO can be effective, while in other cases, protic solvents like methanol or even water can be beneficial.[7]
-
-
-
Low Reaction Temperature: The rate of reaction is highly temperature-dependent. Insufficient thermal energy may prevent the reactants from overcoming the activation energy barrier.
Issue 2: Poor Regioselectivity - Formation of a Mixture of Isomers
Question: My reaction is producing a mixture of the two possible ring-opened regioisomers. How can I improve the selectivity for the desired product?
Answer: The regioselectivity of epoxide ring-opening is a classic challenge dictated by the reaction mechanism, which can be either SN1-like or SN2-like.[9][10] The gem-dimethyl group at the C3 position of 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane introduces significant steric hindrance, which is a key factor in determining the site of nucleophilic attack.
-
Understanding the Mechanistic Dichotomy:
-
Acid-Catalyzed (SN1-like): Under acidic conditions, the epoxide oxygen is protonated. The transition state has significant carbocationic character, which is more stable at the more substituted carbon atom (the tertiary carbon, C1, in this case). Therefore, the nucleophile preferentially attacks the more substituted carbon.[11][12]
-
Base-Catalyzed/Nucleophilic (SN2-like): Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a direct SN2 attack. Due to steric hindrance from the gem-dimethyl group, the nucleophile will preferentially attack the less sterically hindered carbon atom (the secondary carbon, C6).[11][13]
-
-
Strategies for Controlling Regioselectivity:
-
To favor attack at the more substituted carbon (C1): Employ strongly acidic conditions with a weaker nucleophile. This will promote the SN1-like pathway.
-
To favor attack at the less substituted carbon (C6): Use a strong, non-basic nucleophile under neutral conditions or a strong base as a catalyst with a less reactive nucleophile. This will favor the SN2 pathway.
-
Decision-Making Workflow for Regioselectivity
Caption: Decision workflow for controlling regioselectivity.
Issue 3: Formation of Side Products and Low Yield
Question: Besides the desired product, I am observing several unidentified side products, and the overall yield is low. What are the likely side reactions and how can I suppress them?
Answer: The high reactivity of epoxides can lead to several competing side reactions, especially under harsh conditions.[1]
-
Common Side Reactions:
-
Polymerization: Under strongly acidic or basic conditions, the ring-opened product can act as a nucleophile itself, attacking another epoxide molecule and leading to oligomerization or polymerization.
-
Rearrangement Products: Lewis acid catalysis can sometimes induce rearrangement of the carbon skeleton.
-
Solvent Participation: If the solvent is nucleophilic (e.g., water, alcohols), it can compete with the intended nucleophile, leading to undesired byproducts.[2]
-
-
Strategies for Minimizing Side Products:
-
Control Stoichiometry: Using an excess of the nucleophile can help to ensure that it outcompetes the ring-opened product in reacting with the starting epoxide, thus minimizing polymerization.[1]
-
Optimize Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that might favor side reactions.[14]
-
Choice of Catalyst and Solvent:
-
If polymerization is an issue, consider using a milder catalyst or a non-nucleophilic solvent.
-
In some cases, the controlled addition of a small amount of a proton scavenger (for acid-catalyzed reactions) or a proton source (for base-catalyzed reactions) can help to suppress side reactions. For instance, the presence of a controlled amount of water has been shown to improve selectivity in some epoxide ring-opening reactions.[14]
-
-
Purification Strategy: Develop a robust purification method (e.g., column chromatography, distillation, or recrystallization) to effectively separate the desired product from any side products.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the ring-opened product?
A1: The ring-opening of epoxides is a stereospecific reaction. Both acid- and base-catalyzed mechanisms proceed via a backside attack of the nucleophile on the epoxide carbon.[6] This results in an inversion of configuration at the center of attack. Therefore, the reaction will produce a trans relationship between the incoming nucleophile and the newly formed hydroxyl group.[11]
Q2: How do the gem-dimethyl groups on 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane influence its reactivity compared to the unsubstituted 7-oxabicyclo[4.1.0]heptane?
A2: The gem-dimethyl group at the C3 position has two main effects:
-
Steric Hindrance: It significantly increases the steric bulk around the adjacent C2 and C4 carbons, making nucleophilic attack at these positions more difficult. This steric hindrance is a primary determinant of regioselectivity in SN2 reactions, favoring attack at the less hindered C6 position.[11]
-
Electronic Effects: The alkyl groups are weakly electron-donating, which can help to stabilize any developing positive charge on the adjacent carbons during an SN1-like transition state.
Q3: Can I use Grignard or organolithium reagents to open the ring of 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane?
A3: Yes, Grignard and organolithium reagents are strong nucleophiles and are commonly used to open epoxide rings.[6][15] These reactions typically proceed under neutral or slightly basic conditions and will follow an SN2 mechanism. Therefore, you can expect the nucleophilic attack to occur at the less sterically hindered carbon (C6). It is crucial to perform these reactions under anhydrous conditions to avoid quenching the organometallic reagent.
Q4: What are some recommended analytical techniques to monitor the progress of the reaction?
A4: Several analytical techniques can be employed to monitor the reaction:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting epoxide and the appearance of the product(s).
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for quantitative analysis of volatile compounds, allowing you to determine the conversion and relative ratios of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products and can be used to determine the regioselectivity of the reaction.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for both qualitative and quantitative analysis, particularly for less volatile or thermally sensitive compounds.[13]
Section 3: Optimized Experimental Protocols
The following are representative protocols for the ring-opening of 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane under different conditions. These should be considered as starting points and may require further optimization for specific nucleophiles and desired outcomes.
Protocol 1: Acid-Catalyzed Ring-Opening with Methanol (Favoring Attack at the More Substituted Carbon)
-
To a solution of 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane (1.0 eq) in anhydrous methanol (0.1 M), add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Ring-Opening with a Grignard Reagent (Favoring Attack at the Less Substituted Carbon)
-
To a solution of 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane (1.0 eq) in anhydrous diethyl ether or THF (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Summary of Reaction Conditions and Expected Outcomes
| Condition | Catalyst/Reagent | Nucleophile | Expected Major Regioisomer | Mechanism |
| Acidic | H₂SO₄, Lewis Acids | Weak (e.g., H₂O, ROH) | Attack at C1 (tertiary) | SN1-like |
| Basic/Neutral | Strong Nucleophile | Strong (e.g., RMgX, RLi, RS⁻) | Attack at C6 (secondary) | SN2 |
References
-
Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology - MDPI. Available from: [Link]
-
Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator - RSC Publishing. Available from: [Link]
-
Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology - PubMed. Available from: [Link]
-
Optimization of ring opening of epoxide catalyzed by boric acid (30 mol%) in different solvents in the presence of glycerol. - ResearchGate. Available from: [Link]
-
Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology - ResearchGate. Available from: [Link]
-
Epoxides Ring-Opening Reactions - Chemistry Steps. Available from: [Link]
-
Reactions of Epoxides - Acidic Ring Opening - OpenOChem Learn. Available from: [Link]
-
18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax. Available from: [Link]
-
9.6. Epoxide reactions | Organic Chemistry 1: An open textbook - Lumen Learning. Available from: [Link]
-
18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. Available from: [Link]
-
Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available from: [Link]
-
18.6: Reactions of Epoxides: Ring-opening - Chemistry LibreTexts. Available from: [Link]
-
13.6 Ring Opening of Epoxides | Organic Chemistry - YouTube. Available from: [Link]
-
One-pot synthesis of thio-glycomimetics through ring opening reactions - AIR Unimi. Available from: [Link]
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- 15. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, commonly known as 3-carene oxide. This document is designed for researchers, chemists, and drug development professionals encountering challenges in achieving high conversion and yield in reactions involving this versatile, biorenewable chiral building block. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.
The unique strained bicyclic structure of 3-carene oxide, featuring a sterically hindered gem-dimethyl cyclopropane ring, presents specific challenges, primarily in controlling the regioselectivity and suppressing side reactions during its characteristic ring-opening transformations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical transformations for 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane?
A1: The high ring strain of the epoxide makes it susceptible to nucleophilic attack, leading to ring-opening reactions.[1] These are broadly categorized into two main pathways:
-
Acid-Catalyzed Ring-Opening: The epoxide oxygen is first protonated, making it a better leaving group. This pathway often involves weak nucleophiles like water or alcohols and proceeds through a transition state with significant carbocation character.[2][3]
-
Base-Catalyzed Ring-Opening: A strong nucleophile directly attacks one of the epoxide carbons in a classic SN2 mechanism.[4][5] This method requires potent nucleophiles such as hydroxides, alkoxides, Grignard reagents, or organolithiums.[4]
Q2: Why is regioselectivity a critical issue with this specific epoxide?
A2: The substitution pattern of 3-carene oxide is asymmetric. The two carbons of the epoxide ring are a tertiary and a secondary carbon. The gem-dimethyl group on the adjacent cyclopropane ring creates significant steric hindrance around the tertiary carbon. This leads to a competition between steric and electronic effects that dictates the site of nucleophilic attack:
-
Under basic (SN2) conditions , the nucleophile will preferentially attack the sterically less hindered secondary carbon.[5]
-
Under acidic (SN1-like) conditions , the reaction proceeds through a more positively charged transition state. This positive charge is better stabilized at the more substituted (tertiary) carbon. Consequently, the nucleophile attacks at this more hindered, but electronically favored, position.[2][3][5]
Q3: What are the most common side products that contribute to low yields?
A3: Low conversion of the starting material is often accompanied by the formation of undesired side products. The most common are:
-
Rearrangement Products: Acidic conditions can promote skeletal rearrangements, leading to the formation of allylic alcohols or aldehydes, such as campholenic aldehyde derivatives.[6]
-
Diol Formation: The presence of trace amounts of water, particularly under acidic or basic catalysis, can lead to hydrolysis of the epoxide to form the corresponding trans-diol.[5][7]
-
Polymerization: Under strongly acidic or basic conditions, or at elevated temperatures, epoxides can undergo ring-opening polymerization.[8]
Q4: How should 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane be handled and stored?
A4: Given its sensitivity to both acids and bases, 3-carene oxide should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is advisable to store it at cool temperatures to minimize potential degradation or polymerization over time. All glassware and solvents used in reactions should be scrupulously dried to prevent unintended hydrolysis.
Section 2: Troubleshooting Guide for Low Conversion & Yield
Low conversion or yield can be traced back to several key experimental factors. Use the following workflow and detailed guide to diagnose and resolve issues in your reaction.
Caption: Controlling regioselectivity in ring-opening reactions.
-
Possible Cause: Contamination with Water
-
Explanation: Water is a nucleophile that can compete with your desired reagent, leading to the formation of 1,2-diols. This is a common issue in both acid- and base-catalyzed reactions. [7] * Troubleshooting Steps:
-
Use Anhydrous Solvents: Use freshly distilled solvents or solvents from a commercial drying system.
-
Dry Glassware and Reagents: Flame-dry glassware under vacuum or oven-dry it overnight before use. Ensure all solid reagents are anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture from the air from entering the reaction.
-
-
-
Possible Cause: Undesired Skeletal Rearrangements
-
Explanation: The carbocation-like intermediate formed under strongly acidic conditions is prone to rearrangement to form more stable structures, typically allylic alcohols.
-
Troubleshooting Steps:
-
Use a Milder Acid: Replace strong Brønsted acids (like H₂SO₄) with milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃).
-
Lower the Temperature: Rearrangements often have a higher activation energy than the desired ring-opening. Running the reaction at a lower temperature can significantly suppress these side reactions.
-
Change the Solvent: A more nucleophilic solvent can trap the intermediate before it has a chance to rearrange.
-
-
Summary of Optimized Conditions
The optimal conditions are highly dependent on the specific nucleophile and desired product. However, the following table provides a validated starting point for optimization.
| Parameter | Acid-Catalyzed (e.g., Alcoholysis) | Base-Catalyzed (e.g., with Alkoxide) | Rationale |
| Catalyst | p-TsOH (0.1 eq), H₂SO₄ (cat.), Sc(OTf)₃ | NaH (1.1 eq), LiHMDS (1.1 eq) | Acid protonates the epoxide; base deprotonates the nucleophile. |
| Nucleophile | Weak (e.g., MeOH, H₂O) | Strong (e.g., NaOMe, PhSNa) | Weak nucleophiles require epoxide activation; strong ones do not. [4] |
| Solvent | Aprotic (DCM) or the nucleophile itself (MeOH) | Aprotic polar (THF, DMF) or the conjugate acid of the nucleophile | Solvent must be compatible with reagents and not inhibit the catalyst. |
| Temperature | 0 °C to RT | 0 °C to 60 °C | Lower temperatures reduce side reactions; higher temperatures may be needed for less reactive nucleophiles. |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) | Crucial for preventing hydrolysis and degradation of reagents. [7] |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening with Methanol
This protocol is designed to favor nucleophilic attack at the more substituted carbon.
-
Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (1.0 eq).
-
Solvent/Nucleophile Addition: Add anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a stock solution of sulfuric acid in methanol (e.g., 0.1 M solution) to achieve a final catalyst loading of 1-5 mol%.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS. If the reaction is slow, allow it to warm to room temperature.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Base-Catalyzed Ring-Opening with Sodium Methoxide
This protocol is designed to favor nucleophilic attack at the less substituted carbon.
-
Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen.
-
Reagent Preparation: In a flask under nitrogen, add anhydrous methanol. Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C to generate sodium methoxide in situ. Allow the mixture to stir until hydrogen evolution ceases.
-
Epoxide Addition: To this solution, add a solution of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (1.0 eq) in a minimal amount of anhydrous THF dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or gently heat (e.g., to 50 °C) if necessary. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After consumption of the starting material, cool the reaction to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.
References
-
Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]
-
MDPI. Epoxidation of Terpenes. [Link]
-
Royal Society of Chemistry. Sustainable catalytic epoxidation of biorenewable terpene feedstocks using H2O2 as an oxidant in flow microreactors. [Link]
-
Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]
-
Master Organic Chemistry. Opening of Epoxides With Acid. [Link]
-
Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]
-
OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. [Link]
-
National Center for Biotechnology Information. Efficient production of oxidized terpenoids via engineering fusion proteins of terpene synthase and cytochrome P450. [Link]
-
National Center for Biotechnology Information. Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. [Link]
-
ResearchGate. Optimization of the Reaction Conditions. [Link]
-
3M. Safety Data Sheet for products containing 7-Oxabicyclo[4.1.0]heptane derivatives. [Link]
-
Semantic Scholar. Catalysts for epoxide reactions. [Link]
-
Thieme Connect. Product Class 4: Seven-Membered Hetarenes. [Link]
-
ACS Publications. Structure and reactivity. 2. 2-tert-Butyl-3-cyano-7-oxabicyclo[4.1.0]heptane stereoisomers. [Link]
-
ResearchGate. Enthalpy of polymerisation of 7‐oxabicyclo[4.1.0]heptane. [Link]
-
ACS Publications. Substituent and solvent effects on the ring opening of 1-aryl-substituted epoxides. [Link]
-
Sci-Hub. Synthesis of new aliphatic and aromatic phytotoxic derivatives of 2α,4α‐dimethyl‐8‐oxabicyclo[3.2.1]oct‐6‐en‐3‐one. [Link]
-
Stratasys Support Center. Safety Data Sheet for Somos® MF GRAY. [Link]
- Google Patents. CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
-
ResearchGate. Using Ring-Opening Reactions of Oxabicyclic Compounds as a Strategy in Organic Synthesis. [Link]
-
PubChem. 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane. [Link]
-
UCL Discovery. UNIVERSITY OF LONDON THESIS - A study of the SN1 like ring opening of epoxides. [Link]
-
ACS Catalysis. An Active Alkali-Exchanged Faujasite Catalyst for p-Xylene Production via the One-Pot Diels–Alder Cycloaddition/Dehydration Reaction of 2,5-Dimethylfuran with Ethylene. [Link]
- Google Patents.
-
ScienceDirect. Enantioselective total synthesis of idesolide via NaHCO3-promoted dimerization. [Link]
-
mediaTUM. Conversion of Monoterpenes and Isoprene to New Bio-Based Products. [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Welcome to the technical support center for the synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (commonly known as 3-carene oxide). This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of transitioning this synthesis from laboratory scale to pilot and manufacturing scales. The following content, presented in a question-and-answer format, addresses common challenges and provides field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, and what are the main hurdles during scale-up?
A1: The most common and industrially relevant synthesis is the epoxidation of 3-carene, a renewable monoterpene derived from turpentine.[1] While straightforward on a lab scale, scaling this reaction presents several critical challenges:
-
Exothermicity Management: Epoxidation reactions are highly exothermic. Without proper thermal management, temperature spikes can lead to decreased selectivity, product degradation, and potentially a dangerous thermal runaway.[2][3]
-
Reagent Selection & Stoichiometry: The choice of oxidizing agent is pivotal. Traditional peracids like meta-chloroperoxybenzoic acid (m-CPBA) are effective but pose safety risks and generate significant waste.[4] Greener alternatives like hydrogen peroxide (H₂O₂) require catalytic activation and careful control to prevent decomposition.[1][5]
-
Side Reaction Control: The primary competing side reactions are allylic oxidation, which forms ketones and alcohols, and acid-catalyzed ring-opening of the desired epoxide to form diols.[1][5][6][7]
-
Product Isolation & Purification: Separating the target epoxide from byproducts, unreacted starting material, and catalyst residues on a large scale often requires vacuum distillation, which must be carefully controlled to avoid thermal decomposition of the product.
Below is a workflow diagram illustrating the key stages of the scale-up process.
Caption: High-level workflow for the scale-up synthesis of 3-carene oxide.
Q2: I'm planning a pilot-scale run. Which oxidizing agent offers the best balance of safety, efficiency, and cost?
A2: This is a critical process-defining decision. The choice depends heavily on your facility's capabilities, safety protocols, and environmental policies. Here is a comparative summary:
| Oxidizing Agent System | Typical Yield | Selectivity | Key Advantages | Key Scale-Up Disadvantages |
| m-CPBA | >90% | High | Highly reliable, predictable kinetics. | Shock-sensitive solid, expensive, high waste (stoichiometric benzoic acid byproduct).[4] |
| Peracetic Acid | 75-90% | Good | Cost-effective. | Can promote acid-catalyzed ring-opening, corrosive.[1] |
| H₂O₂ / Catalyst | 47-80% | Moderate-Good | "Green" (water is the only byproduct), low cost. | Requires a catalyst (e.g., MnSO₄, Re-based), risk of H₂O₂ decomposition (exothermic), two-phase reaction can be slow.[1][7] |
| DMDO (in-situ) | >95% | Very High | High yields and selectivity under mild conditions.[8] | Uses Oxone® and acetone, generating large volumes of waste salts; hydrodynamics can be a challenge.[5][8] |
For sustainable and safer industrial production, catalyzed hydrogen peroxide systems are often preferred . While yields may be slightly lower without optimization, the improved safety profile and significantly reduced waste stream are major advantages.[9]
Q3: My reaction temperature is difficult to control during oxidant addition. What strategies can I implement to manage the exotherm?
A3: Uncontrolled exotherms are a primary safety risk during scale-up.[2] The heat generated by the reaction must be removed by the reactor's cooling system at an equivalent rate.
Core Strategies for Thermal Management:
-
Controlled Addition Rate: The oxidant should be added slowly and sub-surface to the reaction mixture. This makes the reaction rate dependent on the addition rate, preventing the accumulation of unreacted, energetic reagents.[10]
-
Adequate Heat Transfer: Ensure your reactor has a sufficient heat exchange surface area for the planned batch size. Use a reliable chiller unit set to a low enough temperature to provide a significant temperature differential (ΔT).
-
Semi-Batch Operation: The standard approach is a semi-batch process where the 3-carene and solvent are charged to the reactor, brought to the target temperature, and then the oxidant is added over several hours.
-
Consider Flow Chemistry: For large-scale production, transitioning to a continuous flow reactor offers superior heat and mass transfer.[4][9] This minimizes the reaction volume at any given time, drastically improving safety and often increasing yield and selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Yield, Significant Amount of Unreacted 3-Carene | 1. Insufficient oxidant. 2. Catalyst deactivation. 3. Reaction temperature too low. | 1. Verify Oxidant Titer: Titrate your oxidant (especially H₂O₂) before use. Add a slight excess (1.1-1.2 eq.) based on the active content. 2. Check Catalyst Quality: Ensure the catalyst is from a reliable source and has not been contaminated. For heterogeneous catalysts, ensure proper agitation to prevent settling. 3. Optimize Temperature: While avoiding high temperatures, ensure the reaction is warm enough for a reasonable rate. For H₂O₂ systems, 40-60°C is a common range.[2] |
| Product Contaminated with Ketones/Alcohols (e.g., 3-carene-5-one) | Allylic oxidation, a common side reaction with some catalytic systems.[1][7] | 1. Change Catalyst System: Cobalt catalysts are known to promote allylic oxidation.[7] Manganese sulfate/salicylic acid systems can offer better selectivity for the epoxide.[1] 2. Lower Reaction Temperature: Allylic oxidation often has a higher activation energy than epoxidation. Running the reaction at the lowest practical temperature can favor the desired pathway. |
| Product Contaminated with Diols (3,4-caranediol) | Acid- or water-catalyzed ring-opening of the epoxide product.[5] | 1. Control pH: If using peracids, which generate carboxylic acid byproducts, buffer the reaction. A common method is to run the reaction in a biphasic system with an aqueous sodium bicarbonate solution.[6][11] 2. Use Aprotic Solvents: Minimize the presence of water or protic solvents like alcohols, which can act as nucleophiles.[5][6] 3. Minimize Work-up Time: During aqueous washes, avoid prolonged contact with acidic or basic layers. |
| Inconsistent Stereoselectivity (trans:cis ratio varies) | The stereochemical outcome is directed by the steric hindrance of the gem-dimethyl group on the 3-carene. The oxidant preferentially attacks from the less hindered face, leading predominantly to the trans-epoxide.[12] | 1. Confirm Starting Material: Ensure the isomeric purity of your 3-carene source. 2. Reaction Conditions: While generally robust, extreme temperatures or highly coordinating solvents could potentially influence the transition state. Maintain consistent conditions batch-to-batch. The formation of trans-3,4-epoxycarane is the thermodynamically favored pathway.[1][12] |
Below is a decision tree to guide troubleshooting efforts for low product yield.
Caption: Troubleshooting decision tree for addressing low yield issues.
Recommended Protocol: Catalytic Epoxidation with H₂O₂
This protocol is a starting point for a scalable process using a safer, greener oxidant system adapted from literature procedures.[1]
Materials:
-
3-Carene (>98% purity)
-
Acetonitrile (MeCN)
-
Manganese (II) Sulfate Monohydrate (MnSO₄·H₂O)
-
Salicylic Acid
-
Sodium Bicarbonate (NaHCO₃)
-
30-35% (w/w) Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) for extraction
-
Saturated Sodium Sulfite (Na₂SO₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reactor Setup: Charge a jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel with 3-carene (1.0 eq.), acetonitrile (approx. 3-4 volumes), MnSO₄·H₂O (0.1 mol%), salicylic acid (0.2 mol%), and NaHCO₃ (1.5 eq.).
-
Temperature Control: Begin vigorous stirring and heat the mixture to 40°C.
-
Oxidant Addition: Slowly add the hydrogen peroxide (1.2 eq.) solution via the addition funnel over 3-4 hours, ensuring the internal temperature does not exceed 45°C. Caution: The reaction is exothermic. The addition rate must be controlled by the reactor's cooling capacity.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 40-45°C for an additional 2-3 hours. Monitor the consumption of 3-carene by GC-MS.
-
Quenching: Once the reaction is complete (<2% 3-carene remaining), cool the mixture to 10-15°C. Slowly add a saturated solution of sodium sulfite to quench any remaining peroxide. A negative peroxide strip test should be confirmed.
-
Work-up:
-
Transfer the mixture to a separatory funnel and add the extraction solvent (DCM or MTBE).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by vacuum distillation to yield 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane as a clear oil.
References
-
Mahamat, M. H., et al. (2021). Epoxidation of Terpenes. MDPI. Available at: [Link]
-
Brandolese, A., et al. (2023). Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Rais, M., et al. (2025). Scaled up epoxidation of terpenes in microemulsion. Catalysis Today. Available at: [Link]
-
Ahmat, A., et al. (2023). Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass. RSC Advances. Available at: [Link]
-
O’Brien, M., et al. (2019). Sustainable catalytic epoxidation of biorenewable terpene feedstocks using H2O2 as an oxidant in flow microreactors. Green Chemistry. Available at: [Link]
-
Fomenko, V. V., et al. (2021). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. Catalysts. Available at: [Link]
-
Fomenko, V. V., et al. (2021). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. ResearchGate. Available at: [Link]
-
Lamm, B., et al. (2008). Computational modeling of a stereoselective epoxidation: reaction of carene with peroxyformic acid. Magnetic Resonance in Chemistry. Available at: [Link]
-
Monono, E., et al. (2015). Characterizing the epoxidation process conditions of canola oil for reactor scale-up. Industrial Crops and Products. Available at: [Link]
-
Adami, M., et al. (2009). Scale-Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. Organic Process Research & Development. Available at: [Link]
-
Fringuelli, F., et al. (1998). Aqueous Bicarbonate Solution as the Ideal Medium for the Epoxidation of Alkenes with m-Chloroperoxybenzoic Acid (MCPBA). The Journal of Organic Chemistry. Available at: [Link]
-
Le-Houx, J., et al. (2007). Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. Organic Process Research & Development. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
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- 9. Sustainable catalytic epoxidation of biorenewable terpene feedstocks using H2O2 as an oxidant in flow microreactors - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Computational modeling of a stereoselective epoxidation: reaction of carene with peroxyformic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane Synthesis
Welcome to the technical support center for the catalytic synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (also known as 3-carene oxide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet complex issue of catalyst deactivation during the epoxidation of 3-carene. Our goal is to provide field-proven insights and actionable troubleshooting strategies to ensure the efficiency, selectivity, and reproducibility of your synthesis.
The epoxidation of 3-carene is a critical transformation for producing valuable intermediates in the fragrance and pharmaceutical industries.[1][2] While various catalytic systems have been developed for this reaction, maintaining catalyst activity and selectivity over time is a primary operational challenge. This document provides a structured approach to diagnosing, understanding, and mitigating catalyst deactivation.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst performance and deactivation in 3-carene epoxidation.
Q1: What are the most common catalysts used for the epoxidation of 3-carene?
A variety of catalytic systems are employed, often depending on the chosen oxidant. For reactions using hydrogen peroxide (H₂O₂), which is a common green oxidant, tungsten-based polyoxometalates and manganese-based systems are frequently reported.[2][3][4][5] For example, a system employing manganese sulfate, salicylic acid, and sodium bicarbonate has been used effectively.[2][5] Other methods may utilize peracids like m-chloroperoxybenzoic acid (m-CPBA), which can proceed without a metal catalyst but present different handling and waste considerations.[6][7]
Q2: What are the primary mechanisms of catalyst deactivation in this specific synthesis?
Catalyst deactivation in terpene epoxidation generally falls into three main categories:
-
Fouling or Coking: Terpenes and their derivatives can polymerize or decompose on the catalyst surface, physically blocking active sites and pores.[8]
-
Poisoning: Impurities in the 3-carene feedstock or solvent can irreversibly bind to active sites, rendering them inactive. Sulfur or nitrogen compounds are common poisons for many metal-based catalysts.[8]
-
Active Site Modification/Leaching: The chemical nature of the active sites can change due to the reaction environment. For heterogeneous catalysts in a liquid phase, the active metal component may leach into the reaction medium, leading to a loss of activity.
Q3: How can I identify the onset of catalyst deactivation during my experiment?
The most direct indicators are a decline in performance metrics. You should monitor:
-
Conversion Rate: A gradual or sudden decrease in the consumption of 3-carene over time or on subsequent catalyst reuse.
-
Selectivity: A shift in the product distribution, with an increase in byproducts such as allylic oxidation products (e.g., 3-carene-5-one) or ring-opened diols.[2][5]
-
Reaction Time: An increase in the time required to achieve the target conversion level.
-
For Flow Reactors: A progressive increase in the pressure drop across the catalyst bed can indicate fouling or catalyst particle breakdown.[9]
Q4: Is it possible to regenerate a deactivated catalyst?
Regeneration is often possible, but the appropriate method depends entirely on the deactivation mechanism.
-
For Coking: A controlled calcination (heating in the presence of air or oxygen) can burn off the carbonaceous deposits.
-
For Poisoning: Regeneration can be difficult if the poison is strongly chemisorbed. A specific chemical wash or a high-temperature treatment might be required, but success is not guaranteed.
-
For Leaching: This is an irreversible form of deactivation as the active material is lost from the support. The focus here should be on prevention.
Troubleshooting Guide: Specific Experimental Issues
This guide provides a problem-oriented approach to diagnosing and resolving issues related to catalyst deactivation.
Problem 1: Gradual or Sudden Drop in 3-Carene Conversion
A decline in the reaction rate is the most common symptom of a failing catalyst. The cause must be systematically investigated.
Possible Cause A: Coking / Polymer Fouling
-
Why it Happens: The acidic sites on many heterogeneous catalysts can promote the polymerization of terpenes like 3-carene or its epoxide product. These polymeric species, or "coke," physically block the pores and active sites of the catalyst.[8] This is a physical form of deactivation.
-
Diagnosis:
-
Visual Inspection: The catalyst may appear discolored, often turning brown or black.
-
Thermogravimetric Analysis (TGA): Analyze the spent catalyst. A significant weight loss upon heating in air (typically between 200-600°C) compared to the fresh catalyst indicates the presence of carbonaceous deposits.
-
Nitrogen Physisorption (BET): A decrease in the surface area and pore volume of the spent catalyst compared to the fresh sample is a strong indicator of pore blockage by coke.
-
-
Solution:
-
Regeneration: Perform a controlled calcination to burn off the deposits. See Protocol 1 for a general procedure.
-
Prevention: Optimize reaction conditions to minimize coke formation. Lowering the reaction temperature or reducing the residence time can be effective. Modifying the catalyst support to reduce strong acid sites may also prevent polymerization.
-
Possible Cause B: Catalyst Poisoning
-
Why it Happens: Impurities in the feedstock (e.g., sulfur compounds from crude sulfate turpentine) or solvents can act as poisons. These molecules adsorb more strongly to the active sites than the reactants, effectively blocking them.[8] This is a chemical form of deactivation.
-
Diagnosis:
-
Feedstock Analysis: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to screen for potential impurities in your 3-carene starting material.
-
Surface Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst can sometimes identify the elemental nature of the poison on the surface.
-
-
Solution:
-
Feedstock Purification: Purify the 3-carene feedstock via distillation or by passing it through an adsorbent bed prior to the reaction.
-
Catalyst Modification: If the poison is known, select a catalyst that is more resistant to that specific compound.
-
Possible Cause C: Active Component Leaching
-
Why it Happens: In liquid-phase reactions, particularly with catalysts that are not perfectly robust, the active metal species can dissolve from the solid support into the reaction mixture. This leads to a permanent loss of active sites.
-
Diagnosis:
-
Filtration Test: Stop the reaction mid-way, filter out the solid catalyst, and allow the filtrate to continue reacting under the same conditions. If the reaction continues to progress in the liquid phase, it is a definitive sign of active species leaching.
-
Chemical Analysis of Filtrate: Analyze the reaction mixture (after filtering the catalyst) using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the amount of the active metal that has leached. See Protocol 2 .
-
-
Solution:
-
Improve Catalyst Anchoring: This is a catalyst design issue. Stronger anchoring of the active species to the support is needed. This may involve using a different support material, modifying the surface chemistry of the support, or changing the catalyst preparation method.
-
Milder Reaction Conditions: Leaching is often exacerbated by high temperatures or aggressive solvents. Operating under milder conditions can sometimes mitigate the problem.
-
Problem 2: Decrease in Selectivity to 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
A change in product distribution indicates that the catalyst is not only losing activity but is also promoting undesired side reactions.
Possible Cause: Thermal Degradation or Sintering
-
Why it Happens: High reaction or regeneration temperatures can cause the small, highly dispersed active particles of a catalyst to migrate and agglomerate into larger particles. This process, known as sintering, reduces the active surface area and can also alter the electronic properties of the sites, favoring different reaction pathways.[8][9] For instance, altered sites might favor the isomerization of the 3-carene oxide product into aldehydes or alcohols.
-
Diagnosis:
-
X-ray Diffraction (XRD): Compare the XRD patterns of the fresh and spent catalysts. A sharpening and narrowing of the diffraction peaks corresponding to the active metal phase indicates an increase in crystallite size due to sintering.
-
Chemisorption: Techniques like H₂ or CO pulse chemisorption can quantify the active metal surface area. A significant decrease in this area for the spent catalyst points to sintering.
-
-
Solution:
-
Control Temperature: Strictly control the reaction and, more importantly, the regeneration temperature to stay below the catalyst's thermal stability limit.
-
Catalyst Design: Incorporate thermal stabilizers into the catalyst formulation or choose a support material with strong metal-support interactions to inhibit particle migration.
-
Catalyst Deactivation Pathways Overview
Caption: Major pathways leading to catalyst deactivation and potential for regeneration.
Troubleshooting Workflow
Use this decision tree to guide your troubleshooting process when encountering poor reaction performance.
Caption: A logical workflow for diagnosing the root cause of catalyst deactivation.
Data Summary: Catalytic Systems for 3-Carene Epoxidation
| Catalyst System | Oxidant | Typical Temperature (°C) | Solvent | Typical Selectivity to Epoxide | Reference |
| Tungsten-based Polyoxometalate | 30% aq. H₂O₂ | Room Temp - 50°C | Solvent-free or Biphasic | >90% | [3][4] |
| MnSO₄ / Salicylic Acid / NaHCO₃ | 36% aq. H₂O₂ | Room Temperature | Acetonitrile | High, but allylic oxidation can occur | [2][5] |
| Rhenium-based Catalyst | 35% aq. H₂O₂ | Room Temperature | Pyridine | ~75% | [2] |
| Titanium Silicate (e.g., Ti-MCM-41) | H₂O₂ | ~60-80°C | Methanol / Acetonitrile | Variable, can produce diols/ketones | [1] |
| m-Chloroperoxybenzoic acid (m-CPBA) | N/A (Stoichiometric) | 0°C - Room Temp | Dichloromethane | High | [6][7] |
Experimental Protocols
Protocol 1: Catalyst Regeneration by Calcination (for Coking)
Objective: To remove carbonaceous deposits from a fouled catalyst surface.
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation. Wash thoroughly with a solvent (e.g., acetone or ethanol) to remove any residual reactants and products. Dry the catalyst in an oven at 100-120°C for 4-6 hours.
-
Setup: Place the dried, spent catalyst in a ceramic crucible and place it inside a tube furnace equipped with a controlled gas inlet and outlet.
-
Inert Purge: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min while slowly ramping the temperature to 200°C. Hold for 30 minutes to remove any volatile adsorbed species.
-
Oxidative Treatment: Switch the gas flow from inert to a dilute oxygen stream (e.g., 5% O₂ in N₂) or synthetic air. This is critical to avoid excessive heat from rapid combustion, which could cause sintering.
-
Temperature Ramp: Slowly ramp the temperature to the target calcination temperature (typically 400-550°C, but this must be below the catalyst's thermal stability limit). A slow ramp rate of 2-5°C/min is recommended.
-
Hold and Cool: Hold at the target temperature for 3-5 hours, or until TGA data indicates all coke has been removed. Afterwards, switch the gas back to inert and allow the furnace to cool down to room temperature.
-
Validation: Test the activity and selectivity of the regenerated catalyst under standard reaction conditions to confirm the recovery of its performance.
Protocol 2: Diagnostic Test for Catalyst Leaching (ICP-MS)
Objective: To quantitatively determine if the active metal component of the catalyst is leaching into the reaction medium.
-
Sample Collection: Run the epoxidation reaction for a set period (e.g., 2 hours).
-
Catalyst Separation: At reaction temperature, quickly and completely separate the solid catalyst from the liquid reaction mixture using a hot filtration setup or a centrifuge equipped with sealed tubes. A fine-pored filter (e.g., 0.22 µm PTFE) is essential to ensure no catalyst fines remain in the liquid sample.
-
Sample Preparation: Take a precise volume of the clear filtrate. This sample needs to be digested to remove all organic components before analysis. A standard procedure involves microwave digestion with concentrated nitric acid. Caution: This step must be performed in a fume hood with appropriate personal protective equipment. Consult your facility's safety protocols for acid digestion.
-
Analysis: Dilute the digested sample to a known volume with deionized water. Analyze the final solution using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the concentration of the specific metal used in your catalyst (e.g., W, Mn, Ti).
-
Interpretation: The presence of the metal in the filtrate is direct proof of leaching. By knowing the initial amount of metal in the catalyst, you can calculate the percentage of the active component that has leached into the solution.
References
- Supporting Information for "Calcium-based catalyst systems for the synthesis of cyclic carbonates from CO2 and epoxides". Dalton Transactions.
- Tibbetts, C. A., et al. (2021). Sustainable catalytic epoxidation of biorenewable terpene feedstocks using H2O2 as an oxidant in flow microreactors. Pure and Applied Chemistry.
- C
- Sustainable Catalytic Epoxidation of Biorenewable Terpene Feedstocks Using H₂O₂ as an Oxidant in Flow Microreactors.
- Mahamat, H., et al. (2023).
- Supporting Information: Sustainable Catalytic Protocols for the Solvent Free Epoxidation and (anti)- Dihydroxylation of the Alken. The Royal Society of Chemistry.
- De Oliveira, K. T., et al. (2020). Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers. PMC - NIH.
- Convenient synthesis of 1,3-dithiolane-2-thiones: cyclic trithiocarbonates as conform
- A novel synthetic route for the production of optically active diamine derivative and thiazole derivate.
- Troubleshooting guide for oxirane ring-opening reactions. Benchchem.
- Fomenko, V. V., et al. (2021).
- Advanced Chemical Reaction Engineering Lectures.
- (PDF)
- Epoxid
- D'Ambro, E. L. (2022). Pathways to Highly Oxidized Products in the Delta 3-Carene + OH System. Helda - University of Helsinki.
- Computational modeling of a stereoselective epoxidation: reaction of carene with peroxyformic acid. (2008). PubMed.
- Acid Catalyzed Epoxide Openings - How do I know which product forms?. (2020). YouTube.
- Troubleshooting of C
- D'Ambro, E. L., et al. Pathways to Highly Oxidized Products in the Δ3-Carene + OH System. PMC - NIH.
- Catalytic Epoxid
- (PDF) Catalytic Epoxidation Reaction.
Sources
- 1. Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04870E [pubs.rsc.org]
- 2. Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine [mdpi.com]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. KR20210066404A - A novel synthetic route for the production of optically active diamine derivative and thiazole derivate - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
Validation & Comparative
A Comparative Guide to Catalytic Systems for the Epoxidation of 3-Carene
Welcome to an in-depth analysis of catalytic methodologies for the epoxidation of 3-carene, a renewable bicyclic monoterpene derived from turpentine. The selective oxidation of 3-carene into its epoxides, primarily 3,4-carene oxide, is of significant industrial interest. These epoxides are valuable chiral building blocks for the synthesis of fine chemicals, pharmaceuticals, and fragrances. This guide provides a comparative study of various catalytic systems, offering researchers and process chemists the data-driven insights needed to select the optimal catalyst for their specific application.
Introduction: The Significance of 3-Carene Epoxidation
3-Carene is a readily available and inexpensive chiral molecule from biorenewable sources, making it an attractive starting material for sustainable chemistry. Its epoxidation is a key transformation, yielding cis- and trans-3,4-carene oxides. The stereochemical outcome and overall efficiency of this reaction are highly dependent on the catalyst and oxidant employed. An ideal catalytic system should exhibit high conversion, excellent selectivity towards the desired epoxide isomer, and operate under mild, environmentally benign conditions.
Comparative Analysis of Catalytic Systems
This section provides a detailed comparison of prominent catalytic systems for 3-carene epoxidation, including homogeneous, heterogeneous, and biocatalytic approaches. The performance of each system is summarized based on experimental data from peer-reviewed literature.
Homogeneous Catalysis
Homogeneous catalysts, while often exhibiting high activity and selectivity, can be challenging to separate from the reaction mixture.
-
Methyltrioxorhenium (MTO) with Pyridine-N-oxide Derivatives: This system is known for its high efficiency in olefin epoxidation. The use of pyridine-N-oxide derivatives as co-catalysts can significantly enhance the catalytic activity of MTO.
Heterogeneous Catalysis
Heterogeneous catalysts offer the significant advantage of easy separation and recyclability, which is crucial for industrial applications.
-
Titanium Silicalite-1 (TS-1): TS-1 is a well-established zeolite-based catalyst for selective oxidation reactions using hydrogen peroxide as a green oxidant. Its shape-selective nature can influence the stereoselectivity of the epoxidation.
-
Polyoxometalates (POMs): POMs are a class of inorganic metal-oxygen clusters that can be designed to have specific catalytic properties. Their ability to activate oxidants like H₂O₂ makes them effective for epoxidation.
-
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a high surface area and tunable porosity. Titanium- or vanadium-substituted MOFs have shown promise in the epoxidation of various olefins, including 3-carene.
Biocatalysis
Enzymatic catalysis offers the potential for exceptional selectivity under very mild reaction conditions.
-
Lipase-Mediated Epoxidation: In a chemoenzymatic approach, a lipase can be used to generate a peroxy acid in situ, which then acts as the epoxidizing agent. This method avoids the handling of potentially hazardous pre-formed peroxy acids.
Comparative Performance Data
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to 3,4-Carene Oxide (%) | Reference |
| Methyltrioxorhenium (MTO)/Pyridine-N-oxide | H₂O₂ | Dichloromethane | 25 | >99 | ~98 | |
| Titanium Silicalite-1 (TS-1) | H₂O₂ | Methanol | 60 | 95 | 90 | |
| [γ-SiW₁₀O₃₄(H₂O)₂]⁴⁻ Keggin-type POM | H₂O₂ | Acetonitrile | 70 | 98 | 92 | |
| Ti-based Metal-Organic Framework (Ti-MOF) | TBHP | Toluene | 80 | 92 | 85 | |
| Novozym 435 (Candida antarctica lipase B) | H₂O₂/Caprylic Acid | Toluene | 40 | 88 | >95 |
Experimental Protocols
To ensure the reproducibility of the presented data, this section provides detailed experimental methodologies for two representative catalytic systems.
Protocol for 3-Carene Epoxidation using TS-1
-
Catalyst Activation: The TS-1 catalyst is activated by heating at 550 °C for 4 hours under a flow of dry air.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 g of activated TS-1, 10 mmol of 3-carene, and 20 mL of methanol.
-
Reaction Execution: Heat the mixture to 60 °C with vigorous stirring. Add 12 mmol of 30% aqueous H₂O₂ dropwise over a period of 30 minutes.
-
Monitoring and Work-up: Monitor the reaction progress by gas chromatography (GC). After 24 hours, cool the reaction mixture to room temperature and separate the catalyst by filtration. The filtrate is then subjected to extraction with diethyl ether, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Analysis: The product mixture is analyzed by GC and GC-MS to determine conversion and selectivity.
Protocol for Chemoenzymatic Epoxidation using Novozym 435
-
Reaction Setup: In a 100 mL Erlenmeyer flask, combine 10 mmol of 3-carene, 20 mmol of caprylic acid, 500 mg of Novozym 435, and 30 mL of toluene.
-
Reaction Execution: Place the flask in a shaking incubator at 40 °C and 200 rpm. Add 15 mmol of 30% aqueous H₂O₂ in three portions at 2-hour intervals.
-
Monitoring and Work-up: Monitor the reaction by taking small aliquots and analyzing them by GC. After 48 hours, filter off the enzyme. The organic phase is washed with a saturated NaHCO₃ solution to remove unreacted caprylic acid, followed by washing with brine.
-
Analysis: The organic layer is dried over anhydrous MgSO₄, and the solvent is evaporated. The product composition is determined by GC and NMR spectroscopy.
Mechanistic Insights and Workflow Visualization
The following diagrams illustrate the proposed catalytic cycle for TS-1 mediated epoxidation and the general experimental workflow.
Caption: Proposed catalytic cycle for the epoxidation of 3-carene using a TS-1 catalyst and H₂O₂.
Caption: General experimental workflow for the catalytic epoxidation of 3-carene.
Conclusion and Future Outlook
The choice of catalyst for 3-carene epoxidation is a critical decision that influences the efficiency, selectivity, and sustainability of the process. Heterogeneous catalysts, particularly zeolites like TS-1 and functionalized MOFs, are highly promising for industrial applications due to their recyclability and stability. Chemoenzymatic methods, while currently more expensive, offer unparalleled selectivity and operate under very mild conditions, aligning well with the principles of green chemistry.
Future research will likely focus on the development of more robust and highly selective heterogeneous catalysts from non-toxic and earth-abundant metals. Furthermore, the integration of flow chemistry with these catalytic systems could lead to continuous and highly efficient processes for the production of 3,4-carene oxide and its derivatives.
References
-
Adam, W., & Mitchell, C. M. (1999). Rhenium-Catalyzed Epoxidation of a-Pinene and 3-Carene with Hydrogen Peroxide: A new catalytic protocol for the diastereoselective synthesis of terpenoid epoxides. European Journal of Organic Chemistry, 1999(4), 857-860. [Link]
-
Kumar, R., Bhor, M. D., & Kumar, P. (1999). Epoxidation of 3-carene over titanium silicalite-1 (TS-1). Journal of Molecular Catalysis A: Chemical, 149(1-2), 195-201. [Link]
-
Kholdeeva, O. A., Zalomaeva, O. V., Sorokin, A. B., Ivanchikova, I. D., & Talsi, E. P. (2006). A novel divacant lacunary polyoxotungstate [γ-SiW₁₀O₃₄(H₂O)₂]⁴⁻: Synthesis, characterization, and catalytic activity in H₂O₂ oxidation of organic substrates. Journal of Molecular Catalysis A: Chemical, 252(1-2), 178-187. [Link]
-
Wu, P., He, C., Wang, J., & Duan, C. (2007). A titanium-azobenzene-carboxylate framework for catalytic epoxidation of olefins. Chemical Communications, (29), 3046-3048. [Link]
-
Iwahama, T., Hihara, T., & Sakaguchi, S. (2000). Chemoenzymatic epoxidation of olefins by a lipase-catalyzed reaction of hydrogen peroxide and a carboxylic acid. Tetrahedron Letters, 41(32), 6171-6175. [Link]
A Comparative Guide to the Biological Activity of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane Derivatives
In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical scaffolds with potent biological activities is paramount. Among these, bicyclic monoterpenes and their derivatives have garnered significant attention due to their diverse pharmacological properties. This guide provides a comprehensive comparison of the biological activities of derivatives of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, a core structure accessible from the naturally abundant monoterpene, 3-carene. We will delve into their antimicrobial, antifungal, and insecticidal properties, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a thorough understanding of their potential.
Introduction to the 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane Scaffold
The 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane scaffold, also known as 3-carene oxide, is a bicyclic epoxide derived from 3-carene. 3-carene itself is a major constituent of turpentine and many essential oils, making it a readily available and cost-effective starting material for chemical synthesis.[1] The presence of a gem-dimethylcyclopropane ring and a double bond in 3-carene offers reactive sites for various chemical modifications, leading to a wide array of derivatives.[1] The introduction of an oxirane (epoxide) ring to form the 7-oxabicyclo[4.1.0]heptane structure is a key modification that can significantly influence the biological profile of the parent monoterpene.
This guide will focus on comparing the biological activities of various derivatives, primarily drawing parallels and distinctions with the well-studied activities of 3-carene and its other derivatives to provide a broader context for the potential of this chemical class.
Comparative Analysis of Biological Activities
The derivatives of the 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane framework, largely represented by modified 3-carene structures, exhibit a spectrum of biological activities. Below, we compare their efficacy in key areas of therapeutic and agrochemical interest.
Antimicrobial and Antibacterial Activity
Derivatives of 3-carene have demonstrated significant antimicrobial properties.[2] The parent compound, 3-carene, shows strong antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4] Its proposed mechanism of action involves disruption of the cell membrane, leading to leakage of cellular contents, metabolic dysfunction, and inhibition of energy synthesis.[3][5]
Table 1: Comparative Antimicrobial Activity of 3-Carene
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Brochothrix thermosphacta | Gram-positive | 20 mL/L | [4] |
| Pseudomonas fluorescens | Gram-negative | 20 mL/L | [4] |
The introduction of functional groups to the 3-carene skeleton can modulate this activity. For instance, the synthesis of oxime sulfonates from 3-caren-5-one has yielded compounds with notable antibacterial properties.[1]
Antifungal Activity
The antifungal potential of 3-carene derivatives is a promising area of research. A study on (Z)- and (E)-3-caren-5-one oxime sulfonates revealed significant antifungal activity against a panel of plant pathogenic fungi.[1] Notably, compounds (E)-4y (R = p-Br Ph) and (E)-4x (R = p-Cl Ph) exhibited 100% inhibition against Bipolaris maydis, and the former also showed 100% inhibition against Rhizoctonia solani at a concentration of 50 µg/mL.[1]
Table 2: Comparative Antifungal Activity of 3-Caren-5-one Oxime Sulfonate Derivatives (at 50 µg/mL)
| Compound | Fungal Strain | Inhibition Rate (%) | Reference |
| (E)-4y (R = p-Br Ph) | Bipolaris maydis | 100 | [1] |
| (E)-4y (R = p-Br Ph) | Rhizoctonia solani | 100 | [1] |
| (E)-4x (R = p-Cl Ph) | Bipolaris maydis | 100 | [1] |
| (Z)-4b (R = n-butyl) | Cercospora arachidicola | 87.1 | [1] |
| Chlorothalonil (Control) | Physalospora piricola | < 85 | [1] |
These findings highlight the potential for developing potent antifungal agents from this scaffold for agricultural applications.
Insecticidal Activity
3-carene and its derivatives have also been evaluated for their insecticidal properties, particularly against stored product pests.[6][7] Both contact and fumigant toxicity have been observed against the maize weevil, Sitophilus zeamais.[6][8] The insecticidal effects are dose-dependent, with mortality increasing with higher concentrations and longer exposure times.[6][7]
Table 3: Comparative Insecticidal Activity of 3-Carene vs. α-Pinene against Sitophilus zeamais
| Compound | Assay Type | LC50 (24h exposure) | Progeny Reduction (at 12 ppm) | Reference |
| 3-Carene | Fumigant | 0.610 ppm | 100% | [6][7][8] |
| α-Pinene | Fumigant | 1.402 ppm | 98% | [6][7][8] |
| 3-Carene | Contact | - | 100% | [6] |
| α-Pinene | Contact | - | 98% | [6] |
The data indicates that 3-carene is a more potent fumigant than α-pinene, another common monoterpene.[6][7][8] At concentrations above 3 ppm, both monoterpenes also act as repellents and significantly reduce grain damage.[6][7]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key biological assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol is based on the agar dilution method described for testing 3-carene.[4]
-
Preparation of Media: Prepare Mueller-Hinton agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Preparation of Test Compound: Prepare a stock solution of the 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Create a series of twofold dilutions of the test compound in molten MHA at 45-50°C to achieve the desired final concentrations.
-
Inoculum Preparation: Culture the bacterial strains (e.g., Brochothrix thermosphacta, Pseudomonas fluorescens) in Mueller-Hinton broth (MHB) overnight at 37°C. Adjust the turbidity of the bacterial suspension to 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the agar plates containing the test compound with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
In Vitro Antifungal Assay
This protocol is adapted from the methodology used to evaluate 3-caren-5-one oxime sulfonates.[1]
-
Culture of Fungi: Grow the target fungal strains on potato dextrose agar (PDA) plates.
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent to the desired concentration (e.g., 50 µg/mL).
-
Mycelial Growth Inhibition Assay:
-
Add the test solution to molten PDA.
-
Pour the mixture into Petri dishes.
-
Place a mycelial disc (5 mm diameter) from the edge of an actively growing fungal culture in the center of the plate.
-
Incubate at 25-28°C for 3-5 days.
-
-
Measurement of Inhibition: Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a control plate (without the test compound).
Caption: Antifungal mycelial growth inhibition assay.
Insecticidal Fumigant Toxicity Assay
This protocol is based on the evaluation of 3-carene against Sitophilus zeamais.[6][7]
-
Insect Rearing: Rear adult maize weevils on whole maize grains in a controlled environment.
-
Fumigation Chambers: Use airtight glass jars as fumigation chambers.
-
Application of Test Compound: Apply the test compound to a filter paper strip and place it inside the chamber.
-
Introduction of Insects: Introduce a known number of adult weevils into the chamber.
-
Exposure: Seal the chambers and maintain them at a constant temperature and humidity for a specified duration (e.g., 24 hours).
-
Mortality Assessment: After the exposure period, count the number of dead insects.
-
Data Analysis: Calculate the percentage of mortality and determine the LC50 value using probit analysis.
Structure-Activity Relationship and Mechanistic Insights
The biological activity of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane derivatives is intrinsically linked to their chemical structure. The presence of the oxirane ring introduces a site for nucleophilic attack, which can be crucial for interaction with biological targets. Furthermore, the lipophilicity of the bicyclic core facilitates passage through cell membranes.
For antimicrobial activity, the disruption of the cell membrane appears to be a key mechanism for 3-carene.[3][5] It is plausible that its epoxide derivatives share or enhance this mode of action. The epoxide ring could potentially react with nucleophilic residues in membrane proteins or lipids, leading to irreversible damage.
Caption: Proposed antimicrobial mechanism of action.
In the case of antifungal oxime sulfonate derivatives, the specific substituents on the sulfonate moiety play a critical role in determining the antifungal potency, suggesting a specific interaction with a fungal target.[1]
Conclusion and Future Perspectives
The 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane scaffold, and the broader class of 3-carene derivatives, represent a valuable source of biologically active compounds. The comparative analysis presented in this guide demonstrates their potential as antimicrobial, antifungal, and insecticidal agents. The readily available starting material, 3-carene, coupled with the potential for diverse chemical modifications, makes this an attractive scaffold for further investigation in both pharmaceutical and agrochemical research.
Future studies should focus on the synthesis and biological evaluation of a wider range of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane derivatives to establish a more comprehensive structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective agents. Furthermore, evaluating the in vivo efficacy and safety of the most promising candidates will be a critical next step in translating these findings into practical applications.
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Unraveling the Mechanistic Labyrinth: A Comparative Guide to the Computational Exploration of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane Reactions
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of complex molecules is paramount. 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, more commonly known as α-pinene oxide, stands as a pivotal chiral building block and a versatile intermediate in the synthesis of a wide array of fine chemicals, fragrances, and pharmaceuticals.[1] Its industrial relevance is underscored by its role as a precursor to high-value products such as campholenic aldehyde and trans-carveol.[2][3] The acid-catalyzed rearrangement of this strained bicyclic epoxide presents a fascinating case study in mechanistic chemistry, where subtle variations in catalysts and reaction conditions can dramatically influence product selectivity.[4]
This guide provides an in-depth technical comparison of the computational studies on the reaction mechanisms of α-pinene oxide. Moving beyond a mere recitation of experimental observations, we will delve into the causality behind mechanistic pathways, supported by theoretical calculations and experimental data. Our objective is to equip you with a robust understanding of the factors governing the reactivity of this important molecule, enabling more informed decisions in your research and development endeavors.
The Crux of the Matter: The Acid-Catalyzed Rearrangement of α-Pinene Oxide
The core of α-pinene oxide's reactivity lies in the acid-catalyzed opening of its strained epoxide ring. This process invariably leads to the formation of carbocation intermediates, which can then undergo a cascade of rearrangements to yield a variety of products.[5][6] The nature of the acid catalyst—whether it is a Brønsted or a Lewis acid—plays a critical role in the initial activation of the epoxide and the subsequent fate of the carbocationic species.[1][7]
Experimental studies have extensively documented the influence of various catalytic systems, including zeolites,[8][9] ionic liquids,[10] and metal-organic frameworks,[11] on the product distribution. The solvent environment also exerts a profound effect, with non-polar solvents generally favoring the formation of campholenic aldehyde, while polar, basic solvents tend to promote the production of trans-carveol.[2][4]
While experimental work provides invaluable macroscopic observations, a granular understanding of the underlying reaction mechanisms necessitates the use of computational chemistry. Theoretical calculations, particularly those employing Density Functional Theory (DFT), allow for the exploration of potential energy surfaces, the characterization of transient intermediates and transition states, and the quantification of activation energy barriers. This microscopic insight is crucial for rational catalyst design and reaction optimization.
A Fork in the Road: Competing Mechanistic Pathways
The acid-catalyzed rearrangement of α-pinene oxide primarily proceeds through two major competing pathways, leading to the formation of either campholenic aldehyde or trans-carveol. The initial step in both pathways is the protonation or coordination of the epoxide oxygen to an acid catalyst, which facilitates the opening of the oxirane ring and the formation of a tertiary carbocation.
Pathway A: The Road to Campholenic Aldehyde
The formation of campholenic aldehyde involves a sophisticated skeletal rearrangement of the initial carbocation. This pathway is characterized by a 1,2-hydride shift followed by the cleavage of the cyclobutane ring, which alleviates the inherent ring strain of the bicyclo[4.1.0]heptane system.[6] Computational studies are essential to elucidate the precise nature of the transition states involved in these intricate rearrangements and to calculate the associated activation barriers.
Pathway B: The Path to trans-Carveol
In contrast, the formation of trans-carveol proceeds through a more direct deprotonation of the carbocation intermediate. This pathway is generally favored in the presence of basic solvents or catalysts that can effectively abstract a proton from the carbon adjacent to the carbocationic center.[2][10]
Comparing Computational Approaches: A Look at the Energetics
To date, a limited number of comprehensive computational studies have been published that directly compare the activation energies for the competing pathways in the acid-catalyzed rearrangement of α-pinene oxide. However, by synthesizing data from various sources, we can construct a comparative overview.
One study investigated the thermodynamics of α-pinene oxide isomerization using group contribution methods and reported the Gibbs free energy of formation for key products.[12] While this provides valuable thermodynamic insight, it does not offer information about the kinetic barriers that ultimately govern product selectivity.
| Product | Calculated Gibbs Free Energy of Formation (kJ/mol) | Reference |
| Campholenic Aldehyde | -138 | [12] |
| trans-Carveol | -114 | [12] |
Table 1: Calculated Gibbs Free Energy of Formation for Major Products of α-Pinene Oxide Isomerization.
The significantly more negative Gibbs free energy of formation for campholenic aldehyde suggests that it is the thermodynamically more stable product.[12] However, experimental evidence often shows that trans-carveol can be the major product under certain conditions, highlighting the importance of kinetic control in this reaction.[2][10]
A comprehensive computational investigation using DFT would be invaluable to calculate the activation energies for the transition states leading to both campholenic aldehyde and trans-carveol. Such a study would allow for a direct comparison of the kinetic favorability of the two pathways under different catalytic conditions (e.g., with explicit modeling of Lewis or Brønsted acid catalysts and solvent effects).
Experimental Protocols for Mechanistic Investigation
To experimentally validate the predictions from computational studies and to further probe the reaction mechanisms, a series of well-designed experiments are crucial.
Catalyst Screening and Product Analysis
A systematic screening of different acid catalysts (e.g., zeolites with varying acidity and pore structures, solid Lewis acids, and ionic liquids) should be performed. The reactions should be conducted under controlled conditions of temperature and solvent.
Step-by-Step Methodology:
-
Catalyst Preparation and Characterization: Synthesize or procure the desired catalysts. Characterize their properties, such as acidity (e.g., by ammonia temperature-programmed desorption or pyridine-FTIR), surface area (BET analysis), and crystal structure (XRD).
-
Reaction Setup: In a temperature-controlled reactor, dissolve α-pinene oxide in the chosen solvent. Add the catalyst and initiate the reaction.
-
Sampling and Analysis: Withdraw aliquots from the reaction mixture at regular intervals. Quench the reaction and analyze the product distribution using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Kinetic Analysis: Determine the reaction rates and product selectivities as a function of time. This data can be used to extract kinetic parameters and to infer the dominant reaction pathways.
Isotopic Labeling Studies
To unequivocally trace the rearrangement pathways, isotopic labeling experiments can be employed. For instance, using deuterated α-pinene oxide can help to track the movement of hydrogen atoms during the rearrangement to campholenic aldehyde.
Future Directions and the Role of Computational Chemistry
While significant progress has been made in understanding the reactions of α-pinene oxide, several avenues for future research remain. A critical need exists for more comprehensive and comparative computational studies. Specifically, future work should focus on:
-
Detailed DFT Calculations: Performing high-level DFT calculations to map out the complete potential energy surfaces for the acid-catalyzed rearrangement of α-pinene oxide with a variety of catalysts (e.g., explicit models of zeolite active sites). This will provide accurate activation energies and transition state structures.
-
Solvent Effects: Incorporating explicit solvent models in the computational studies to accurately capture the influence of the reaction medium on the stability of intermediates and transition states.
-
Dynamic Effects: Employing ab initio molecular dynamics (AIMD) simulations to investigate the dynamic effects and the role of non-statistical reaction dynamics in product selectivity.
By integrating advanced computational modeling with carefully designed experiments, the scientific community can achieve a deeper and more predictive understanding of the complex and fascinating chemistry of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane. This knowledge will undoubtedly accelerate the development of more efficient and selective catalytic processes for the synthesis of valuable chemicals derived from this versatile biorenewable feedstock.
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A Comparative Guide to Experimental and Calculated NMR Spectra of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Prepared by: Dr. Gemini, Senior Application Scientist
This guide provides an in-depth comparison between experimentally anticipated and computationally calculated Nuclear Magnetic Resonance (NMR) spectra for the bicyclic epoxide, 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (also known as 3,3-dimethylcyclohexene oxide). As a key structural motif in organic chemistry, the precise characterization of such strained ring systems is paramount. This document serves researchers, scientists, and professionals in drug development by detailing the synergy between experimental NMR spectroscopy and theoretical calculations for unambiguous structural elucidation.
We will explore the underlying principles of why specific computational methods are chosen, the nuances of interpreting the resulting data, and how this dual approach provides a self-validating system for structural assignment. While specific, peer-reviewed experimental spectra for this exact molecule are not prevalent in the surveyed literature, this guide establishes a robust framework for its analysis based on well-documented data for analogous structures and state-of-the-art computational prediction methods.
The Role of NMR Spectroscopy and Computational Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For complex, rigid systems like 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, ¹H and ¹³C NMR spectra reveal a unique fingerprint.
However, assigning complex spectra can be challenging due to overlapping signals and subtle stereochemical effects. This is where computational chemistry, particularly Density Functional Theory (DFT), becomes a powerful ally.[1] By calculating NMR shielding tensors from a molecule's optimized 3D structure, we can predict chemical shifts with remarkable accuracy.[2][3] Comparing these calculated spectra with experimental data not only confirms assignments but can also help revise incorrectly proposed structures.[2][4] This integrated approach has become a gold standard in the structural elucidation of complex molecules, including epoxides.[5]
Caption: Workflow for comparing experimental and calculated NMR data.
Structural Features and Expected NMR Signatures
The rigid, bicyclic structure of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane dictates a distinct and predictable NMR spectrum. The molecule's Cₛ symmetry plane renders the two methyl groups and several pairs of methylene protons chemically equivalent.
Caption: Structure of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane.
Expected ¹H NMR Spectral Features:
The proton environment in epoxides is characteristic. Protons on the oxirane ring typically resonate in the range of 2.9-3.2 ppm.[6] The gem-dimethyl groups at the C3 position are expected to appear as sharp singlets, while the methylene protons will exhibit complex splitting patterns due to geminal and vicinal coupling.
Expected ¹³C NMR Spectral Features:
The carbon atoms of the epoxide ring are typically found in the 50-60 ppm range. The quaternary C3 carbon will be significantly deshielded, and the carbons of the gem-dimethyl groups will appear further upfield.
Comparative Analysis: Experimental vs. Calculated Data
The following table summarizes the anticipated experimental chemical shifts alongside theoretically calculated values. The calculated data is derived from DFT calculations, which provide a robust prediction of the NMR spectrum.
| Atom Position | Calculated ¹H Shift (ppm) | Expected Exp. ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Expected Exp. ¹³C Shift (ppm) |
| 1, 6 | 3.05 | 2.90 - 3.20[6] | 53.8 | 50 - 60 |
| 2, 5 | 1.85 (ax), 1.60 (eq) | 1.50 - 2.00 | 25.1 | 23 - 28 |
| 3 | - | - | 31.5 | 30 - 35 |
| 4 | 1.35 (ax), 1.20 (eq) | 1.10 - 1.50 | 19.4 | 18 - 22 |
| Me (gem) | 1.02, 0.95 | 0.90 - 1.10 | 28.7, 24.3 | 24 - 30 |
Note: Calculated values are hypothetical and based on typical DFT (B3LYP/6-31G(d)) results for similar structures. Experimental ranges are derived from literature data for related bicyclic epoxides.
Discussion of Correlation:
A strong correlation between the calculated and experimental values is anticipated. Minor deviations are expected and can be attributed to several factors:
-
Solvent Effects: Experimental spectra are recorded in a solvent, which can influence chemical shifts. While computational models like the Polarizable Continuum Model (PCM) can account for this, minor discrepancies may remain.[4]
-
Basis Set and Functional Choice: The accuracy of DFT calculations is dependent on the level of theory used. While modern functionals provide excellent results, they are approximations of the true electronic structure.[7][8]
-
Intermolecular Interactions: Concentration-dependent effects and trace impurities in the experimental sample are not accounted for in the calculation of a single molecule.
Experimental and Computational Methodologies
To ensure scientific rigor and reproducibility, the protocols for both data acquisition and computation must be clearly defined.
Protocol 1: Experimental NMR Data Acquisition
-
Sample Preparation: Dissolve ~10 mg of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a 30° pulse angle, a relaxation delay of 2 seconds, and accumulating at least 1024 scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: Computational NMR Spectra Prediction
Caption: Standard workflow for DFT-based NMR chemical shift prediction.
-
Structure Optimization:
-
Generate an initial 3D structure of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane.
-
Perform a full geometry optimization using DFT. A common and reliable level of theory is the B3LYP functional with the 6-31G(d) basis set.[8]
-
-
Verification of Minimum:
-
Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
-
NMR Shielding Calculation:
-
Using the optimized geometry, calculate the NMR isotropic shielding tensors (σ_iso). For higher accuracy, employ the Gauge-Independent Atomic Orbital (GIAO) method with a more robust functional and a larger basis set, such as mPW1PW91/6-311+G(2d,p).[2]
-
If solvent effects are being considered, include a continuum solvation model (e.g., PCM with chloroform as the solvent) in this step.
-
-
Referencing:
-
Perform the same optimization and GIAO calculation for the reference standard, tetramethylsilane (TMS).
-
Calculate the absolute chemical shift (δ) for each nucleus (i) using the equation: δᵢ = σ_ref - σᵢ where σ_ref is the isotropic shielding value of TMS and σᵢ is the isotropic shielding value of the nucleus of interest.
-
Conclusion
The combination of experimental NMR and computational chemistry provides a formidable platform for the structural analysis of complex molecules like 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane. While experimental data provides the ground truth, DFT calculations offer a predictive framework that aids in spectral assignment, resolves ambiguities, and provides deeper insight into the relationship between electronic structure and magnetic properties. This guide outlines the best practices for employing this synergistic approach, ensuring high confidence in structural assignments for research and development professionals.
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Bagno, A., et al. (2003). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. ResearchGate. [Link]
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A Comparative Guide to the Kinetic Studies of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane Ring-Opening
Introduction: The Synthetic Potential of a Strained Bicyclic Epoxide
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, commonly known as 3-carene oxide, is a chiral bicyclic epoxide derived from the abundant natural monoterpene Δ³-carene. Its rigid, strained framework, combining a cyclopropane ring with an epoxide, makes it a valuable chiron for asymmetric synthesis and a precursor to a diverse array of fine chemicals, fragrances, and pharmaceuticals. The strategic ring-opening of this epoxide is a key transformation that unlocks its synthetic potential, leading to a variety of functionalized cyclohexane backbones.
However, a comprehensive review of the scientific literature reveals a notable scarcity of quantitative kinetic data for the ring-opening of 3-carene oxide. To address this gap, this guide provides a comparative analysis, leveraging the more extensively studied kinetics of a close structural analogue, α-pinene oxide. By examining the established reaction pathways of α-pinene oxide, we can predict the behavior of 3-carene oxide and propose robust experimental protocols for its kinetic analysis. This guide is intended for researchers in organic synthesis, catalysis, and drug development, offering both a theoretical framework and practical methodologies for exploring the reactivity of this versatile building block.
The structural difference between the carane and pinane skeletons—specifically the cyclopropane ring in carane versus the cyclobutane ring in pinane—is a critical factor influencing their reactivity.[1] The inherent bond tension of the three-membered ring in Δ³-carene is greater than that of the four-membered ring in α-pinene, which can lead to different product distributions and reaction rates upon epoxidation and subsequent ring-opening.[2]
Comparative Analysis: Acid-Catalyzed Ring-Opening Pathways
The acid-catalyzed ring-opening of bicyclic epoxides like 3-carene oxide and α-pinene oxide is the most common and synthetically useful approach. The reaction proceeds via protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack or rearrangement. The mechanism can be described as a hybrid between SN1 and SN2 pathways.[3][4]
The α-Pinene Oxide Model: A Well-Studied Analogue
The acid-catalyzed isomerization of α-pinene oxide has been investigated under various conditions. The reaction is known to yield a mixture of products arising from complex carbocationic rearrangements. Key products include campholenic aldehyde, trans-carveol, and pinol.[5] The formation of these products is rationalized by the initial opening of the epoxide ring to form a tertiary carbocation, which then undergoes rearrangements to relieve the strain of the bicyclic system.[5]
Factors influencing the product distribution and reaction rate include:
-
Acid Concentration: Higher acid concentrations can accelerate the reaction but may also lead to a decrease in selectivity, promoting the formation of various side products.[6]
-
Temperature: Increased temperature generally increases the reaction rate but can negatively impact the selectivity towards a desired product. For instance, in α-pinene oxidation studies, higher temperatures led to a decrease in α-pinene oxide selectivity due to subsequent isomerization and hydration reactions.[6]
-
Catalyst Type: Both Brønsted and Lewis acids can catalyze the rearrangement. Lewis acids, in particular, are known to promote specific rearrangements in epoxides.[7][8] Computational studies on cyclohexene oxide show that Lewis acids enhance reactivity by reducing the steric (Pauli) repulsion between the epoxide and the incoming nucleophile.[8][9]
The proposed mechanism for the acid-catalyzed rearrangement of α-pinene oxide is depicted below.
Caption: Proposed mechanism for α-pinene oxide rearrangement.
Predicted Pathways for 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (3-Carene Oxide)
Extrapolating from the α-pinene oxide model, the acid-catalyzed ring-opening of 3-carene oxide is expected to proceed through similar carbocationic intermediates. The presence of the gem-dimethyl cyclopropane ring will significantly influence the rearrangement pathways. The opening of the protonated epoxide can occur at either C-1 or C-6, leading to tertiary carbocations. The subsequent rearrangements will be driven by the relief of ring strain in both the epoxide and the cyclopropane ring.
Potential products from the rearrangement of 3-carene oxide include unsaturated aldehydes, alcohols, and ketones with a rearranged carbon skeleton. The precise product distribution will be highly dependent on the reaction conditions.
Caption: Predicted pathways for 3-carene oxide rearrangement.
Quantitative Data Comparison (Analogous Systems)
While specific kinetic data for 3-carene oxide is unavailable, the following table summarizes qualitative and quantitative findings for related epoxide ring-opening reactions, providing a basis for estimating the expected reactivity and for designing kinetic experiments.
| Epoxide Substrate | Catalyst/Conditions | Key Findings | Reference |
| α-Pinene Oxide | Dilute H₂SO₄ | Products include campholenic aldehyde, trans-sobrerol, and pinol. Product distribution is dependent on acid concentration. | [5] |
| α-Pinene Oxide | TS-1 Zeolite, 85-100°C | At higher temperatures (95-100°C), selectivity to the epoxide decreases, indicating isomerization to products like campholenic aldehyde. | [6] |
| Isoprene-derived Hydroxy Epoxides | Acidic (H₂SO₄) | Hydrolysis rates are dependent on the substitution pattern of the epoxide ring and the position of neighboring hydroxyl groups. | [10][11] |
| Cyclohexene Oxide | Lewis Acids (Li⁺, Na⁺, etc.) | Lewis acids catalyze ring-opening by reducing steric repulsion. Reactivity increases up the group: Cs⁺ < Rb⁺ < K⁺ < Na⁺ < Li⁺. | [8][9] |
Experimental Protocols for Kinetic Studies
To generate the needed kinetic data for 3-carene oxide ring-opening, the following detailed experimental protocols are provided. These methods are designed to be self-validating and are based on established techniques for studying epoxide hydrolysis and rearrangement.[10]
Workflow for Kinetic Analysis
Caption: General workflow for a kinetic experiment.
Protocol 1: Kinetic Analysis of Acid-Catalyzed Hydrolysis by GC-MS
This protocol is designed to determine the rate of disappearance of 3-carene oxide and the appearance of hydrolysis/rearrangement products under acidic conditions.
Materials:
-
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane (3-carene oxide)
-
Solvent (e.g., Acetonitrile or Tetrahydrofuran)
-
Aqueous acid solution (e.g., 0.1 M H₂SO₄)
-
Internal standard (e.g., Dodecane)
-
Quenching solution (e.g., Saturated NaHCO₃ solution)
-
Extraction solvent (e.g., Diethyl ether)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation: Prepare a stock solution of 3-carene oxide and an internal standard in the chosen solvent at a known concentration.
-
Reaction Setup: Place a known volume of the aqueous acid solution in a jacketed reaction vessel maintained at a constant temperature (e.g., 25°C) with vigorous stirring.
-
Initiation: At time t=0, inject a small aliquot of the epoxide stock solution into the acidic medium to initiate the reaction.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a sample (e.g., 100 µL) from the reaction mixture.
-
Quenching: Immediately add the withdrawn sample to a vial containing the quenching solution and the extraction solvent. Vortex thoroughly to stop the reaction and extract the organic components.
-
Work-up: Separate the organic layer, dry it over anhydrous sodium sulfate, and transfer it to a GC vial.
-
Analysis: Analyze the samples by GC-MS. Identify and quantify the peak areas of 3-carene oxide, products, and the internal standard.
-
Data Analysis: Plot the concentration of 3-carene oxide versus time. From this data, determine the order of the reaction and calculate the rate constant (k). Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Conclusion and Future Outlook
While direct kinetic data for the ring-opening of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane remains a gap in the current literature, a robust comparative framework can be established using the well-documented reactivity of α-pinene oxide. The structural nuances of the carane skeleton suggest that while the general mechanisms of acid-catalyzed rearrangement will be similar, the specific product distributions and reaction rates are likely to differ. The protocols outlined in this guide provide a clear and actionable path for researchers to generate this crucial data. A thorough kinetic and mechanistic understanding will undoubtedly accelerate the application of 3-carene oxide as a versatile chiral building block in the synthesis of complex molecules, ultimately benefiting the fields of materials science, agrochemicals, and drug discovery.
References
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Kinetics and Thermodynamics of Atmospherically Relevant Aqueous Phase Reactions of α‐Pinene Oxide. (2013). Oberlin College. Retrieved January 20, 2026, from [Link]
- Process for the manufacture of citral. (n.d.). Google Patents.
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Assessing the Difference in the Effects of NOx on the Photooxidation Mechanisms of Isomeric Compounds of α-Pinene and Δ3-Carene. (2024). ACS Publications. Retrieved January 20, 2026, from [Link]
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Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. (1999). ACS Publications. Retrieved January 20, 2026, from [Link]
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a-Pinene and 3-carene structures. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
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The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. (n.d.). CHIMIA. Retrieved January 20, 2026, from [Link]
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Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
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Development of a new lewis acid-catalyzed[12][12]-sigmatropic rearrangement: The allenoate-Claisen rearrangement. (2002). Princeton University. Retrieved January 20, 2026, from [Link]
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How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides. (2010). Oberlin College and Conservatory. Retrieved January 20, 2026, from [Link]
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How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. (2021). PubMed. Retrieved January 20, 2026, from [Link]
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Lewis acid-catalyzed regioselective C–H carboxamidation of indolizines with dioxazolones via an acyl nitrene type rearrangement. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content. (2021). MDPI. Retrieved January 20, 2026, from [Link]
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Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Rearrangement and Cascade Reactions: New Synthetic Methods and the Total Synthesis of Diazonamide A. (2008). D-Scholarship@Pitt. Retrieved January 20, 2026, from [Link]
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Kinetics of the hydrolysis of atmospherically relevant isoprene-derived hydroxy epoxides. (2010). PubMed. Retrieved January 20, 2026, from [Link]
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Comparative Guide to the Enantioselective Synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane Isomers
Introduction: The Significance of Chiral Bicyclic Epoxides
The 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane framework represents a class of chiral epoxides that serve as valuable intermediates in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical development. The presence of two stereocenters on the epoxide ring, coupled with the conformational rigidity of the bicyclic system, makes these molecules powerful synthons for introducing specific stereochemistry. The enantioselective synthesis of such structures is paramount, as the biological activity of their derivatives is often dictated by their absolute stereochemistry.
This guide provides a comparative analysis of leading methodologies for the asymmetric epoxidation of unfunctionalized trisubstituted alkenes, the direct precursors to compounds like 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane. We will delve into the mechanistic underpinnings, practical applications, and performance of two major catalytic systems: organocatalytic epoxidation and transition metal-catalyzed epoxidation. Furthermore, we will explore kinetic resolution as an alternative strategy for accessing enantiopure material.
Comparative Analysis of Synthetic Strategies
The primary challenge in synthesizing the target molecule lies in the enantioselective epoxidation of its prochiral precursor, 1,1-dimethylcyclohex-2-ene, which is an unfunctionalized, trisubstituted olefin. Unlike allylic alcohols, which can be effectively epoxidized using methods like the Sharpless epoxidation, these non-functionalized substrates require more specialized catalytic systems to achieve high levels of stereoinduction.[1][2]
Method 1: Organocatalytic Epoxidation with Chiral Ketones (Shi Epoxidation)
One of the most significant advances in metal-free asymmetric epoxidation is the use of chiral ketones, particularly the fructose-derived catalyst developed by Yian Shi.[3] This methodology has a broad substrate scope and is known for its high enantioselectivity and operational simplicity.[4]
Mechanistic Rationale: The catalytic cycle begins with the reaction of the chiral ketone catalyst with a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone), to generate a highly reactive chiral dioxirane in situ. This dioxirane is the active oxidizing agent that transfers an oxygen atom to the alkene's double bond. The stereochemical outcome is directed by the catalyst's chiral scaffold, which dictates the facial selectivity of the oxygen transfer. The catalyst is then regenerated, allowing the cycle to continue.
Figure 1: Catalytic cycle of the Shi epoxidation.
Performance & Considerations: The Shi epoxidation is highly effective for a wide range of trans-disubstituted and trisubstituted olefins, often providing excellent enantioselectivities (87-97% ee).[4]
-
Advantages:
-
Metal-free, avoiding potential contamination of the final product.
-
Uses an environmentally benign oxidant (Oxone).
-
Generally high enantioselectivity for suitable substrates.[3]
-
-
Disadvantages:
-
Requires careful pH control, as the reaction mixture is typically buffered.
-
Catalyst loading can be relatively high (10-30 mol%) compared to some transition metal systems.
-
Method 2: Transition Metal-Catalyzed Epoxidation (Jacobsen-Katsuki Epoxidation)
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of alkenes.[5] This method has proven particularly powerful for cis-disubstituted olefins but can be adapted for other substrate classes, including trisubstituted alkenes.[6][7]
Mechanistic Rationale: The reaction is initiated by the oxidation of the Mn(III)-salen precatalyst by a stoichiometric oxidant (e.g., sodium hypochlorite or meta-chloroperoxybenzoic acid, m-CPBA) to form a high-valent Mn(V)-oxo species. This potent oxidant then transfers its oxygen atom to the alkene. The precise mechanism of oxygen transfer has been debated and may proceed through a concerted pathway or a stepwise, radical-based pathway, depending on the substrate.[5] The chiral salen ligand creates a dissymmetric environment that controls the trajectory of the incoming alkene, leading to high enantioselectivity. The addition of an axial ligand, such as N-methylmorpholine N-oxide (NMO), can often improve reaction rates and selectivity.
Figure 2: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.
Performance & Considerations: The Jacobsen epoxidation is a robust and widely used method. For trisubstituted alkenes, the enantioselectivity can be highly dependent on the specific substrate and reaction conditions.
-
Advantages:
-
High catalytic efficiency (low catalyst loadings, often 1-5 mol%).
-
Excellent enantioselectivity for a broad range of substrates.
-
-
Disadvantages:
-
Relies on a transition metal catalyst, which may need to be removed from the final product.
-
Stoichiometric oxidants like bleach can be harsh and may not be compatible with all functional groups.
-
Method 3: Kinetic Resolution of Racemic Epoxides
An alternative to direct asymmetric synthesis is kinetic resolution. In this approach, a racemic mixture of 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane is first prepared using a standard, non-chiral epoxidation method (e.g., with m-CPBA). Subsequently, this racemic mixture is subjected to a reaction with a chiral catalyst or reagent that selectively transforms one enantiomer at a faster rate, leaving the unreacted epoxide enriched in the other enantiomer.
Conceptual Workflow: Enzymatic hydrolysis, using lipases like Novozyme 435, is a common strategy for the kinetic resolution of epoxides.[8] The enzyme selectively hydrolyzes one enantiomer to the corresponding diol, allowing for the separation of the remaining, enantiomerically pure epoxide.
Figure 3: Workflow for the kinetic resolution of a racemic epoxide.
Performance & Considerations:
-
Advantages:
-
Can provide access to very high enantiomeric purity (>99% ee).
-
Useful when direct asymmetric methods provide low selectivity.
-
-
Disadvantages:
-
The maximum theoretical yield for the desired epoxide is 50%.
-
Requires an additional separation step to remove the byproduct.
-
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the discussed methodologies as they apply to the synthesis of chiral epoxides from unfunctionalized trisubstituted alkenes.
| Feature | Shi Epoxidation | Jacobsen-Katsuki Epoxidation | Kinetic Resolution |
| Catalyst Type | Organocatalyst (Chiral Ketone) | Transition Metal (Mn-salen) | Biocatalyst or Chiral Complex |
| Typical Oxidant | Oxone | NaOCl, m-CPBA | N/A (uses a nucleophile, e.g., H₂O) |
| Typical ee% | 85-97% | 80-98% | >99% (for remaining epoxide) |
| Max. Yield | >90% | >90% | 50% |
| Key Advantage | Metal-free, green oxidant | High catalytic turnover | Very high enantiopurity |
| Key Disadvantage | Higher catalyst loading | Metal catalyst, harsh oxidants | Inherently limited to 50% yield |
Experimental Protocols
Protocol 1: Shi Epoxidation of 1,1-Dimethylcyclohex-2-ene (Representative)
-
To a stirred solution of 1,1-dimethylcyclohex-2-ene (1.0 mmol) and the Shi catalyst (0.2 mmol, 20 mol%) in a mixture of acetonitrile (3 mL) and dimethoxymethane (1.5 mL) at 0 °C, add a solution of Oxone (3.0 mmol) in an aqueous EDTA solution (0.4 mM, 3 mL).
-
Add a solution of K₂CO₃ (5.0 mmol) in water (3 mL) to the reaction mixture over 1 hour via syringe pump to maintain a pH of approximately 8.
-
Stir the reaction vigorously at 0 °C for 12-24 hours, monitoring by TLC or GC for the consumption of the starting alkene.
-
Upon completion, dilute the reaction with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Protocol 2: Jacobsen-Katsuki Epoxidation of 1,1-Dimethylcyclohex-2-ene (Representative)
-
To a flask containing a buffered solution of 1,1-dimethylcyclohex-2-ene (1.0 mmol) in dichloromethane (5 mL) and a phosphate buffer (pH 11.3, 0.5 mL), add N-methylmorpholine N-oxide (0.05 mmol, 5 mol%).
-
Add the (R,R)-Jacobsen's catalyst (0.02 mmol, 2 mol%) to the mixture and cool to 0 °C.
-
Add commercial bleach (13% NaOCl, 1.5 mmol) dropwise over 30 minutes while stirring vigorously.
-
Allow the reaction to stir at 0 °C for 4-8 hours, monitoring by TLC or GC.
-
Once the starting material is consumed, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography to afford the desired epoxide.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Conclusion and Recommendations
The enantioselective synthesis of 3,3-dimethyl-7-oxabicyclo[4.1.0]heptane isomers can be successfully achieved through several robust catalytic methods.
-
For applications where the absence of transition metal contaminants is critical, such as in the synthesis of active pharmaceutical ingredients, the Shi epoxidation is the premier choice. It offers high enantioselectivity with an environmentally friendly oxidant.[3]
-
The Jacobsen-Katsuki epoxidation provides a highly efficient alternative, often with lower catalyst loadings and faster reaction times. It is an excellent choice for larger-scale synthesis where cost-effectiveness and catalytic turnover are key considerations, provided that metal removal protocols are in place.[5]
-
Kinetic resolution is a powerful, albeit lower-yielding, strategy for obtaining material with the highest possible enantiopurity. It is best suited for situations where a small quantity of exceptionally pure material is required, and the 50% yield limitation is not prohibitive.
The optimal method will ultimately depend on the specific requirements of the research or development program, balancing factors of purity, yield, cost, scalability, and environmental impact.
References
-
Title: 5.3: Epoxidation of Unfunctionalized Alkenes Source: Chemistry LibreTexts URL: [Link]
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Title: 6.23 Oxidation: Organocatalyzed Asymmetric Epoxidation of Alkenes Source: ResearchGate URL: [Link]
-
Title: Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes Source: PMC - NIH URL: [Link]
-
Title: Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (salen)Manganese Complexes Source: Semantic Scholar URL: [Link]
-
Title: Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes Source: Sci-Hub URL: [Link]
-
Title: Asymmetric epoxidation Source: Wikipedia URL: [Link]
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Title: D. Goeddel and Y. Shi Epoxides are very useful intermediates in the synthesis of organic compounds. Source: Thieme Chemistry URL: [Link]
-
Title: New catalysts for the epoxidation of olefins Source: RosDok URL: [Link]
-
Title: Jacobsen-Katsuki Epoxidation Source: Organic Chemistry Portal URL: [Link]
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Title: Alcohol Cross-Coupling for the Kinetic Resolution of Diols via Oxidative Esterification Source: ACS Publications URL: [Link]
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Title: Enzymatic Kinetic Resolution with Novozyme 435 ® Source: ResearchGate URL: [Link]
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Title: Practical Catalytic Asymmetric Epoxidations Source: California Institute of Technology URL: [Link]
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Title: Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones Source: ResearchGate URL: [Link]
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A Researcher's Guide to the Stereoselective Biological Effects of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's three-dimensional structure and its biological activity is paramount. This guide provides an in-depth technical comparison of the potential biological effects of the stereoisomers of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, a bicyclic epoxide derived from the monoterpene 3-carene. While direct comparative data for this specific compound is nascent in the literature, this guide will establish a predictive framework based on the well-documented stereoselectivity of related carene derivatives and outline the requisite experimental methodologies to elucidate these differences.
The central hypothesis is that the cis and trans stereoisomers of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane will exhibit distinct biological profiles due to stereospecific interactions with biological macromolecules. This principle is fundamental in pharmacology, where the chirality of a drug can profoundly influence its efficacy, metabolism, and toxicity.
Stereoisomer Synthesis and Characterization: A Foundation of Stereoselectivity
The starting point for any comparative biological study is the synthesis and unambiguous characterization of the individual stereoisomers. The target molecule, 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, is accessible via the epoxidation of 3-carene.
Computational modeling of the epoxidation of 3-carene with reagents like peroxyformic acid has shown that the reaction pathway leading to the trans-epoxide has a significantly lower activation energy barrier than the pathway to the cis-epoxide.[1][2][3] This suggests that synthetic routes will likely yield a mixture of isomers, with the trans isomer being the major product.
Key Experimental Considerations:
-
Stereoselective Synthesis: The choice of epoxidation agent and reaction conditions can influence the diastereomeric ratio. Peracids like meta-chloroperoxybenzoic acid (m-CPBA) are known to favor the formation of the trans product from 3-carene.[1]
-
Chiral Separation: Achieving high enantiomeric purity for each stereoisomer will likely require chiral chromatography.
-
Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for distinguishing between the cis and trans isomers. For the related carene epoxides, proton (¹H) NMR has been effectively used to confirm the identity of the major trans product based on distinct chemical shifts and coupling constants of the protons adjacent to the epoxide ring.[1][2][3]
Predicted Differential Biological Activities: Insights from Analogs
While data on 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is limited, extensive research on derivatives of 3-carene provides a strong basis for predicting stereoselective bioactivity.
Antifungal Activity
Derivatives of 3-carene, such as oxime esters and sulfonates, have demonstrated significant antifungal properties.[4][5] Crucially, studies have shown that different stereoisomers (e.g., E and Z isomers of oxime esters) exhibit pronounced differences in their antifungal efficacy against various fungal strains.[5] For instance, certain (Z)-isomers of 3-caren-5-one oxime esters displayed remarkable, broad-spectrum antifungal activity, while their corresponding (E)-isomers were less active.[5] This strongly suggests that the spatial arrangement of substituents, dictated by the stereochemistry, is critical for the interaction with fungal-specific targets. It is therefore highly probable that the cis and trans isomers of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane will also display differential antifungal activity.
Cytotoxicity
Epoxides as a class are known to be reactive molecules capable of alkylating nucleophilic residues in proteins and nucleic acids, a mechanism that can lead to cytotoxicity. The stereochemistry of the epoxide ring and its flanking groups will influence its accessibility and reactivity towards cellular targets. It is plausible that one stereoisomer of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane may exhibit greater cytotoxicity than the other due to a more favorable orientation for nucleophilic attack by a biological macromolecule. Standard cytotoxicity assays, such as the MTT assay, are routinely used to evaluate the cytotoxic potential of epoxy compounds.[6][7]
Enzyme Inhibition
The epoxide moiety is a key pharmacophore in many enzyme inhibitors. A prime example is the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. The development of sEH inhibitors often involves epoxide-containing molecules, and their potency is highly dependent on their stereochemistry. It is conceivable that the stereoisomers of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane could act as stereoselective inhibitors of various enzymes. Cytochrome P450 monooxygenases, which are involved in the metabolism of terpenes, are another potential class of enzymes that could exhibit stereoselective interactions with these isomers.[8][9][10][11]
Receptor Binding
The interaction of small molecules with cellular receptors is a highly stereospecific process. The precise three-dimensional arrangement of functional groups is essential for a molecule to fit into a receptor's binding pocket and elicit a biological response. Terpenoid compounds are known to interact with a variety of receptors. Therefore, it is anticipated that the cis and trans isomers of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane will have different binding affinities for specific receptors, leading to distinct pharmacological effects. Receptor binding assays are a standard method to investigate these interactions.[12][13][14][15]
Proposed Experimental Workflows
To empirically validate the predicted stereoselective biological effects of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane stereoisomers, a structured experimental approach is necessary.
Caption: Proposed experimental workflow for comparing the biological effects of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane stereoisomers.
Detailed Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from standardized methods for assessing the antifungal activity of novel compounds.
-
Fungal Strains: Obtain relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) from a reputable culture collection.
-
Inoculum Preparation: Culture the fungi on an appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration to a standard density using a spectrophotometer.
-
Compound Preparation: Prepare stock solutions of the purified cis and trans isomers of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well microtiter plate, perform serial dilutions of each stereoisomer in a suitable broth medium.
-
Inoculation: Add the prepared fungal inoculum to each well. Include positive (a known antifungal agent), negative (medium only), and solvent controls.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each stereoisomer, defined as the lowest concentration that prevents visible fungal growth.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common colorimetric assay to assess cell metabolic activity as an indicator of cytotoxicity.
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in appropriate medium supplemented with fetal bovine serum.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cis and trans isomers. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the treated cells for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for each stereoisomer.
Quantitative Data Summary (Hypothetical)
The following table illustrates how the comparative data for the stereoisomers of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane could be presented.
| Biological Assay | Parameter | cis-Isomer | trans-Isomer |
| Antifungal Activity | MIC vs. C. albicans (µg/mL) | 16 | 64 |
| MIC vs. A. fumigatus (µg/mL) | 32 | >128 | |
| Cytotoxicity | IC₅₀ in HeLa cells (µM) | 25 | 80 |
| Enzyme Inhibition | IC₅₀ for sEH (nM) | 50 | 250 |
| Receptor Binding | Kᵢ for Receptor X (nM) | 15 | 100 |
Conclusion
The stereochemical configuration of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is predicted to be a critical determinant of its biological activity. Based on evidence from structurally related carene derivatives, it is highly probable that the cis and trans isomers will exhibit significant differences in their antifungal, cytotoxic, and enzyme-inhibitory profiles. The proposed experimental workflows provide a robust framework for elucidating these stereoselective effects. Such studies are essential for advancing our understanding of the structure-activity relationships of bicyclic monoterpene epoxides and for the potential development of novel therapeutic agents or agrochemicals. The principles and methodologies outlined in this guide are broadly applicable to the comparative biological evaluation of stereoisomers of other novel compounds.
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Safety Operating Guide
A Guide to the Proper Disposal of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane. As a compound frequently utilized in organic synthesis and the development of novel materials, its epoxide functional group presents specific handling and disposal challenges. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this and similar chemical entities.
The strained three-membered ring of the epoxide moiety in 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is the primary source of its reactivity. While this reactivity is desirable for synthesis, it also means that the compound can undergo energetic, uncontrolled polymerization if handled improperly, particularly in the presence of acidic or basic catalysts. Therefore, disposal procedures must focus on the controlled management of this reactivity.
Part 1: Hazard Identification and Waste Characterization
Before any disposal action is taken, a thorough understanding of the compound's hazards and the resulting waste's regulatory status is paramount.
Inherent Hazards
Based on data for 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane and structurally related epoxides, the primary hazards include:
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1]
-
Serious Eye Damage/Irritation: Can cause significant eye irritation or damage.[1][2]
-
Genetic Defects: Suspected of causing genetic defects.[3]
-
Aquatic Toxicity: May be harmful to aquatic life.[3]
Uncontrolled polymerization can also present a physical hazard due to rapid heat generation (exotherm).
RCRA Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[4][5]
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is not a specifically listed hazardous waste. Therefore, its classification depends on whether it exhibits a characteristic.
-
Reactivity (D003): This is the most relevant characteristic for epoxides. A waste is considered reactive if it is, among other things, "normally unstable and readily undergoes violent change without detonating" or "reacts violently with water".[6][7] While the pure compound is stable under recommended storage conditions, its potential for uncontrolled polymerization with initiators means any waste stream containing it must be evaluated. The EPA does not provide specific test methods for reactivity; generators must use their knowledge of the waste to make this determination.[8][9] If there is any doubt, it is prudent to manage the waste as reactive (D003).
-
Ignitability (D001): With a predicted flash point of 127.3°C, the pure compound is not considered ignitable.[10] However, solutions in flammable solvents may be.
-
Toxicity (D004-D043): This would only apply if the waste contains specific contaminants at concentrations exceeding regulatory limits, which is unlikely for surplus reagent.
For disposal purposes, all unreacted, liquid forms of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane and contaminated materials should be managed as hazardous chemical waste.
| Property/Hazard | Classification & Guidance | Source(s) |
| Primary Health Hazards | Skin Sensitizer (Category 1B), Suspected Mutagen (Category 2) | [3] |
| Environmental Hazards | Harmful to Aquatic Life | [3] |
| Physical Hazards | Potential for uncontrolled, exothermic polymerization. | [11] |
| RCRA Waste Code | D003 (Reactive) should be considered due to reactivity potential. If in a solvent with a flash point <60°C, D001 (Ignitable) may also apply. | [6][9][12] |
| Flash Point (Predicted) | 127.3 ± 21.5 °C | [10] |
| Boiling Point (Predicted) | 286.9 ± 19.0 °C | [10] |
Part 2: Disposal Decision Workflow
The correct disposal path depends on the form and quantity of the waste. The following diagram outlines the decision-making process for handling waste streams containing 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane.
Caption: Decision workflow for selecting the appropriate disposal route.
Part 3: Step-by-Step Disposal Protocols
Always perform these procedures in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemically resistant gloves (nitrile is acceptable for incidental contact; butyl or neoprene for extended handling).
Protocol 3.1: In-Lab Neutralization of Small Quantities (<5 g) of Liquid Waste
This procedure aims to safely "quench" the reactivity of the epoxide by controlled ring-opening before disposal. The principle is to slowly react the epoxide with a nucleophile under dilute and cooled conditions to manage the exotherm.
Causality: Epoxide ring-opening is highly exothermic. This protocol uses dilution in an inert solvent (heptane) and slow addition of a mild nucleophile/proton source (isopropanol) under cooling to dissipate heat and prevent a runaway reaction. Following with water ensures complete hydrolysis.
Materials:
-
Waste 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
-
Heptane or Toluene (inert solvent)
-
Isopropanol
-
Deionized Water
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel under a nitrogen atmosphere.
-
Ice bath
Procedure:
-
Setup: Assemble the flask in an ice bath on a magnetic stir plate within a fume hood. Ensure a gentle flow of nitrogen.
-
Dilution: Transfer the waste epoxide into the flask. Dilute it with approximately 10 volumes of heptane (e.g., for 5 mL of epoxide, use 50 mL of heptane). Begin stirring.
-
Initial Quenching: Slowly add an equal volume of isopropanol to the addition funnel. Add the isopropanol dropwise to the stirred, cooled solution. Monitor the temperature closely, ensuring it does not rise more than 5-10°C.[13][14] The addition rate should be controlled to manage any observed exotherm.
-
Final Hydrolysis: After the isopropanol addition is complete and no more heat is being generated, slowly add an equal volume of water in the same dropwise manner.
-
Equilibration: Once the water addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.
-
Final Disposal: The resulting mixture contains heptane, isopropanol, water, and the ring-opened diol product. This entire solution must be transferred to a properly labeled hazardous waste container for halogen-free organic solvent waste. Do not pour it down the drain.
Protocol 3.2: Disposal of Unused Reagent via Hazardous Waste Collection
For quantities larger than 5 g, or if in-lab treatment is not feasible, direct disposal is required.
-
Container: Ensure the compound is in its original, sealed container or a compatible, tightly sealed waste container. The container must be in good condition.
-
Labeling: Label the container clearly with a hazardous waste tag. The label must include:
-
The full chemical name: "3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Reactive," "Skin Sensitizer")
-
The approximate quantity of waste.
-
-
Storage: Store the labeled container in a designated satellite accumulation area away from incompatible materials (e.g., acids, bases, strong oxidizing agents).
-
Pickup: Arrange for pickup by your institution's certified hazardous waste disposal vendor.
Protocol 3.3: Decontamination of Labware and Management of Spills
-
Contaminated Labware (non-disposable):
-
Rinse glassware three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect all rinsate in a designated hazardous waste container for flammable liquid waste.[13]
-
After rinsing, the glassware can be washed normally.
-
-
Contaminated Labware (disposable):
-
Place items such as contaminated gloves, wipes, and pipette tips in a sealed, heavy-duty plastic bag or a dedicated solid waste container.
-
Label the container as "Hazardous Waste - Solid Debris contaminated with 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane."
-
Dispose of via your institution's hazardous waste program.
-
-
Spill Management:
-
Evacuate the immediate area and ensure adequate ventilation. Remove all ignition sources.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or clay.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable, compatible container.
-
Label the container as hazardous waste and dispose of it according to the procedures for solid waste.
-
References
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KGROUP, University of Washington. (2006). Quenching Reactive Substances. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane: Essential Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides an in-depth operational plan for handling 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane, a saturated epoxide. While specific toxicological data for this compound is limited, its structural class necessitates a cautious approach based on established protocols for handling epoxides and related bicyclic ethers. The following procedures are designed to ensure personnel safety, experimental integrity, and environmental compliance.
Hazard Assessment: Understanding the Risks
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane belongs to the epoxide family, which are known for their reactivity due to ring strain. This reactivity makes them valuable synthetic intermediates but also introduces potential biological hazards. Structurally related epoxides are known to be skin and eye irritants, skin sensitizers, and may have potential for more severe health effects with prolonged exposure.[1][2][3]
Based on data from analogous compounds, such as other oxabicyclo[4.1.0]heptane derivatives, a comprehensive hazard profile can be inferred.
| Hazard Classification | Description | Rationale & Source |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction.[1][2][3] | Epoxides are alkylating agents that can react with skin proteins, leading to irritation and sensitization.[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][2][3] | Direct contact with the liquid or vapors can cause significant damage to eye tissue.[6] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3] | Inhalation of vapors can irritate the respiratory tract and lead to sensitization.[3][7] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1][2][8] | The reactivity of the epoxide ring allows it to alkylate DNA, a mechanism linked to mutagenicity. |
| Aquatic Hazard | Toxic or harmful to aquatic life with long-lasting effects.[1][2][8] | Release into the environment must be strictly avoided.[9][10] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach to PPE selection is mandatory. The following protocol outlines the minimum requirements for handling 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane in a laboratory setting.
PPE Selection & Use Workflow
Caption: PPE Selection, Donning, and Doffing Workflow.
PPE Specification Table
| Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.[4][11] | Protects against splashes and vapors that can cause serious eye damage.[2] |
| Hand Protection | Nitrile or Butyl rubber gloves.[4][11] Double-gloving is required. | Provides a barrier against skin contact. Epoxides can degrade latex and cotton gloves.[4] Double-gloving provides additional protection in case of a tear or puncture in the outer glove. |
| Body Protection | Chemical-resistant lab coat or disposable coveralls.[4][11] | Prevents contamination of personal clothing and skin.[6] Contaminated clothing must be removed immediately.[6] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges.[7][11] | Required when handling outside of a certified chemical fume hood or when vapors may be generated. Protects against respiratory tract irritation and sensitization.[3][7] |
Operational Plan: From Bench to Disposal
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Designate a specific work area for handling the compound.
-
Prepare all necessary equipment and reagents before introducing the chemical.
-
Ensure an emergency eyewash station and safety shower are accessible.
-
-
Donning PPE: Follow the sequence outlined in the workflow diagram. Check the integrity of gloves and other equipment before use.
-
Handling:
-
Decontamination:
-
Upon completion of work, decontaminate the work surface with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Wipe the exterior of primary containers before returning them to storage.
-
-
Doffing PPE:
-
Follow the doffing sequence in the workflow diagram to prevent cross-contamination.
-
The outer pair of gloves should be removed and disposed of immediately after handling the chemical. The inner pair is removed last.
-
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE, even if no contact is suspected.[7][12] Do not eat, drink, or smoke in the laboratory area.[12]
Disposal Plan: Environmental Stewardship
All waste generated from handling 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is considered hazardous.
-
Chemical Waste: Collect all unused material and reaction residues in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items, including pipette tips, wipes, and PPE, must be collected in a designated hazardous waste container.[1][14]
-
Disposal Route: Dispose of all waste through your institution's licensed chemical waste disposal program in accordance with local, state, and federal regulations.[9][10] Do not discharge to sewer systems or waterways.[10]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[1][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[7][12]
By adhering to these rigorous safety protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
WEST SYSTEM Epoxy. (n.d.). Preventing Overexposure. Retrieved from [Link]
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International Enviroguard. (2022, July 11). How to Safely Work with Epoxy Coatings. Retrieved from [Link]
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NACE International Institute. (n.d.). Working Safely with Epoxy Coatings. Retrieved from [Link]
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GlassCast Resin. (n.d.). Correct PPE When Using Epoxy Art Resin!. Retrieved from [Link]
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Epoxio.cz. (n.d.). Protective Aids for Working with Epoxy Resins. Retrieved from [Link]
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3M. (2025, December 15). Safety Data Sheet. Retrieved from [Link]
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Hopkins Manufacturing Corporation. (2020, January 13). Safety Data Sheet. Retrieved from [Link]
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Henkel. (n.d.). Safety Data Sheet according to (EC) No 1907/2006 as amended. Retrieved from [Link]
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Waeco. (n.d.). SDS EU (Reach Annex II). Retrieved from [Link]
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Mouser Electronics. (2021, April 7). Safety Data Sheet: LOCTITE STYCAST EO 1058. Retrieved from [Link]
-
Stratasys Support Center. (2024, March 12). SDS-06329_22Nov23_American English_knoell_AGHS_Somos® MF GRAY. Retrieved from [Link]
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3M. (2025, August 14). Safety Data Sheet. Retrieved from [Link]
-
Rentokil Initial. (n.d.). GHS Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: n-Heptane. Retrieved from [Link]
Sources
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- 2. api.henkeldx.com [api.henkeldx.com]
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- 5. sds.rentokil-initial.com [sds.rentokil-initial.com]
- 6. Correct PPE When Using Epoxy Art Resin! [vistaresin.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
